molecular formula C5H10N4O B115262 4,5-DIAMINO-1-(2-HYDROXYETHYL)PYRAZOLE CAS No. 155601-17-5

4,5-DIAMINO-1-(2-HYDROXYETHYL)PYRAZOLE

Cat. No.: B115262
CAS No.: 155601-17-5
M. Wt: 142.16 g/mol
InChI Key: KDBUTNSQYYLYOY-UHFFFAOYSA-N
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Description

4,5-DIAMINO-1-(2-HYDROXYETHYL)PYRAZOLE is a useful research compound. Its molecular formula is C5H10N4O and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,5-diaminopyrazol-1-yl)ethanol
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InChI

InChI=1S/C5H10N4O/c6-4-3-8-9(1-2-10)5(4)7/h3,10H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBUTNSQYYLYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1N)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437818
Record name 2-(4,5-Diamino-1H-pyrazol-1-yl)ethan-1-ol
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Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

155601-17-5
Record name 4,5-Diamino-1-(2-hydroxyethyl)pyrazole
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Record name 2-(4,5-Diamino-1H-pyrazol-1-yl)ethan-1-ol
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Record name 1H-Pyrazole-1-ethanol, 4,5-diamino
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Foundational & Exploratory

The Synthesis of 4,5-diamino-1-(2-hydroxyethyl)pyrazole: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 4,5-diamino-1-(2-hydroxyethyl)pyrazole, a key intermediate in the development of various commercial products, notably as a precursor in oxidative hair dye formulations.[1] This document details two prominent, field-proven synthetic routes, offering a comparative analysis of their chemical logic and procedural intricacies. The primary focus is on a multi-step synthesis commencing with alkyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine, and a secondary route originating from 3,5-dibromo-4-nitropyrazole. Each pathway is elucidated with detailed, step-by-step protocols, mechanistic insights, and discussions on the causality behind experimental choices. This guide is intended for an audience of researchers, scientists, and professionals in drug development and chemical manufacturing, providing a robust framework for the laboratory-scale synthesis and optimization of this important heterocyclic compound.

Introduction: The Chemical Significance of this compound

This compound, often utilized as its sulfate salt for enhanced stability and water solubility, is a bifunctional molecule of significant interest in applied chemistry.[2][3] Its structure, featuring two adjacent amino groups on a pyrazole core and a hydroxyethyl substituent on the ring nitrogen, makes it a versatile precursor for the synthesis of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines.[3] The primary commercial application of this compound is in the cosmetics industry, where it serves as a primary intermediate in oxidative hair coloring formulations.[1] The diamino functionality allows for oxidative coupling reactions to form a spectrum of stable and vibrant hair dyes.[1]

This guide will dissect the two principal synthetic strategies for obtaining this pyrazole derivative, providing the necessary technical detail for their replication and adaptation in a research and development setting.

Synthetic Pathway I: A Multi-Step Approach from Acyclic Precursors

This widely documented route builds the pyrazole ring through a cyclocondensation reaction, followed by a series of functional group transformations to install the vicinal amino groups.[3][4] The synthesis begins with the reaction of an alkyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine.[2][4][5]

Overall Synthetic Scheme

The multi-step synthesis can be visualized as a linear progression involving the formation and sequential modification of key intermediates.

Synthesis_Pathway_I A Alkyl (ethoxymethylene)cyanoacetate + 2-Hydroxyethylhydrazine B 5-Amino-4-alkoxycarbonyl- 1-(2'-hydroxyethyl)pyrazole (I) A->B Cyclocondensation (Heating in Alkanol) C 5-Amino-4-carboxy- 1-(2'-hydroxyethyl)pyrazole (II) B->C Saponification (Aqueous Alkali) D 5-Amino-1-(2'-hydroxyethyl)pyrazole (III) C->D Decarboxylation (Heating) E 5-Amino-1-(2'-hydroxyethyl)- 4-nitrosopyrazole (IV) D->E Nitrosation (e.g., Isoamyl Nitrite) F 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole E->F Reduction (Catalytic Hydrogenation) G Sulfate Salt F->G Salt Formation (Sulfuric Acid)

Figure 1: Overall workflow for the synthesis of this compound sulfate starting from acyclic precursors.

Detailed Experimental Protocols
  • Principle: This step involves a cyclocondensation reaction. The 2-hydroxyethylhydrazine acts as a binucleophile, attacking the electrophilic carbons of the ethyl (ethoxymethylene)cyanoacetate. The reaction is driven by the formation of the stable aromatic pyrazole ring.

  • Protocol:

    • To a reaction vessel equipped with a stirrer and reflux condenser, add 2-hydroxyethylhydrazine.

    • Heat the hydrazine to approximately 80°C.

    • Slowly add a mixture of ethyl (ethoxymethylene)cyanoacetate (1.0 eq) and ethanol over a period of about 1 hour, maintaining the temperature at 80°C.[2]

    • After the addition is complete, continue stirring at 80°C for approximately 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.[2] The resulting solution contains the product (I) and is typically used directly in the next step without isolation.

  • Principle: The ester group of intermediate (I) is hydrolyzed to a carboxylic acid under basic conditions. This is a standard saponification reaction.

  • Protocol:

    • To the reaction mixture from Step 1, add a solution of sodium hydroxide (approx. 2.5 eq) in water.[2]

    • Heat the mixture to reflux for about 3 hours. During this time, the ethanol from the previous step will distill off.[2]

    • After cooling, acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product (II).

    • Collect the solid product by filtration and wash with water to obtain the water-wet solid (II).

  • Principle: Thermal decarboxylation of the carboxylic acid (II) removes the carboxyl group as carbon dioxide, yielding the corresponding 5-aminopyrazole. The electron-donating amino group at the adjacent position facilitates this process.

  • Protocol:

    • Heat the water-wet solid (II) from the previous step to 160-170°C.[2]

    • Maintain this temperature until the cessation of CO2 evolution indicates the completion of the reaction.

    • The crude product (III) can be purified by vacuum distillation at high temperature to yield a purified oil.[2]

  • Principle: The C4 position of the pyrazole ring, activated by the C5 amino group, undergoes electrophilic substitution with a nitrosating agent. Isoamyl nitrite in an acidic medium is a common and effective reagent for this transformation.

  • Protocol:

    • Dissolve the purified 5-amino-1-(2'-hydroxyethyl)pyrazole (III) in an alcoholic solvent such as ethanol, in the presence of an acid like ethanolic HCl.[2]

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add isoamyl nitrite (approx. 1.2 eq) over about 40 minutes, ensuring the temperature remains between 0-5°C.[2]

    • Stir the reaction mixture at this temperature for an additional 2 hours.

    • The product, 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole hydrochloride, will precipitate and can be collected by filtration.[2]

  • Principle: The nitroso group of intermediate (IV) is reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this reduction.

  • Protocol:

    • Suspend the 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole hydrochloride (IV) in an alkanol solvent like methanol.

    • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., 3 bar) at a temperature of 50-70°C until the reaction is complete.[6]

    • After cooling, filter the mixture to remove the insoluble catalyst. The filtrate contains the desired product.[2]

  • Principle: The basic diamino pyrazole is reacted with sulfuric acid to form a stable, water-soluble salt, which is often the commercially available form.

  • Protocol:

    • Cool the alkanol solution of 4,5-diamino-1-(2'-hydroxyethyl)pyrazole to 0-5°C.[2]

    • Slowly add concentrated sulfuric acid (e.g., 93%) over approximately 30 minutes, maintaining the low temperature.[2]

    • Stir the mixture at 0-5°C for about 3 hours to complete crystallization.

    • Collect the precipitated sulfate salt by filtration, wash with cold methanol, and dry under vacuum at 50°C.[2]

Synthetic Pathway II: From a Pre-functionalized Pyrazole Core

An alternative strategy involves starting with a pre-formed pyrazole ring that is already substituted with groups that can be converted to the desired amino functionalities. This approach often begins with 3,5-dibromo-4-nitropyrazole.[3][7]

Overall Synthetic Scheme

This pathway relies on sequential nucleophilic aromatic substitution and reduction reactions.

Synthesis_Pathway_II A 3,5-Dibromo-4-nitropyrazole B 3,5-Dibromo-1-(2'-hydroxyethyl)- 4-nitropyrazole A->B N-Alkylation (Hydroxyethyl Halide, NaH) C 5-Amino-3-bromo-1-(2'-hydroxyethyl)- 4-nitropyrazole derivative B->C Nucleophilic Aromatic Substitution (e.g., Benzylamine) D 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole C->D Catalytic Hydrogenation (Reduction of Nitro & Debromination)

Figure 2: Synthetic workflow starting from 3,5-dibromo-4-nitropyrazole.

Detailed Experimental Protocols
  • Principle: The acidic N-H proton of the pyrazole is deprotonated with a strong base like sodium hydride, followed by nucleophilic attack on a hydroxyethyl halide to install the N1-substituent.

  • Protocol:

    • Suspend sodium hydride (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).[5]

    • Add a solution of 3,5-dibromo-4-nitropyrazole (1.0 eq) in DMF dropwise over 1 hour.[5]

    • After gas evolution ceases, add a hydroxyethyl halide (e.g., 2-bromoethanol) (1.0 eq) in DMF.[2]

    • Heat the reaction mixture, for example at 80°C, for several hours to drive the reaction to completion.[5]

    • The product, 3,5-dibromo-1-(2'-hydroxyethyl)-4-nitropyrazole, can be isolated by aqueous workup and extraction.

  • Principle: One of the bromine atoms on the electron-deficient pyrazole ring is displaced by an amine nucleophile. The reaction is typically regioselective for the C5 position. Benzylamine is often used, as the benzyl group can be removed in the subsequent hydrogenation step.[3]

  • Protocol:

    • Heat a solution of 3,5-dibromo-1-(2'-hydroxyethyl)-4-nitropyrazole in an excess of an amine, such as benzylamine or ethanolamine.[5] For example, heat in benzylamine at 60°C for 2 hours.[5]

    • After cooling, pour the reaction mixture into water to precipitate the product.

    • The crude product can be collected by filtration and recrystallized from a suitable solvent system (e.g., toluene/ligroine) to yield the 5-amino-3-bromo-1-(2'-hydroxyethyl)-4-nitropyrazole derivative.[5]

  • Principle: This final step accomplishes two transformations simultaneously: the reduction of the nitro group to an amine and the hydrogenolysis of the remaining C-Br bond (and the N-benzyl group if used).

  • Protocol:

    • Dissolve the product from the previous step in a suitable solvent.

    • Perform catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[3][6]

    • Upon completion, the catalyst is removed by filtration, and the final product, 4,5-diamino-1-(2'-hydroxyethyl)pyrazole, can be isolated from the filtrate, often by forming its sulfate salt as described in Pathway I.

Product Characterization and Data

The structural confirmation and purity assessment of this compound and its intermediates are crucial. Standard analytical techniques are employed for this purpose.

Technique Purpose Expected Observations
NMR Spectroscopy (¹H, ¹³C) Structural elucidation of the pyrazole core and substituents.Characteristic chemical shifts for the pyrazole ring protons, the hydroxyethyl group, and the amino protons.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.A molecular ion peak corresponding to the calculated mass of the compound (C₅H₁₀N₄O, MW: 142.16 g/mol ).[8] For the sulfate salt, the mass of the free base is typically observed.
Infrared Spectroscopy (IR) Identification of key functional groups.Characteristic absorption bands for N-H (amino groups), O-H (hydroxyl group), and C=N/C=C (pyrazole ring) vibrations.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.A single major peak indicating high purity, which is reported to be between 96.8% and 99.8%.[3][7]

Table 1: Analytical techniques for the characterization of this compound.

Conclusion and Scientific Insights

Both synthetic pathways presented offer viable routes to this compound. The choice between them often depends on the availability and cost of starting materials, as well as considerations of scalability and process safety.

  • Pathway I is a linear synthesis that builds the molecule from simple, acyclic precursors. While it involves more steps, the transformations are generally high-yielding and utilize common laboratory reagents. The control over the introduction of functional groups is precise.

  • Pathway II is a more convergent approach, starting with a pre-formed heterocyclic ring. This can be advantageous if the starting 3,5-dibromo-4-nitropyrazole is readily available. However, it may require more specialized reagents like sodium hydride and involves handling highly functionalized intermediates.

For researchers and drug development professionals, a thorough understanding of these synthetic strategies is essential for the efficient production of this valuable building block and its derivatives for further investigation and application.

References

  • EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents.
  • US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair - Google Patents.
  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Available at: [Link]

  • EP1342716A3 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents.
  • Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole - PrepChem.com. Available at: [Link]

  • EP2628730B1 - Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1h-pyrazole salts - Google Patents.
  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. Available at: [Link]

  • This compound SULFATE - gsrs. Available at: [Link]

  • Exploring 4,5-Diamino-1-(2-Hydroxy)Ethyl Pyrazole Sulfate: Properties and Applications. Available at: [Link]

Sources

physicochemical properties of 4,5-diamino-1-(2-hydroxyethyl)pyrazole sulfate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 155601-30-2). This compound is a critical precursor in the formulation of oxidative hair dyes, valued for its ability to produce vibrant and lasting color.[1][2][3] This document is intended for researchers, scientists, and professionals in the fields of drug development and cosmetic science. It delves into the structural and chemical characteristics that influence the compound's performance, stability, and safety profile. The guide outlines key experimental methodologies for its characterization, offering insights into the causal relationships between its properties and practical applications.

Introduction: A Keystone Molecule in Oxidative Coloration

This compound sulfate is an aromatic heterocyclic organic compound that has become indispensable in the cosmetic industry, particularly in the realm of permanent hair colorants.[1][4] Its utility stems from its role as a "precursor" or "primary intermediate" in oxidative hair dye formulations.[2][5] In the presence of an oxidizing agent, typically hydrogen peroxide, and a "coupler," it undergoes a series of chemical reactions to form larger, stable dye molecules that impart color to the hair shaft.[5] The sulfate salt form of 1-hydroxyethyl-4,5-diaminopyrazole enhances its stability and handling properties compared to the free base.[2]

A thorough understanding of its physicochemical properties is paramount for formulators to ensure product efficacy, stability, and consumer safety. This guide will systematically explore these properties, providing both established data and the scientific rationale behind their determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure unequivocally.

  • Chemical Name: this compound sulfate

  • Synonyms: 1-(2-Hydroxyethyl)-4,5-diaminopyrazole sulfate, 2-(4,5-diaminopyrazol-1-yl)ethanol,sulfuric acid[1][4]

  • CAS Number: 155601-30-2[1][6]

  • Molecular Formula: C₅H₁₂N₄O₅S[1][4][7]

  • Molecular Weight: 240.24 g/mol [6][7][8]

The molecular structure, illustrated below, consists of a pyrazole ring substituted with two amino groups and a hydroxyethyl group. The amino groups are crucial for the oxidative coupling reaction, while the hydroxyethyl group can influence solubility and skin sensitization potential.

Caption: Molecular structure of this compound and the sulfate counter-ion.

Core Physicochemical Properties

The behavior of this compound sulfate in a formulation is dictated by its physical and chemical properties. A summary of these properties is presented below, followed by a more detailed discussion.

Table 1: Summary of Physicochemical Properties

PropertyValueReferences
Appearance White to off-white, light pink, or pale orange crystalline powder/solid[1][4][9][10]
Melting Point >183°C[1][6][9][10][11]
Boiling Point 407.4°C at 760 mmHg[1][9][12]
Density 1.69 - 1.87 g/cm³ at 20°C[6][10][11]
Flash Point 200.2°C[1][9][12]
Vapor Pressure 0 - 0.003 Pa at 20-90°C[6][10][11]
Water Solubility Water-soluble[5][11][12]
Solubility (Organic) Slightly soluble in DMSO and Methanol[6][10]
LogP (Octanol/Water) -1.75 at 25°C and pH 7[10]
Purity (Typical) ≥ 99.0% (by HPLC)[1][4]
Physical State and Appearance

The compound is a white to light pink or off-white crystalline powder.[1][4] The color can be an indicator of purity, with purer forms being closer to white. The crystalline nature suggests a well-ordered molecular arrangement in the solid state.

Thermal Properties
  • Melting Point: The high melting point of over 183°C is indicative of a stable crystal lattice with strong intermolecular forces, likely including hydrogen bonding from the amino and hydroxyl groups, as well as the ionic interaction with the sulfate counter-ion.[1][6] This thermal stability is advantageous for storage and processing.

  • Boiling and Flash Points: The reported boiling point of 407.4°C and flash point of 200.2°C further underscore the compound's thermal robustness.[1][9][12] These high values suggest that the compound is not highly volatile and has a low risk of flammability under normal handling conditions.

Solubility Profile

The solubility of a hair dye precursor is critical for its incorporation into aqueous-based formulations and its ability to penetrate the hair shaft. This compound sulfate is described as water-soluble.[5][12] This is expected due to the presence of multiple polar functional groups (two amino groups, a hydroxyl group) and its ionic nature as a sulfate salt. It exhibits slight solubility in polar organic solvents like DMSO and methanol.[6][10]

The partition coefficient (LogP) of -1.75 at pH 7 indicates a strong preference for the aqueous phase over an immiscible organic phase like octanol.[10] This high hydrophilicity is a key factor in its formulation and toxicokinetic profile, influencing its skin absorption characteristics.

Stability

The stability of the compound, both as a raw material and within a formulation, is crucial for ensuring product shelf-life and consistent performance. Studies have shown that this compound sulfate is stable for up to three years at 25°C and 50% relative humidity, and for one year at 40°C and 75% relative humidity, both as a pure substance and within a typical hair dye cream formulation.[13]

Experimental Protocols for Physicochemical Characterization

To ensure the quality and consistency of this compound sulfate, a suite of analytical techniques is employed. The following section outlines the principles and methodologies for key characterization experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of this compound and quantifying any impurities.[1]

Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector is typically used for quantification.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh a reference standard and the sample lot of this compound sulfate.

    • Dissolve in a suitable solvent (e.g., a mixture of water and a polar organic solvent like acetonitrile or methanol) to a known concentration.

  • Chromatographic Conditions (Typical):

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method), or against the reference standard.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep1 Weigh Sample & Standard prep2 Dissolve in Solvent prep1->prep2 hplc_injector Injector prep2->hplc_injector hplc_pump Pump (Mobile Phase) hplc_pump->hplc_injector hplc_column C18 Column hplc_injector->hplc_column hplc_detector UV Detector hplc_column->hplc_detector analysis1 Chromatogram Acquisition hplc_detector->analysis1 analysis2 Peak Integration analysis1->analysis2 analysis3 Purity Calculation analysis2->analysis3

Caption: A typical workflow for purity determination by HPLC.

Melting Point Determination

Principle: The melting point is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid. A narrow melting range is indicative of high purity.

Step-by-Step Methodology:

  • Sample Preparation: Finely powder the crystalline sample.

  • Capillary Loading: Pack a small amount of the powder into a capillary tube.

  • Measurement: Place the capillary in a melting point apparatus.

  • Heating: Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Synthesis Overview

The synthesis of this compound sulfate is a multi-step process that has been described in patent literature.[12][14] A common pathway begins with the reaction of an alkyl (alkoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine.[12][14] This is followed by a series of transformations including hydrolysis, decarboxylation, nitrosation, and finally, hydrogenation to yield the diamino pyrazole base.[12] The final step involves reacting the free base with sulfuric acid to form the stable sulfate salt.[14]

G start Alkyl (ethoxymethylene)cyanoacetate + 2-Hydroxyethylhydrazine intermediate1 5-Amino-4-alkoxycarbonyl-1- (2'-hydroxyethyl)pyrazole start->intermediate1 Heating in Alkanol intermediate2 5-Amino-4-carboxy-1- (2'-hydroxyethyl)pyrazole intermediate1->intermediate2 Hydrolysis intermediate3 5-Amino-1-(2'-hydroxyethyl)pyrazole intermediate2->intermediate3 Decarboxylation intermediate4 5-Amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole intermediate3->intermediate4 Nitrosation product_base 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole intermediate4->product_base Hydrogenation product_salt 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole Sulfate Salt product_base->product_salt + Sulfuric Acid

Caption: Generalized synthesis pathway for this compound sulfate.

Safety and Handling

Based on safety data sheets, this compound sulfate is classified as a substance that may cause an allergic skin reaction (H317), causes serious eye damage (H318), and is toxic to aquatic life with long-lasting effects (H411).[7][8][15] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be worn during handling.[8][16] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[6][10][16] The European Commission's Scientific Committee on Consumer Safety (SCCS) has concluded that this ingredient is safe for use in oxidative hair dye formulations up to a maximum on-head concentration of 3.0%, apart from its skin sensitizing potential.[5][17]

Conclusion

This compound sulfate possesses a unique combination of physicochemical properties that make it a highly effective and widely used precursor in oxidative hair dyes. Its high thermal stability, water solubility, and predictable reactivity are key to its performance. The data and methodologies presented in this guide provide a solid foundation for scientists and formulators working with this compound, enabling them to optimize formulations, ensure quality control, and maintain a high level of safety. Further research into its solid-state properties, such as polymorphism, could provide even deeper insights into its behavior and potential for formulation enhancement.

References

  • This compound sulfate CAS#: 155601-30-2 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5ZRMfBfx2T0JBr8tzAkM8jv1L650z5OC7SOmDNLXrUWlo186pj41ntR8-VitxDfKk9uFXIdDzXZnvml6WHY3WUuZldoofVt_KeE5KWQYjJ5WZfersi5Q1YrVOjhqVGi6kfGirlIvHNhAhzL1UBlnzPZYqWRI9LMPyGvBtRR_9RF4=]
  • Exploring 4,5-Diamino-1-(2-Hydroxy)Ethyl Pyrazole Sulfate: Properties and Applications - Haihang Industry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGNLN1HX4lwGhshtQFG0t_UJx5E5AT9njA20uCtmst-vNm3ltIdmp_-STe3GSMxrwlkFmZXPzc6d77lB7YtAgoQB15mt_23yoyoYvDsCCh6Mb0iXhpqjNp0rTrsLVHWFRE4ccP4jYTLBv6Y26NgsRybbG14HvhhMFuaBfz-4ev0exNxu9lJ7fvITfzzySKIaw7XJQN80rlC2F4k7z6UbKL56_8IOw1poa2ngOZDQ5eN4nO2g==]
  • This compound Sulfate - Hangzhou Haichem Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwVFy4KfWXv_1HHVw1f__Y6-DMwiQALtCY9XxLnIL9wyEZX2dnBJsHeeaxjln7qDaduSddvdDK27YG6-_J8ybeiuaR4oZZXPYrN83gXNO11oiwx5_r9Mdl3L-3l8UpfBLg7zRdsR_rp3JAvBJOIg==]
  • This compound sulfate - Cosmetic Ingredients | Samboo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzc6Q8bZRfrjJpBGMovCrOIFg16TxkI79E_Saefmitvfx2p00yCU3ruI4BuB2H3uqjf1mJa_Ize37jVptcNCCcX5QPlVNz6UNzZMtqBYOGJFrt8LxflBpbybAb42fu1q50TAXqW4x915CUc7Zs8_ASlkHDz80cDzJVnRYPSXWawjEkOA3VVc-FqAacYTDTKNo=]
  • MSDS of this compound sulfate - Capot Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3aQ36q29QSIvLWgv7bAWAtJ9vljVHCQv86govxVlB1DfPazkEm2fqBbz2F4mitJBSm7XUnt1qPseWcS5a1Ady0TChbBpWfWBL3DPbcOka1iPIYmrV36NgCx3qerP_spgyEI_L2FFDDy58Cvs3ag55mis=]
  • 155601-30-2, this compound sulfate Formula - ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqooFqdcl7eBIQ_jA--ITnNluz1mB9IMAixwHvZ_fS8Kj_Whlc2flP0l6J0cedZW2exR6Q4jzZu-Mbhs-ywcR3ZVB7JFbtqhoaIPlW0jbSTlf7XULYkeTCTeO3s_MjIQroq_cDhaYlPYOwtbzXHjKYyJ798syhdAiOmmEQISyWRyG_onaF0m4UqD1Q9y6Ni46TDNGHnRH7n_ABczXHnCBhgw==]
  • 4,5-Diamino-1-(2-Hydroxyethyl) Pyrazole sulfate (P5) - Hangzhou Haichem - SpecialChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6iuNHBQPGP_xuyLs0QFI8jOyOOOgswiblkAxN6rlPytQpMIpIlgbL6YwP1hSOK9Ecbs2EYuh0Tww2iMIOcBw3iQhdajuIkWyJbU504L5P-rAF7HBVnALHHvFJmJ7gX47jDXHKONb8JDKx3pdSUMDTLBSRsg-qWxhahSd9ILhM9zBlYqTp8oPUcRo6lb36SkJ83KW7AqevUQwRw8pXbTcLyGD1dsBFQJNJ7Q==]
  • Technical Guide: this compound - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1om5q07v5usMPb6pLT7s5kPIE9cfwe8mTy1j-PFJj8O4MSQp35tTtyVh8Leu0LSCoDyof0Mt1NgfXgkihObaMZ5pIS9-i3J6VMCqG4gmErAD-soQgD8d9HyPu56MqF9x3KShXvodI3HSl8kMFfMIYrCpRsdXPI6LiJiVHdv65CWmMGMIhJxN2xwzJUCJycThk2g==]
  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics - Cosmetic Ingredient Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_EHioqCK4KbfKnK-HUi4_Zz4JD-rNiPvFBBUiuXeo7x1yigOAHphY-nM1Y9SBRSJmMM9_xkoGnvCa8vK0Mvue_oPuAjr_k5KlR0bgdviu523I0Q4s9P23C7OaptyAf5e9vrL-aKwbBgZ8qsm5lsbT46eKT3cyfB6U9boHoA==]
  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics - Cosmetic Ingredient Review (2015). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmUcdLX_TccqPSpdF0Zfa9Ibq6GtdwQBqkfdxQ1IVd5m3-cWZiDtvy0bWfNMdi3IRWtCz6VBGghyV76r3aSin8VFzjkvqJImYp4GtcEQj_i7kMBuGrhRNkhv6adGsGOfyF6v6XfEArrsglh5eVe-YQuBTKAZ-ozBZlIxtSBjDG2U_9PQ==]
  • This compound sulfate | C5H12N4O5S | CID 11673148 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6tNF5lqEhqD9K0qLZOM2gTBfmVT4yZdZlbzpKB1PRSIyQcR_ZcyXAK3wo-3Wtn4-VxBS2Jd1vSo7ia3z7lk3hChBD_6yXTqUhnfkA5SGaYR-IJLk8-0JVW2qYBkLRpfOk888qi3BQxnT5SLCpIQdqZYQtGZR3EXh4reKt9U7meRXUu7Oa8uhYOhSxINJKE_Ye7Ac==]
  • 4,5-DIAMINO-(2-HYDROXYETHYL)PYRAZOLE SULFATE - ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM3kn7G_77zXpJn9lRBC2pJO9SBAIH9nLBkbU9VAJhcTNb5ULoOO6GJlBLkPF3N3UeXoATEgGE9kswviykskbGL3qlG-TX1GZ0ZFVEW_jluqz6gFcwbT2wQZni4XsncbTDyXbS4LgWj4rdNWl97ejx6BwpvkC9r_lq6dl6bg08s56fEM-s78_4]
  • This compound sulfate - AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnYc2B-HUEmlOzTnQsWZVnSS0jqLS1C6XME6vh7GrmqgoOI8McpI1ajsMAvGAbXbTzwi3qGHCYj-XHAxj3D11ObbAXofrNAocI7R0D1SHcy7HfkPJtY9t7dRw8p54=]
  • Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (A154) - European Commission. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZDZxy9VyB4D1k2WD5oL04jLw08d9lRCsbYOb8N7bgheFSlVnrnsfrI5izqfaKiqhTFkR0edA3Sxfsxo9lJ5N2PSbIF37gBRHJvHRVQmdd24Oa1f8lGeP0m-kIXrMrrkdnH7-ESQUEPDAllZ44zYmRQBNhUXqPrk414gQp1EKu2lnsTcYrzu5FSoNOzi7A31g=]
  • SAFETY DATA SHEET - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI0Wn0zahcSwJLeoPMB1mxbDSkAh5fVRmVHKGJxYkWSzFHXqngFZHbzI5ngqMTezboX25bVl-nYD-GzKXGMmJsFu-TuX2IDPPGM5d5t7mPRxnwdCmZ4r2sXQy7XuYrQYxjee4Z2jnz0Ink_jTwzCvDEr81RjwPfFvUWQ==]
  • This compound sulfate - Chongqing Chemdad Co. ,Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElPIe4Ze2IZeD9SbUhO1RdTfFySiygEriIiqowJN9QFiSegrA45Qlu9dOG168mRDD8SVdG_RZf6rHGNdaH4_XLiqQq3RDk8JmwgScaX1xmjoJ73FoX9Ob2DIOb57Lc541-yzkkpBGIgmp07w==]
  • EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXqpkEy_SSFPGoNUMssOhVtztAyZiOXUfs8hbafpt0iM4pinz6Nw8Tq0OPlC1nREyi69QjyQEnzLRhjlzLV6fugN6l19Y8r-5innIxGpkp84apiD1OecmHEkdl5Hqotkl7dPuJt5PXZUvj0Q==]

Sources

CAS 155601-30-2 chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate (CAS 155601-30-2)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound sulfate, a key chemical intermediate and active ingredient with significant applications in the personal care industry. We will delve into its chemical structure, physicochemical properties, primary applications, and safety profile, offering field-proven insights for researchers, scientists, and drug development professionals.

Compound Identification and Overview

Chemical Name: this compound sulfate[1]

CAS Number: 155601-30-2[1][2][3][4]

EINECS Number: 429-300-3[4][5]

Synonyms: This compound is known by several synonyms, including 1-(2-Hydroxyethyl)-4,5-diaminopyrazole sulfate, 1-Hydroxyethyl-4,5-Diamino Pyrazole Sulfate, and Jarocol AHP.[1][4][6]

General Description: this compound sulfate is a heterocyclic salt.[7] Its core structure is a pyrazole ring substituted with two amino groups at the 4 and 5 positions and a hydroxyethyl group at the 1 position.[1] It is typically supplied as a sulfate salt, which significantly enhances its solubility in aqueous solutions.[1] This off-white to pink powder is primarily recognized for its role as a component in oxidative hair dyes.[7][8] The presence of reactive amino groups and a hydrophilic hydroxyethyl group makes it a versatile building block for synthesizing more complex molecules in fields like pharmaceuticals and agrochemicals.[1]

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its function, providing sites for oxidative coupling while the hydroxyethyl group aids in its formulation properties.

Chemical Structure

The canonical SMILES representation of the compound is C1=NN(C(=C1N)N)CCO.OS(=O)(=O)O.[6][9]

Caption: Chemical structure of this compound sulfate.

Physicochemical Data

The properties of this compound are crucial for its handling, formulation, and performance in various applications.

PropertyValueReference(s)
Molecular Formula C₅H₁₂N₄O₅S[2][3][4][10]
Molecular Weight 240.24 g/mol [2][6][9]
Appearance Off-white to pink or pale orange solid powder[8]
Melting Point >183 °C[8][11][12]
Boiling Point (est.) 407.4 °C at 760 mmHg[4][10][11]
Flash Point (est.) 200.2 °C[4][11]
Solubility Soluble in DMSO (Slightly), Methanol (Slightly)[8]
Vapor Pressure 0-0.003 Pa at 20-90 °C[8]
LogP -1.75 at 25 °C and pH 7[8]
Surface Tension 62.8 mN/m at 1-1.01 g/L and 20 °C[8]

Applications and Mechanism of Action

The primary and most well-documented application of this compound sulfate is as a hair colorant in oxidative hair dye formulations.[7][8]

Role in Oxidative Hair Dyes

In hair coloring products, this compound acts as a "coupler" or "dye intermediate." It is not a dye itself but reacts with a "developer" (an oxidizing agent, typically hydrogen peroxide) and a "primary intermediate" (such as p-phenylenediamine) to form larger dye molecules within the hair shaft. This process is responsible for creating the final, permanent hair color. The specific shade achieved is dependent on the combination of couplers and primary intermediates used in the formulation.[13]

Conceptual Workflow: Oxidative Hair Dyeing

The following diagram illustrates the fundamental process of how this compound functions in an oxidative hair dye system. The process begins with the raw materials, which are then formulated. The final product is mixed with a developer before application, leading to an in-situ chemical reaction that permanently colors the hair.

G cluster_0 Formulation Phase cluster_1 Application Phase cluster_2 Reaction Phase (in situ) formulation Hair Dye Cream Formulation raw_material->formulation coupling Coupling Reaction primary_intermediate Primary Intermediate (e.g., PPD) primary_intermediate->formulation mixing Mixing formulation->mixing developer Developer (H₂O₂) developer->mixing application Application to Hair mixing->application oxidation Oxidation of Primary Intermediate application->oxidation oxidation->coupling polymerization Dye Polymer Formation (in hair shaft) coupling->polymerization final_color Permanent Hair Color polymerization->final_color

Caption: Conceptual workflow of oxidative hair dyeing using a coupler like CAS 155601-30-2.

Analytical and Quality Control Methodologies

Ensuring the purity and concentration of this compound sulfate is critical, especially for its use in cosmetic products.[13] Several analytical techniques are employed for its quality control.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a standard method for determining the concentration and purity of the compound in both raw material and final product formulations.[13][14] A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) is effective.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting and identifying any volatile or semi-volatile impurities.[13]

  • Supercritical Fluid Chromatography (SFC) and Electrospray Mass Spectrometry (ES-MS): These advanced techniques can be used for the filtration, purification, and identification of the compound.[9]

General Analytical Workflow

The following workflow outlines the typical steps for the quality control analysis of a product containing this compound.

G Sample Sample Preparation (Raw Material or Final Product) HPLC HPLC Analysis (Purity & Assay) Sample->HPLC GCMS GC-MS Analysis (Impurity Profile) Sample->GCMS Data Data Analysis HPLC->Data GCMS->Data Report Certificate of Analysis (COA) Data->Report

Caption: A generalized workflow for the analytical quality control of CAS 155601-30-2.

Safety, Toxicology, and Handling

A thorough understanding of the safety profile is essential for the responsible use of this chemical.

Toxicological Summary
  • Acute Oral Toxicity: The acute oral LD50 in rats is greater than 2000 mg/kg body weight, indicating low acute toxicity via ingestion.[7][15]

  • Skin and Eye Irritation: The compound is classified as causing serious eye damage (H318) and may cause skin irritation.[5][12][16][17][18]

  • Sensitization: There are conflicting data regarding skin sensitization. While some studies (Buehler and LLNA) suggest it is not a sensitizer, a quantitative structure-activity relationship (QSAR) model and a Magnusson-Kligman maximization study predicted it to be a moderate to strong sensitizer.[7] It is listed with the H317 hazard statement, "May cause an allergic skin reaction."[16][17][18]

  • Genotoxicity and Carcinogenicity: The majority of in vitro and in vivo genotoxicity tests have returned negative results. No relevant long-term carcinogenicity studies on this specific compound were identified.[7]

  • Aquatic Toxicity: The compound is classified as toxic to aquatic life with long-lasting effects (H411).[5][16][18]

GHS Hazard Information
  • H317: May cause an allergic skin reaction.[16][17][18]

  • H318: Causes serious eye damage.[5][16][17][18]

  • H411: Toxic to aquatic life with long lasting effects.[5][16][18]

Handling and Storage Protocols

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[19]

  • Use only with adequate ventilation and avoid the formation of dust.[16][19]

  • Wear suitable personal protective equipment (PPE), including gloves and eye/face protection.[17][19]

  • Wash hands thoroughly after handling.[19]

Conditions for Safe Storage:

  • Store in a cool, dry, well-ventilated area.[16][19]

  • Keep the container tightly closed when not in use.[16][19]

  • Store at room temperature or between 2°C - 8°C for long-term storage.[8][9]

First Aid Measures
  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16][18][19]

  • Skin Contact: Immediately remove contaminated clothing. Flush skin with running water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[18][19]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[19]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[16][18]

Conclusion

This compound sulfate (CAS 155601-30-2) is a specialized chemical with a well-defined primary application in the cosmetics industry as an oxidative hair dye intermediate. Its chemical structure, featuring a pyrazole core with reactive amino groups, allows it to effectively participate in the color formation process. While it has a favorable profile for acute oral toxicity, its potential for causing serious eye damage and skin sensitization necessitates strict adherence to safety and handling protocols. The established analytical methods, particularly HPLC, are crucial for ensuring its quality and consistency in final product formulations. For researchers and formulators, a comprehensive understanding of its properties and safety data is paramount for its effective and safe utilization.

References

  • This compound sulfate - CymitQuimica.

  • This compound sulfate - AK Scientific, Inc.

  • This compound sulfate | CAS 155601-30-2 | SCBT - Santa Cruz Biotechnology.

  • 1-hydroxyethyl 4,5-diamino pyrazole sulfate, 155601-30-2 - The Good Scents Company.

  • MSDS of this compound sulfate - Capot Chemical.

  • 2-(4,5-Diamino-1H-pyrazol-1-yl)ethan-1-ol sulfate - Sigma-Aldrich.

  • Safety Data Sheet according to (EC) No 1907/2006 as amended - Gov.pl.

  • This compound sulfate - Cosmetic Ingredients | Samboo.

  • 4,5-Diamino-1-(2-hydroxy)ethylpyrazole sulfate - CAS Database.

  • Safety Data Sheet: 1-(2-hydroxyethyl)-1H-pyrazol-4,5-diyldiammoniumsulfate - Chemos.

  • 4,5-Diamino-1-(2-hydroxyethyl)pyrazolesulphate | 155601-30-2 | FD139495 - Biosynth.

  • 1-(2-hydroxyethyl)-1H-pyrazol-4,5-diyldiammoniumsulfate - Pharos.

  • Technical Guide: this compound - Benchchem.

  • SAFETY DATA SHEET - Maritime Beauty.

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics - Cosmetic Ingredient Review.

  • This compound sulfate | C5H12N4O5S | CID 11673148 - PubChem.

  • SAFETY DATA SHEET - CymitQuimica.

  • This compound sulfate - SIELC Technologies.

  • This compound sulfate CAS#: 155601-30-2 - ChemicalBook.

  • Are there any quality control points in a hair dye factory's production process? - Blog.

  • Opinion of the Scientific Committee on Consumer Safety on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (A154) - European Commission.

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics - CIR.

Sources

The Chameleonic Core: A Technical Guide to the Biological Activities of Substituted Diaminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The diaminopyrazole scaffold, a five-membered heterocyclic ring bearing two amino substituents, represents a privileged structure in medicinal chemistry. Its remarkable versatility allows for facile substitution, enabling the generation of diverse chemical libraries with a wide spectrum of biological activities. This guide provides an in-depth exploration of the multifaceted biological landscape of substituted diaminopyrazoles, moving beyond a mere cataloging of activities to delve into the mechanistic underpinnings, structure-activity relationships (SAR), and the practical experimental methodologies that drive their discovery and development.

I. The Diaminopyrazole Scaffold as a Kinase Inhibitor Powerhouse

Substituted diaminopyrazoles have emerged as a cornerstone in the development of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2][3] Their ability to mimic the hydrogen bonding pattern of the ATP hinge-binding region makes them ideal candidates for targeting the ATP-binding pocket of various kinases.

A. Mechanism of Action: Competitive ATP Antagonism

The primary mechanism by which diaminopyrazole-based compounds inhibit kinase activity is through competitive antagonism with ATP. The diaminopyrazole core forms critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction physically blocks the binding of ATP, thereby preventing the transfer of a phosphate group to substrate proteins and halting the downstream signaling cascade.

A notable example is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2][3][4] Aberrant CDK2 activity is a hallmark of many cancers.[3] 4-Arylazo-3,5-diamino-1H-pyrazoles have been identified as a novel class of CDK2 inhibitors.[5] X-ray crystallography studies of an inhibitor-CDK2 complex have confirmed the competitive mode of inhibition.[5]

CDK2_Inhibition cluster_kinase CDK2 Active Site ATP ATP Hinge_Region Hinge_Region ATP->Hinge_Region Binding Blocked Substrate_Binding_Site Substrate_Binding_Site Diaminopyrazole_Inhibitor Diaminopyrazole_Inhibitor Diaminopyrazole_Inhibitor->Hinge_Region H-bonds (Competitive Binding)

Mechanism of CDK2 inhibition by diaminopyrazoles.
B. Structure-Activity Relationship (SAR) Insights for Kinase Inhibition

The biological activity of diaminopyrazole kinase inhibitors is exquisitely sensitive to the nature and position of substituents on the pyrazole ring and its appended functionalities.

Target KinaseScaffold/Substitution PatternKey SAR FindingsPotency (IC50/Ki)Reference
CDK2 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesBioisosteric replacement of a phenylsulfonamide with pyrazole derivatives led to potent and selective inhibitors.Ki = 0.005 µM for compound 15[3][4]
CDK2 4-Arylazo-3,5-diamino-1H-pyrazolesSubstitutions on the 4-aryl ring can optimize the pharmacophore.Moderate potency[5]
KDR/Aurora B Pyrazole diaminopyrimidinesAnalogs showed significant cellular activity and moderate antitumor activity. However, they were pan-kinase inhibitors with a narrow therapeutic index.Not specified[6]
PCTAIRE Family 3-Amino-1H-pyrazole-based inhibitorsSmall modifications on the pyrazole ring had significant effects on selectivity. Alkyl residues on the pyrazole led to non-selective inhibitors.Not specified[1]
CDK9 DiaminopyrazolesStructural optimization led to improved pharmacokinetic and biodistribution properties.Not specified[7]
C. Experimental Protocol: In Vitro Kinase Inhibition Assay

A self-validating system for assessing the inhibitory potential of substituted diaminopyrazoles against a target kinase is crucial for reliable SAR data.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., CDK2/cyclin A)

  • Kinase substrate (e.g., histone H1)

  • ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based assays)

  • Test compounds (substituted diaminopyrazoles) dissolved in DMSO

  • Kinase reaction buffer

  • Phosphocellulose paper or other capture medium

  • Scintillation counter or luminescence plate reader

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Kinase Reaction Setup: In a microplate, combine the kinase reaction buffer, the kinase, and the substrate.

  • Inhibitor Addition: Add the serially diluted test compounds to the reaction wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection of Phosphorylation:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP. Measure the remaining radioactivity using a scintillation counter.

    • Luminescence Assay: Use a commercial kit that measures the amount of ATP remaining in the well after the kinase reaction (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Diaminopyrazoles Start->Compound_Dilution Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, Buffer) Compound_Dilution->Reaction_Setup Add_Inhibitor Add Test Compounds and Controls Reaction_Setup->Add_Inhibitor Initiate_Reaction Add ATP to Start the Reaction Add_Inhibitor->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Terminate_Reaction Stop the Reaction Incubate->Terminate_Reaction Detect_Signal Detect Phosphorylation (Radiometric or Luminescence) Terminate_Reaction->Detect_Signal Data_Analysis Calculate % Inhibition and Determine IC50 Detect_Signal->Data_Analysis End End Data_Analysis->End

Workflow for an in vitro kinase inhibition assay.

II. Diaminopyrazoles as Broad-Spectrum Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. Substituted diaminopyrazoles have demonstrated promising activity against a range of pathogens, including bacteria, fungi, and mycobacteria.[8][9][10][11][12]

A. Diverse Mechanisms of Antimicrobial Action

The antimicrobial effects of diaminopyrazoles are not attributed to a single mechanism but rather a variety of targets depending on the specific substitution pattern.

  • Enzyme Inhibition: Certain diaminopyrazole derivatives act as inhibitors of essential bacterial enzymes. For instance, some have been developed as inhibitors of β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.[13] Others target N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme absent in mammals, making it a promising antibiotic target.[14]

  • Disruption of Cellular Integrity: While the exact mechanisms are still under investigation for many compounds, it is hypothesized that some diaminopyrazoles may disrupt the bacterial cell membrane or interfere with other vital cellular processes.

B. Structure-Activity Relationship (SAR) in Antimicrobial Diaminopyrazoles

The antimicrobial potency of diaminopyrazoles is highly dependent on the substituents on the pyrazole ring.

Microbial TargetScaffold/Substitution PatternKey SAR FindingsPotency (MIC)Reference
Gram-positive & Gram-negative Bacteria 4-Arylazo-3,5-diamino-1H-pyrazole derivativesGood antibacterial properties against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (B. subtilis, S. aureus) bacteria.Not specified[8]
Mycobacterium tuberculosis 5-amino-3-((substitutes phenylamino)-N-(4-substituted phenylamino)-1H-pyrazole-4-carboxamidesElectron-withdrawing substituents at both R and R' positions are beneficial for anti-tubercular activity.2.23 - 4.61 mM[8]
Various Bacteria & Fungi Pyrazole-1-carbothiohydrazide derivativesHydrazones 21a–c and 22 showed remarkable antibacterial and antifungal activities.2.9 - 125 µg/mL[10]
Staphylococcus aureus 2-amino-4-pyrazolyl-4H-1,3-oxazinesPronounced antimicrobial activity against Staphylococcus aureus strains.Not specified[11]
C. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for assessing the in vitro antimicrobial activity of a compound.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a microorganism.

Materials:

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compounds (substituted diaminopyrazoles) dissolved in a suitable solvent

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Positive control (standard antibiotic) and negative control (solvent vehicle)

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compounds in the growth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well containing the test compound, as well as to positive and negative control wells.

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine if the compound is bacteriostatic or bactericidal, subculture the contents of the clear wells onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

III. Expanding Horizons: Other Biological Activities of Diaminopyrazoles

Beyond kinase inhibition and antimicrobial effects, the diaminopyrazole scaffold has demonstrated a range of other important biological activities.

  • Anti-inflammatory Activity: Some 4-amino-5-phenylpyrazoles have shown appreciable anti-inflammatory properties.[8]

  • Anticancer Activity (Non-kinase targets): Certain 3-aminopyrazole derivatives exhibit cytotoxic activity against various cancer cell lines through mechanisms that may not involve kinase inhibition, such as mimicking Combretastatin A-4.[8] Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, also show noteworthy anticancer activities.[15]

  • Insecticidal Activity: Substituted anthranilic diamides with a pyrazole ring have been designed as insecticides that target the ryanodine receptor (RyR) in insects with good selectivity over mammalian RyRs.[16]

  • Antioxidant Activity: Dihydropyrazole derivatives have been shown to act as potent free radical scavengers.[17]

IV. Conclusion

The substituted diaminopyrazole core is a testament to the power of scaffold-based drug discovery. Its synthetic tractability and ability to interact with a multitude of biological targets have solidified its importance in medicinal chemistry. From potent and selective kinase inhibitors for cancer therapy to broad-spectrum antimicrobial agents and beyond, the diaminopyrazole scaffold continues to provide a fertile ground for the development of novel therapeutics. The insights into SAR and the robust experimental protocols outlined in this guide are intended to empower researchers to further unlock the therapeutic potential of this remarkable heterocyclic system.

References

Sources

An In-Depth Technical Guide to the Core Mechanism of Action of 4,5-diamino-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core mechanism of action of 4,5-diamino-1-(2-hydroxyethyl)pyrazole, a key intermediate in the formulation of oxidative hair dyes. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its chemical reactivity, biological interactions, and the established protocols for its safety assessment. The primary focus is on its role as a hair dye precursor, elucidating the oxidative coupling pathway that leads to the formation of stable and vibrant hair colorants. Furthermore, this guide delves into the toxicological profile of the compound, presenting a synthesis of available data on its metabolism, dermal absorption, and genotoxicity. Detailed, field-proven experimental protocols for key toxicological assays are provided to ensure a self-validating system of scientific integrity.

Introduction: The Pivotal Role of this compound in Oxidative Hair Coloration

This compound, often used in its sulfate salt form (CAS 155601-30-2), is a cornerstone in the formulation of modern oxidative hair dyes.[1] Its molecular structure, featuring a pyrazole ring substituted with two amino groups and a hydroxyethyl chain, makes it an effective "precursor" or "developer" in the hair coloring process.[2] This guide will dissect the intricate mechanism by which this seemingly simple molecule transforms into a complex and stable chromophore within the hair shaft. Beyond its primary application, we will explore its biological interactions, providing a comprehensive overview of its safety profile.

Physicochemical Properties and Synthesis

The sulfate salt of this compound is a white to light pink crystalline powder with good stability under specified conditions.[1] Its key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 155601-30-2
Molecular Formula C5H12N4O5S (sulfate salt)
Molecular Weight 240.24 g/mol (sulfate salt)
Melting Point >183°C
Boiling Point 407.4°C
Flash Point 200.2°C

The synthesis of this compound is a multi-step process that has been described in patent literature. A common synthetic route is outlined in the workflow diagram below.[3]

Synthesis_Workflow cluster_0 Synthetic Pathway Alkyl (ethoxymethylene)cyanoacetate Alkyl (ethoxymethylene)cyanoacetate Intermediate_1 5-amino-4-alkoxycarbonyl- 1-(2'-hydroxyethyl)-pyrazole Alkyl (ethoxymethylene)cyanoacetate->Intermediate_1 Reaction with 2-hydroxyethylhydrazine 2-hydroxyethylhydrazine 2-hydroxyethylhydrazine->Intermediate_1 Intermediate_2 5-amino-1-(2'-hydroxyethyl)- 4-nitrosopyrazole Intermediate_1->Intermediate_2 Nitrosation Final_Product 4,5-diamino-1-(2'-hydroxyethyl)pyrazole Intermediate_2->Final_Product Reduction

Caption: A simplified workflow for the synthesis of this compound.

Core Mechanism of Action in Oxidative Hair Dyeing

The primary mechanism of action of this compound is its function as a hair dye precursor in an oxidative coupling reaction. This process can be broken down into three key stages: oxidation, coupling, and stabilization.

Stage 1: Oxidation to a Reactive Intermediate

In a typical hair dye formulation, this compound is mixed with an oxidizing agent, most commonly hydrogen peroxide, under alkaline conditions. The alkaline environment swells the hair cuticle, allowing the dye precursors to penetrate the hair shaft. The oxidizing agent then abstracts electrons from the diamino pyrazole, transforming it into a highly reactive, short-lived intermediate, believed to be a quinonediimine species.[4][5]

Oxidation_Mechanism cluster_0 Oxidation of the Precursor Precursor This compound Intermediate Reactive Quinonediimine Intermediate Precursor->Intermediate - 2e⁻, - 2H⁺ Oxidizing_Agent H₂O₂ (in alkaline medium) Oxidizing_Agent->Precursor

Caption: Oxidation of this compound to a reactive intermediate.

Stage 2: Electrophilic Attack and Coupling

The newly formed quinonediimine intermediate is a potent electrophile. It rapidly reacts with a nucleophilic "coupler" molecule, which is also present in the hair dye formulation. Couplers are typically aromatic compounds with electron-donating groups, such as phenols and anilines. The coupling reaction involves the nucleophilic attack of the coupler on the electrophilic quinonediimine, leading to the formation of a new carbon-nitrogen or carbon-carbon bond. This results in the formation of a larger, colorless "leuco dye" intermediate.[5]

Stage 3: Oxidation and Stabilization of the Chromophore

The leuco dye is then further oxidized by the hydrogen peroxide in the formulation. This final oxidation step creates a stable, conjugated system that is responsible for the final color. This large, colored molecule becomes trapped within the hair shaft, resulting in a long-lasting hair color.[4] The specific color produced depends on the chemical nature of both the precursor and the coupler used. For example, the reaction of 1-hydroxyethyl-4,5-diaminopyrazole with the coupler 4-amino-2-hydroxytoluene is known to produce a dimeric dye molecule.[6]

Coupling_Mechanism cluster_0 Oxidative Coupling and Color Formation Intermediate Reactive Quinonediimine Intermediate Leuco_Dye Leuco Dye Intermediate (Colorless) Intermediate->Leuco_Dye Nucleophilic Attack Coupler Coupler Molecule (e.g., 4-amino-2-hydroxytoluene) Coupler->Leuco_Dye Final_Dye Stable Chromophore (Colored) Leuco_Dye->Final_Dye Oxidation (H₂O₂) Micronucleus_Test_Workflow cluster_0 In Vivo Micronucleus Test (OECD 474) Dosing Administer test substance to rodents (e.g., mice or rats) via appropriate route. Sampling Collect bone marrow or peripheral blood at specific time points (e.g., 24 and 48 hours). Dosing->Sampling Slide_Prep Prepare and stain slides. Sampling->Slide_Prep Analysis Score at least 4000 polychromatic erythrocytes per animal for the presence of micronuclei. Slide_Prep->Analysis Evaluation Statistically analyze the frequency of micronucleated cells compared to controls. Analysis->Evaluation Chromosomal_Aberration_Test_Workflow cluster_0 In Vitro Chromosomal Aberration Test (OECD 473) Cell_Culture Culture mammalian cells (e.g., CHO, human lymphocytes). Exposure Expose cells to at least three concentrations of the test substance, with and without metabolic activation (S9). Cell_Culture->Exposure Metaphase_Arrest Treat cells with a metaphase-arresting substance (e.g., colcemid). Exposure->Metaphase_Arrest Harvest_and_Stain Harvest cells, prepare slides, and stain chromosomes. Metaphase_Arrest->Harvest_and_Stain Microscopic_Analysis Analyze metaphase cells for chromosomal aberrations (e.g., breaks, gaps, exchanges). Harvest_and_Stain->Microscopic_Analysis Data_Analysis Statistically compare the frequency of aberrations in treated versus control cultures. Microscopic_Analysis->Data_Analysis

Caption: Workflow for the In Vitro Mammalian Chromosomal Aberration Test.

Causality Behind Experimental Choices:

  • Metabolic Activation (S9): The inclusion of an exogenous metabolic activation system (S9 fraction from rat liver) is critical because some substances only become genotoxic after being metabolized. *[7] Metaphase Arrest: Arresting cells in metaphase allows for the clear visualization and analysis of condensed chromosomes. *[8] Multiple Concentrations: Testing a range of concentrations is essential to identify a dose-response relationship, which is a key indicator of a true positive result.

The mechanism of action of this compound is multifaceted. In its primary application as a hair dye precursor, it undergoes a well-defined oxidative coupling reaction to form stable chromophores within the hair shaft. From a biological perspective, its mechanism of action is largely defined by its toxicological profile. Extensive testing has demonstrated a low potential for systemic toxicity and genotoxicity under its intended use conditions. This in-depth technical guide provides a robust framework for understanding the chemical and biological intricacies of this important cosmetic ingredient, grounded in authoritative scientific principles and validated experimental protocols.

References

  • Nucro-Technics. (2025, March 30). OECD 474: In vivo Mammalian Micronucleus Test. Retrieved from [Link]

  • OECD. (n.d.). OECD 473: Chromosome aberration test (in vitro mammalian). Retrieved from [Link]

  • Burnett, C. L., et al. (2022). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. International Journal of Toxicology, 41(1_suppl), 69S-79S. Retrieved from [Link]

  • Charles River. (n.d.). Chromosome Aberration Test. Retrieved from [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-788. Retrieved from [Link]

  • Nucro-Technics. (2020, August 27). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2018). Synthesis, molecular modeling and biological screening of some pyrazole derivatives as antileishmanial agents. Future Medicinal Chemistry, 10(19), 2287-2304. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of oxidative hair dye formation. Retrieved from [Link]

  • OECD. (n.d.). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

  • Doak, S. H., et al. (2018). The In Vitro Chromosome Aberration Test. In Genotoxicity Assessment. Methods in Molecular Biology, vol 1895. Humana Press, New York, NY. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). In Vivo Micronucleus Assay Testing OECD 474. Retrieved from [Link]

  • Al-Qahtani, A. A., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7856. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. Retrieved from [Link]

  • Scantox. (n.d.). OECD 474: In Vivo Micronucleus Test. Retrieved from [Link]

  • Morales-Ramírez, P., & Vallarino-Kelly, T. (2017). The OECD's micronucleus test guideline for single exposure to an agent and the genotox-kinetic alternative. Genetics and Molecular Biology, 40(2), 333-339. Retrieved from [Link]

  • OECD. (n.d.). Test No. 474: Mammalian Erythrocyte Micronucleus Test. Retrieved from [Link]

  • European Commission. (2008). Opinion on Intermediates and reaction products of oxidative hair dye ingredients formed during hair dyeing. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Exploring 4,5-Diamino-1-(2-Hydroxy)
  • Miller, D. M. (2014). On the Mechanism of Oxidative Coupling of 1,4-Diaminobenzene with Resorcinol. (Doctoral dissertation). Retrieved from [Link]

  • Burnett, C. L., et al. (2016). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review.
  • Eastman Chemical Company. (2002). Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyrazole and acid addition salts thereof.
  • Burnett, C. L., et al. (2016). Draft Final Report on the Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review.
  • Blyth, A., & Gagliardi, L. (2017). A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation. Cosmetics, 4(2), 13. Retrieved from [Link]

  • Wella Aktiengesellschaft. (1990). Oxidation hair dye composition containinng diaminopyrazol derivatives and .... (U.S.
  • Hangzhou Haichem Co., Ltd. (n.d.). This compound Sulfate. Retrieved from [Link]

  • Samboo. (n.d.). This compound sulfate - Cosmetic Ingredients. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound sulfate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the spectroscopic techniques used to characterize 4,5-diamino-1-(2-hydroxyethyl)pyrazole, a key intermediate in the synthesis of various compounds, notably in the cosmetic industry as a hair dye precursor.[1][2][3] The focus of this document will be on the readily available sulfate salt, with inferences and theoretical considerations for the free base.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a pyrazole ring substituted with two amino groups and a hydroxyethyl chain. Its chemical structure is fundamental to its reactivity and, consequently, its spectroscopic signature. The sulfate salt is a stable, water-soluble, off-white to pink crystalline powder.[1][3]

Molecular Formula (Free Base): C₅H₁₀N₄O[4] Molecular Weight (Free Base): 142.16 g/mol [4] Molecular Formula (Sulfate Salt): C₅H₁₂N₄O₅S[5][6] Molecular Weight (Sulfate Salt): 240.24 g/mol [5][6]

The structural arrangement of protons and carbon atoms, along with the various functional groups (-NH₂, -OH, C-N, C=C), gives rise to a unique set of spectroscopic data that can be used for its identification and purity assessment.

Molecular Structure of this compound cluster_pyrazole Pyrazole Ring cluster_substituents Substituents C3 C4 C3->C4 C5 C4->C5 NH2_4 H₂N C4->NH2_4 4-amino N1 C5->N1 NH2_5 H₂N C5->NH2_5 5-amino N2 N1->N2 CH2_a CH₂ N1->CH2_a 1-(2-hydroxyethyl) N2->C3 CH2_b CH₂ CH2_a->CH2_b OH OH CH2_b->OH

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons on the pyrazole ring, the hydroxyethyl chain, and the amino groups. The chemical shifts are influenced by the electron-donating amino groups and the electronegativity of the nitrogen and oxygen atoms.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale
C₃-H~7.0-7.5Singlet-The sole proton on the pyrazole ring, deshielded by the aromatic system.
N₁-CH₂~3.8-4.2Triplet~5-7 HzAdjacent to the pyrazole nitrogen and the other methylene group.
CH₂-OH~3.5-3.9Triplet~5-7 HzAdjacent to the hydroxyl group and the N₁-methylene group.
-NH₂~4.0-6.0Broad Singlet-Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange.
-OH~4.5-5.5Triplet (or Broad Singlet)~5-7 HzCoupled to the adjacent methylene group; can be broad and exchangeable.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound sulfate in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's good solubility and to observe the exchangeable -NH₂ and -OH protons.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the data with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonPredicted Chemical Shift (ppm)Rationale
C₃~120-130Aromatic carbon adjacent to two nitrogen atoms.
C₄~135-145Aromatic carbon bearing an amino group.
C₅~145-155Aromatic carbon bearing an amino group and adjacent to two nitrogen atoms.
N₁-CH₂~50-60Aliphatic carbon attached to a nitrogen atom.
CH₂-OH~55-65Aliphatic carbon attached to an oxygen atom.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use the same NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityVibration
O-H (alcohol)3200-3600Strong, BroadStretching
N-H (amine)3100-3500Medium, Broad (two bands for primary amine)Stretching
C-H (aromatic)3000-3100MediumStretching
C-H (aliphatic)2850-3000MediumStretching
C=C / C=N (aromatic ring)1500-1650Medium to StrongStretching
C-N1000-1350MediumStretching
C-O1000-1260StrongStretching

Experimental Protocol for FTIR:

  • Sample Preparation: For the solid sulfate salt, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the empty ATR crystal or the pure KBr pellet. Then, collect the sample spectrum.

  • Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV UV-Vis Spectroscopy Sample->UV Data_NMR Structural Elucidation (C-H Framework) NMR->Data_NMR Data_IR Functional Group Identification IR->Data_IR Data_MS Molecular Weight & Fragmentation MS->Data_MS Data_UV Electronic Transitions UV->Data_UV

Sources

An In-Depth Technical Guide to the Solubility of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,5-diamino-1-(2-hydroxyethyl)pyrazole, a key intermediate in various industrial applications, particularly in the formulation of oxidative hair dyes.[1] While the water-soluble nature of its sulfate salt is well-documented, a detailed understanding of its solubility in a range of organic solvents is critical for researchers, scientists, and drug development professionals engaged in synthesis, formulation, and quality control. This guide synthesizes available data, explores the physicochemical principles governing its solubility, and presents a detailed, field-proven protocol for the empirical determination of its solubility profile.

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound belonging to the pyrazole family. Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide spectrum of biological activities and presence in numerous approved drugs. The unique arrangement of nitrogen atoms in the pyrazole ring allows for diverse chemical modifications, making it a versatile building block in the synthesis of novel compounds.

The primary industrial application of this compound is as a primary intermediate or "precursor" in the formulation of permanent oxidative hair dyes.[1] In this context, it is typically used in its sulfate salt form (CAS No. 155601-30-2) to enhance stability and handling.[1] The precursor reacts with a coupler in the presence of an oxidizing agent to form the final dye molecules that impart color to hair. A thorough understanding of its solubility is paramount for optimizing reaction conditions, ensuring formulation homogeneity, and controlling the quality of the final product.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound and its common sulfate salt, these properties dictate its interaction with various solvents.

PropertyValue (for Sulfate Salt)ReferenceSignificance for Solubility
CAS Number 155601-30-2[2]Unique identifier for the sulfate salt.
Molecular Formula C₅H₁₂N₄O₅S[2][3][4]Indicates the elemental composition.
Molecular Weight 240.24 g/mol [2][3][4]A relatively low molecular weight generally favors solubility.
Appearance White to off-white/pink crystalline powder[2]Physical state at standard conditions.
Melting Point >183 °C[2]High melting point suggests strong intermolecular forces in the solid state that must be overcome by the solvent.
LogP -1.75 (at 25°C and pH 7)[2]The negative LogP value indicates a high degree of hydrophilicity, predicting good solubility in polar solvents like water and poor solubility in non-polar lipids.

The structure of this compound features several functional groups that govern its solubility:

  • Two Amino Groups (-NH₂): These are primary amines that can act as both hydrogen bond donors and acceptors, promoting solubility in protic solvents.

  • A Hydroxyethyl Group (-CH₂CH₂OH): The terminal hydroxyl group is a strong hydrogen bond donor and acceptor, significantly contributing to its affinity for polar solvents.

  • A Pyrazole Ring: The nitrogen atoms within the heterocyclic ring can act as hydrogen bond acceptors.

The presence of these multiple polar, hydrogen-bonding functional groups explains the compound's hydrophilic nature. When supplied as a sulfate salt, its ionic character further enhances its solubility in highly polar solvents, most notably water.

Qualitative Solubility Profile

While quantitative data is scarce in publicly available literature, a qualitative summary of the solubility of this compound sulfate can be compiled from various sources:

  • Water: The sulfate salt is consistently described as being water-soluble.[5] This is expected due to the compound's polar functional groups and the ionic nature of the salt.

  • Dimethyl Sulfoxide (DMSO): Described as "slightly soluble."[2] DMSO is a polar aprotic solvent, and its ability to accept hydrogen bonds allows for some interaction with the solute.

  • Methanol: Also described as "slightly soluble."[2] As a polar protic solvent, methanol can engage in hydrogen bonding with the compound, though its solvating power for the ionic salt may be less than that of water.

  • Ethanol, Acetone: While not explicitly documented for this specific compound, general knowledge of pyrazole derivatives suggests they are often more soluble in these common organic solvents than in water.[6][7]

Based on these observations and the principles of "like dissolves like," a predicted solubility trend can be inferred. The compound's high polarity suggests it will be most soluble in polar protic solvents, followed by polar aprotic solvents, and likely have very low solubility in non-polar solvents such as toluene or hexanes.

Authoritative Protocol: Quantitative Solubility Determination via the Shake-Flask Method

To move beyond qualitative descriptions, a robust and reliable experimental method is required. The shake-flask method is the gold-standard for determining thermodynamic solubility due to its directness and reproducibility.[8] The following protocol is a self-validating system designed for researchers to obtain precise, quantitative solubility data for this compound in various organic solvents.

Rationale and Causality of Experimental Choices

The objective is to create a saturated solution at a constant temperature, allow it to reach equilibrium, and then measure the concentration of the dissolved solute. The choice of each step and parameter is critical for accuracy.

  • Equilibration Time: A prolonged incubation period (24-72 hours) is necessary to ensure the system reaches thermodynamic equilibrium.[8][9] Shorter times may only yield kinetic solubility, which can be misleading.[9][10][11]

  • Temperature Control: Solubility is temperature-dependent.[7] A constant temperature bath is crucial for reproducibility and to define the conditions of the solubility measurement.

  • Excess Solid: The presence of undissolved solid is essential to confirm that the solution is saturated.

  • Phase Separation: Centrifugation and filtration are used to completely remove any undissolved micro-particles, which would otherwise lead to an overestimation of solubility.

  • Analytical Method: A validated, sensitive analytical method like High-Performance Liquid Chromatography (HPLC) is required to accurately quantify the solute concentration in the saturated solution.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound prep_solvent Add known volume of organic solvent prep_compound->prep_solvent vial Seal vial prep_solvent->vial shake Agitate in thermostatic shaker (e.g., 24-72h at 25°C) vial->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm PTFE filter) centrifuge->filter dilute Dilute aliquot of filtrate filter->dilute hplc Quantify concentration via validated HPLC method dilute->hplc calculate Calculate solubility (e.g., in mg/mL or mol/L) hplc->calculate

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Methodology
  • Preparation of Saturated Solution: a. Add an excess amount of this compound (ensure solid material is visible) to a series of glass vials. b. Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent (e.g., Methanol, Ethanol, DMSO, Acetonitrile, Tetrahydrofuran, Toluene) into each vial. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C ± 0.5°C). b. Agitate the vials for a defined period (a minimum of 24 hours is recommended; 72 hours is ideal to ensure equilibrium).

  • Phase Separation: a. After the equilibration period, remove the vials and allow them to stand for a short period to allow for initial sedimentation. b. Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid. c. Carefully withdraw an aliquot of the clear supernatant. d. For an extra degree of certainty, filter the supernatant through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove any fine particulates.

  • Quantification: a. Prepare a series of calibration standards of the compound in the solvent of interest at known concentrations. b. Dilute the filtered supernatant with the same solvent to bring its concentration within the linear range of the calibration curve. c. Analyze the calibration standards and the diluted sample by a validated HPLC-UV method. d. Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration. e. Determine the concentration of the diluted sample from the calibration curve.

  • Calculation: a. Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Structural Rationale for Solubility in Different Solvent Classes

The solubility of this compound is a direct consequence of the interplay between its molecular structure and the properties of the solvent.

G cluster_solvents Solvent Classes cluster_interactions Primary Interactions & Predicted Solubility compound This compound -NH₂ (x2) -OH (x1) Pyrazole N (x2) protic Polar Protic e.g., Water, Methanol H-bond donor & acceptor compound:f0->protic:head Donates H+ compound:f1->protic:head Donates H+ aprotic Polar Aprotic e.g., DMSO, Acetonitrile H-bond acceptor compound:f0->aprotic:head Donates H+ compound:f1->aprotic:head Donates H+ protic:f0->compound:head Accepts H+ interaction_protic Strong H-Bonding (High Solubility) protic:head->interaction_protic aprotic:f0->compound:head Accepts H+ interaction_aprotic Moderate H-Bonding (Moderate to Low Solubility) aprotic:head->interaction_aprotic nonpolar Non-Polar e.g., Toluene, Hexane van der Waals forces interaction_nonpolar Weak Interactions (Very Low Solubility) nonpolar:head->interaction_nonpolar

Caption: Relationship between compound structure and predicted solubility.

  • In Polar Protic Solvents (e.g., Water, Methanol): These solvents can both donate and accept hydrogen bonds. The -NH₂ and -OH groups of the pyrazole derivative will act as hydrogen bond donors to the solvent, while the nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group will act as acceptors. This strong, multi-point hydrogen bonding network leads to high solubility.

  • In Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can accept hydrogen bonds but cannot donate them effectively. They can interact with the -NH₂ and -OH groups of the solute. However, the lack of hydrogen bond donation from the solvent results in a less favorable solvation shell compared to protic solvents, generally leading to lower solubility.

  • In Non-Polar Solvents (e.g., Toluene, Hexanes): These solvents interact primarily through weak van der Waals forces. The highly polar nature of the this compound molecule makes it energetically unfavorable to break the strong intermolecular forces of the solid crystal lattice for the weak solute-solvent interactions offered by non-polar solvents. Consequently, solubility is expected to be extremely low.

Conclusion and Future Outlook

This guide has established that while this compound (as its sulfate salt) is well-characterized as water-soluble, its behavior in organic solvents is less documented. Based on its molecular structure, it is predicted to have the highest solubility in polar protic solvents. For professionals in research and development, relying on qualitative descriptors is insufficient. The provided detailed shake-flask protocol offers an authoritative framework for generating the precise, quantitative data needed for process optimization, formulation development, and fundamental chemical research. The generation of a comprehensive, multi-solvent solubility dataset for this important compound would be a valuable contribution to the chemical and cosmetic sciences.

References

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ResearchGate. (2025). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

  • National Institutes of Health. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

  • Università di Padova. (2024). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

  • University of Limerick. (2002). Prediction of solubility of solid organic compounds in solvents by UNIFAC. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models | Request PDF. Retrieved from [Link]

  • Hangzhou Haichem Co., Ltd. (n.d.). This compound Sulfate. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound sulfate. Retrieved from [Link]

  • PubChem. (n.d.). This compound sulfate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of Some Compounds containing Pyrazole Moiety. Retrieved from [Link]

  • CIR. (n.d.). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Retrieved from [Link]

Sources

thermal stability of 4,5-diamino-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole

Abstract

This technical guide provides a comprehensive framework for assessing the , a key intermediate primarily used in the cosmetics industry for oxidative hair dye formulations.[1] For professionals in research, chemical development, and manufacturing, understanding the thermal characteristics of this compound is paramount for ensuring process safety, defining safe storage conditions, and maintaining product quality. This document outlines the core principles of thermal analysis, presents detailed, field-proven experimental protocols for techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the interpretation of potential results. By grounding these methodologies in established scientific principles, this guide serves as an essential resource for the comprehensive thermal hazard evaluation of this compound and its common sulfate salt.

Introduction and Significance

This compound, often utilized as its sulfate salt (CAS No. 155601-30-2), is a five-membered heterocyclic compound belonging to the pyrazole family.[1][2] Its structure, featuring two adjacent nitrogen atoms in the ring and functionalized with two amino groups and a hydroxyethyl side chain, makes it an effective precursor in the synthesis of vibrant, long-lasting colorants.[1][3]

The industrial application of any chemical compound necessitates a thorough understanding of its behavior under thermal stress. Thermal instability can lead to energetic decomposition, gas evolution, and potentially runaway reactions. For this compound, which is handled in bulk and subjected to various temperature changes during manufacturing and formulation, a robust thermal stability profile is not merely a regulatory requirement but a cornerstone of safe and reliable operations. This guide provides the scientific rationale and practical methodologies for establishing such a profile.

Physicochemical and Known Safety Profile

The compound is typically supplied as its sulfate salt, a white to light pink or pale orange crystalline powder.[1][4] A summary of its known physical properties is essential for designing appropriate analytical experiments.

PropertyValueSource(s)
CAS Number 155601-30-2 (Sulfate Salt)[2][5]
Molecular Formula C₅H₁₂N₄O₅S (Sulfate Salt)[2][4]
Molecular Weight 240.24 g/mol (Sulfate Salt)[5][6]
Appearance White to light pink/pale orange powder/crystals[1][4]
Melting Point >183°C / 175°C (Min.)[1][4][7]
Boiling Point 407.4°C at 760 mmHg[1][4]
Flash Point 200.2°C[1][4]
Stability Stable under recommended storage conditions.[8]

Known Hazards: Safety Data Sheets (SDS) classify the compound as a skin sensitizer (H317), a cause of serious eye damage (H318), and toxic to aquatic life with long-lasting effects (H411).[2][6] Key precautions include avoiding heat, sparks, open flames, and contact with strong oxidizing agents.[8] While hazardous decomposition products are not extensively detailed, thermal decomposition of related aminopyrazole compounds can release irritating vapors and nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[9][10]

Core Methodologies for Thermal Stability Assessment

The cornerstone of a comprehensive thermal stability analysis lies in subjecting the material to a controlled temperature program and measuring its response. The two primary techniques for an initial, robust screening are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11] These methods are complementary: TGA quantifies mass changes, while DSC quantifies heat flow, providing a complete picture of thermal events.[11]

The Causality Behind Technique Selection
  • Thermogravimetric Analysis (TGA): This is the foundational test. Its purpose is to determine the temperature at which the material begins to lose mass. This mass loss is a direct indicator of decomposition or evaporation. By controlling the atmosphere (e.g., inert nitrogen or reactive air), we can differentiate between thermal decomposition and oxidative degradation. The resulting data—onset temperature of decomposition and percentage of mass loss—are critical for defining maximum processing and drying temperatures.

  • Differential Scanning Calorimetry (DSC): While TGA shows if and when a material decomposes, DSC reveals the energetic nature of these events.[12][13] It measures the heat absorbed (endothermic) or released (exothermic) by the sample compared to a reference.[14] A sharp endotherm typically indicates a melt, while a broad exotherm following the melt is a classic signature of decomposition. The magnitude of this exotherm (enthalpy, ΔH) is a direct measure of the energy released, which is the most critical parameter for assessing thermal risk.

The logical workflow for a comprehensive thermal hazard assessment is to first screen with TGA and DSC to identify thermal events and their energy, followed by more advanced testing if significant hazards are identified.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Risk Assessment cluster_2 Phase 3: Advanced Analysis (If Required) TGA Thermogravimetric Analysis (TGA) Determines onset of mass loss Analysis Analyze TGA & DSC Data - Onset Temperature (Td) - Enthalpy of Decomposition (ΔHdec) - Gas Evolution TGA->Analysis DSC Differential Scanning Calorimetry (DSC) Identifies melts & exothermic decomposition DSC->Analysis ARC Accelerating Rate Calorimetry (ARC) Adiabatic conditions for worst-case scenario Analysis->ARC If ΔHdec is high or Td is low

Caption: Workflow for Thermal Stability Assessment.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating standard practices for calibration and system suitability to ensure data trustworthiness.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition onset temperature and mass loss profile of this compound sulfate.

Methodology:

  • Instrument Calibration: Perform temperature and mass calibration checks according to the instrument manufacturer's specifications. Use certified reference materials (e.g., calcium oxalate for mass loss, certified metals for temperature).

  • Sample Preparation: Place 5-10 mg of the sample into a clean, tared TGA pan (platinum or ceramic is recommended). Ensure an even, thin layer of material at the bottom of the pan to promote uniform heating.

  • Experimental Setup: Place the sample pan in the TGA furnace.

  • Purge and Equilibrate: Purge the furnace with the selected gas (high-purity nitrogen at 50 mL/min is standard for initial screening) for at least 15 minutes to ensure an inert atmosphere. Allow the sample to equilibrate at a starting temperature of 30°C.

  • Thermal Program: Heat the sample from 30°C to 500°C at a linear heating rate of 10°C/min. This rate is a standard compromise between resolution and experimental time.

  • Data Collection: Record mass, temperature, and time throughout the experiment.

  • Data Analysis: Plot the mass (%) versus temperature (°C). Determine the onset decomposition temperature (Td) using the tangent method at the point of initial significant mass loss. Quantify the mass loss for each decomposition step.

ParameterRecommended SettingRationale
Sample Mass 5–10 mgSufficient for a clear signal while minimizing thermal gradients within the sample.
Heating Rate 10°C/minStandard rate for screening; balances resolution of events with practical run times.
Atmosphere Nitrogen (High Purity)Provides an inert environment to study thermal decomposition without oxidative effects.
Flow Rate 50 mL/minEnsures efficient removal of off-gases from the sample area.
Temperature Range 30°C to 500°CCovers potential loss of volatiles, melting, and primary decomposition events.
Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify melting transitions and measure the enthalpy of any exothermic decomposition events.

Methodology:

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6°C, ΔHfusion: 28.5 J/g). The calibration should be verified to be within acceptable limits.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a suitable DSC pan (aluminum is often sufficient, but gold-plated or high-pressure pans should be considered if energetic decomposition is expected). Hermetically seal the pan to contain any evolved gases and prevent mass loss before decomposition.

  • Experimental Setup: Place the sealed sample pan and an identical, empty, sealed reference pan into the DSC cell.

  • Purge and Equilibrate: Purge the cell with nitrogen at 50 mL/min and allow the system to equilibrate at 30°C.

  • Thermal Program: Heat the sample from 30°C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.

  • Data Collection: Record the differential heat flow (mW) as a function of temperature.

  • Data Analysis: Plot heat flow versus temperature.

    • Identify endothermic peaks (e.g., melting) and determine their onset temperature and enthalpy of fusion (ΔHf).

    • Identify exothermic peaks (decomposition) and determine their onset temperature and enthalpy of decomposition (ΔHdec). The integration of the exothermic peak area provides the total energy released.

ParameterRecommended SettingRationale
Sample Mass 2–5 mgSmall mass minimizes the risk of a dangerous energy release and reduces thermal lag.
Heating Rate 10°C/minConsistent with TGA for direct comparison of thermal events.
Atmosphere Nitrogen (High Purity)Inert atmosphere prevents oxidative side reactions.
Pan Type Hermetically Sealed AluminumContains pressure from initial off-gassing, ensuring thermal events are accurately measured.
Temperature Range 30°C to 400°CChosen to encompass the melting point and expected decomposition range from TGA data.

Anticipated Results and Mechanistic Interpretation

While specific experimental data for this compound is not publicly available, we can hypothesize a likely thermal profile based on its structure and data from related aminopyrazoles.

  • Expected TGA/DSC Profile:

    • < 150°C: Minimal mass loss is expected, corresponding to the loss of residual moisture or solvent.

    • ~180-200°C: A sharp endotherm on the DSC curve corresponding to the melting point of the sulfate salt.[1][4]

    • > 200°C: An exothermic event in the DSC thermogram, accompanied by significant mass loss in the TGA curve, would indicate the onset of thermal decomposition. The decomposition may occur in one or multiple steps.

  • Potential Decomposition Pathways: The thermal decomposition of this compound is likely initiated at the weakest bonds or most reactive sites. The hydroxyethyl group and the amino groups are probable points of initial fragmentation.

    G cluster_0 Initial Compound cluster_1 Primary Decomposition Steps cluster_2 Secondary Decomposition cluster_3 Final Products mol This compound step1 Loss of hydroxyethyl side-chain (e.g., as ethylene glycol or ethanolamine fragments) mol->step1 Heat (Δ) step2 Deamination (Release of NH₃) mol->step2 Heat (Δ) step3 Pyrazole Ring Opening/Fragmentation (Formation of N₂, HCN, etc.) step1->step3 step2->step3 prods Gaseous Products (CO, CO₂, NOx, NH₃) + Carbonaceous Residue step3->prods

    Caption: Conceptual Thermal Decomposition Pathway.
    • Side-Chain Cleavage: The C-N bond connecting the hydroxyethyl group to the pyrazole ring or the C-C bond within the side chain could cleave.

    • Deamination: The amino groups at the C4 and C5 positions could be eliminated as ammonia.

    • Ring Opening: At higher temperatures, the pyrazole ring itself, while aromatic and relatively stable, will fragment, leading to the evolution of nitrogen gas and other small molecules.[15]

Conclusion and Recommendations

A thorough evaluation of the and its sulfate salt is essential for safe industrial handling. The presented guide provides a robust, scientifically-grounded framework for this assessment.

Key Recommendations:

  • Initial Screening: Always perform TGA and DSC analysis as a baseline to identify the onset of decomposition and the associated energy release.

  • Process Safety: The maximum operating temperature in any process (e.g., drying, milling, formulation) should be set significantly below the onset temperature of decomposition determined by TGA/DSC. A safety margin of 50-100°C is common practice, depending on the scale and nature of the operation.

  • Storage: Based on its known stability, the compound should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials like strong oxidizers.[8][16]

  • Advanced Testing: If the initial screening reveals a low onset temperature of decomposition (<200°C) combined with a high enthalpy of decomposition (>500 J/g), further testing using techniques like Accelerating Rate Calorimetry (ARC) is strongly recommended to model worst-case adiabatic runaway scenarios.

By adhering to these methodologies and principles, researchers and drug development professionals can ensure the safe handling of this valuable compound and generate the high-quality data required for regulatory compliance and process optimization.

References

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • PubChem. This compound sulfate.
  • LookChem. (n.d.). Exploring 4,5-Diamino-1-(2-Hydroxy)Ethyl Pyrazole Sulfate: Properties and Applications.
  • AK Scientific, Inc. Safety Data Sheet: this compound sulfate.
  • Capot Chemical. (2008). MSDS of this compound sulfate.
  • Chemos GmbH & Co. KG. Sicherheitsdatenblatt: 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole sulfate.
  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • ResearchGate. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • ChemBK. (2024). 4,5-DIAMINO-(2-HYDROXYETHYL)PYRAZOLE SULFATE.
  • CymitQuimica. (2024). SAFETY DATA SHEET - 4,5-Diamino-1-(2-hydroxyethyl) pyrazole sulfate.
  • Fisher Scientific. (2015). SAFETY DATA SHEET - 3-Aminopyrazole.
  • Samboo. This compound sulfate - Cosmetic Ingredients.
  • Preprints.org. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Fisher Scientific. (2015). SAFETY DATA SHEET - 3-Aminopyrazole.
  • Google Patents. EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof.
  • Santa Cruz Biotechnology. This compound sulfate.
  • SKZ Industrial. Differential Scanning Calorimetry DSC Analysis | Applications and Benefits.
  • Research & Reviews: Journal of Pharmaceutical Analysis. (2014). Differential Scanning Calorimetry.
  • Cosmetic Ingredient Review. Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics.
  • European Commission. (2012). Opinion of the Scientific Committee on Consumer Safety on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (A154).
  • TCI Chemicals. (2024). SAFETY DATA SHEET - 3-Aminopyrazole.
  • MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.
  • Arkat USA. Recent developments in aminopyrazole chemistry.
  • ResearchGate. (2025). Recent developments in aminopyrazole chemistry | Request PDF.
  • NIH. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • ResearchGate. (2025). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism.
  • PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Springer. (2022). A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance‐excipient compatibility.
  • PMC - NIH. (2011). Approaches towards the synthesis of 5-aminopyrazoles.

Sources

Functionalized Pyrazole Derivatives: A Technical Guide to Core Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in modern chemistry. Its unique electronic properties, synthetic tractability, and ability to form multiple hydrogen bonds and other non-covalent interactions have cemented its role as a cornerstone in the development of novel, high-efficacy molecules. This technical guide provides an in-depth analysis of the diverse applications of functionalized pyrazole derivatives, moving beyond a mere catalog of uses to explore the underlying chemical principles and strategic considerations that drive their deployment in medicinal chemistry, agrochemicals, and materials science. For researchers and drug development professionals, this document serves as a comprehensive resource, bridging fundamental synthetic strategies with cutting-edge applications and offering field-proven insights into harnessing the full potential of this remarkable chemical entity.

The Pyrazole Core: A Privileged Scaffold in Chemical Design

Nitrogen-containing heterocycles are fundamental to the development of therapeutic agents, and the pyrazole ring is a standout example.[1][2] Its value stems from a combination of key attributes:

  • Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid, planar scaffold. This is a critical feature in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.

  • Dipole Moment and H-Bonding: The two nitrogen atoms create a significant dipole moment and provide both hydrogen bond donor (N-H) and acceptor (pyridine-like N) sites. This dual capacity allows pyrazole derivatives to engage in specific, directional interactions within protein binding pockets, a crucial factor for potency.[3]

  • Synthetic Accessibility: The pyrazole ring can be synthesized through various robust and high-yielding methods, such as the Knorr pyrazole synthesis and 1,3-dipolar cycloadditions.[4][5] This allows for the facile introduction of a wide array of functional groups at multiple positions (typically N1, C3, C4, and C5), enabling extensive structure-activity relationship (SAR) studies.[6][7]

  • Metabolic Stability: The pyrazole ring is generally stable to metabolic degradation, a desirable property for improving the pharmacokinetic profile of drug candidates.

These intrinsic properties make the pyrazole scaffold a frequent choice for medicinal chemists aiming to solve complex pharmacodynamic and pharmacokinetic challenges.[8]

Core Synthetic Strategies and Methodologies

The functionalization of the pyrazole core is central to tuning its properties for specific applications. While numerous synthetic routes exist, the condensation of a hydrazine with a 1,3-dicarbonyl compound (or its equivalent) remains a primary and versatile strategy.[4][5]

Representative Protocol: Knorr-Type Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol details a common laboratory-scale synthesis, illustrating the fundamental principles of pyrazole ring formation. The rationale behind this choice is its reliability and adaptability for creating a diverse library of analogs for screening.

Objective: To synthesize 1-phenyl-3-methyl-5-(4-chlorophenyl)-1H-pyrazole.

Materials:

  • 1-(4-chlorophenyl)-3-methyl-1,3-propanedione (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Ethanol (recrystallization solvent)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-chlorophenyl)-3-methyl-1,3-propanedione (e.g., 5.0 g, 25.4 mmol) in glacial acetic acid (50 mL).

    • Scientist's Note: Acetic acid serves as both a solvent and a catalyst, protonating the carbonyl oxygen and facilitating the initial nucleophilic attack by the hydrazine.

  • Addition of Hydrazine: To the stirring solution, add phenylhydrazine (2.86 g, 26.4 mmol) dropwise at room temperature. An exothermic reaction may be observed.

    • Scientist's Note: The slight excess of hydrazine ensures the complete consumption of the limiting diketone. Dropwise addition helps to control the initial reaction rate.

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane).

    • Scientist's Note: Heating provides the necessary activation energy for the cyclization and subsequent dehydration steps, which are often rate-limiting.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL) while stirring. A precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acetic acid and unreacted hydrazine salts.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure 1-phenyl-3-methyl-5-(4-chlorophenyl)-1H-pyrazole as a crystalline solid.

    • Scientist's Note: Recrystallization is a critical step for removing impurities, ensuring the compound's purity is sufficient for biological testing and characterization.

This fundamental protocol can be adapted by varying the substituents on both the 1,3-dicarbonyl compound and the hydrazine to rapidly generate a library of analogs for SAR exploration.[9][10]

Applications in Medicinal Chemistry: From Concept to Clinic

The pyrazole scaffold is a key component in numerous approved drugs and clinical candidates, spanning a wide range of therapeutic areas.[1][2][11]

Anti-inflammatory Agents: Selective COX-2 Inhibition

One of the most well-known pyrazole-containing drugs is Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor.[12]

Mechanism of Action: Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[13] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced at sites of inflammation.[14] Non-selective NSAIDs inhibit both enzymes, leading to gastrointestinal side effects. Celecoxib's diaryl-substituted pyrazole structure, featuring a key benzenesulfonamide moiety, allows it to selectively bind to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[15] This selective inhibition blocks the production of pro-inflammatory prostaglandins without compromising the protective functions of COX-1, thereby providing potent anti-inflammatory and analgesic effects with a reduced risk of gastric ulcers.[12][14][16]

Oncology: Targeting Aberrant Kinase Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrazole scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.[3][8]

Ruxolitinib: A JAK1/2 Inhibitor: Ruxolitinib is a pyrazole-containing drug approved for treating myelofibrosis and polycythemia vera.[17] It functions by inhibiting Janus kinases (JAKs), specifically JAK1 and JAK2.

The JAK-STAT Pathway: The JAK-STAT signaling pathway is a primary mechanism for a wide array of cytokines and growth factors involved in hematopoiesis and immune response.[18][19] Upon cytokine binding to its receptor, associated JAKs become activated, cross-phosphorylate each other, and then phosphorylate the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the expression of genes involved in cell proliferation and inflammation.[18] In myeloproliferative neoplasms, mutations often lead to constitutive activation of the JAK-STAT pathway. Ruxolitinib binds to the ATP-binding pocket of JAK1 and JAK2, preventing the phosphorylation of STATs and thereby downregulating this aberrant signaling, which inhibits myeloproliferation and reduces inflammatory cytokine levels.[17][18][20][21]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 STAT STAT JAK1->STAT 3. Phosphorylation JAK2->STAT STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization Gene Gene Transcription (Proliferation, Inflammation) STAT_dimer->Gene 5. Nuclear Translocation Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK1 Inhibition Ruxolitinib->JAK2 Cytokine Cytokine Cytokine->Receptor 1. Binding

Figure 1: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Other Kinase Targets: Pyrazole derivatives have been successfully developed as inhibitors for a multitude of other kinases implicated in cancer, including BRAF, BTK, EGFR, and VEGFR-2, highlighting the scaffold's versatility.[8][22][23]

Table 1: Representative Pyrazole-Based Kinase Inhibitors

CompoundTarget Kinase(s)IndicationIC₅₀ / Kᵢ
RuxolitinibJAK1 / JAK2MyelofibrosisIC₅₀: ~3 nM
GandotinibJAK2Myeloproliferative NeoplasmsType I Inhibitor
CrizotinibALK / ROS1 / METNon-Small Cell Lung CancerIC₅₀: ~20-60 nM
Erlotinib AnalogEGFR / VEGFR-2Cancer (Preclinical)IC₅₀: 0.06 µM (EGFR)
Afuresertib AnalogAkt1Cancer (Preclinical)IC₅₀: 1.3 nM

Data compiled from multiple sources.[3][8][22]

Applications in Agrochemicals: Crop Protection

The biological activity of pyrazole derivatives extends beyond medicine into agriculture, where they form the basis of highly effective insecticides, fungicides, and herbicides.[6][24][25][26]

Insecticides: Disrupting the Insect Nervous System

Fipronil: A prominent example is Fipronil, a broad-spectrum phenylpyrazole insecticide.[11]

Mechanism of Action: Fipronil's mode of action involves the disruption of the insect's central nervous system.[27] It acts as a potent antagonist of the GABA (γ-aminobutyric acid) receptor, specifically by blocking the GABA-gated chloride channels.[28][29][30] GABA is the primary inhibitory neurotransmitter in insects; its binding to the receptor opens chloride channels, leading to hyperpolarization of the neuron and a calming effect. By blocking these channels, Fipronil prevents the influx of chloride ions, resulting in excessive neuronal stimulation, convulsions, and ultimately, the death of the insect.[27][28] Fipronil exhibits selectivity for insect GABA receptors over mammalian receptors, providing a margin of safety.[27][31]

Figure 2: A generalized workflow for agrochemical discovery.

Other pyrazole amides serve as potent fungicides, often by inhibiting succinate dehydrogenase (SDHI), a critical enzyme in the mitochondrial respiratory chain of fungi.[24] In herbicides, pyrazole derivatives can act as intermediates for widely used products like Pyrazosulfuron-Ethyl.[32]

Emerging Applications in Materials Science

The utility of functionalized pyrazoles is expanding into materials science, driven by their unique electronic and coordination properties.[33][34]

  • Organic Electronics: The tunable electronic characteristics of pyrazole derivatives make them promising candidates for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).[33]

  • Ligands in Catalysis: Pyrazoles serve as excellent ligands for transition metals, forming stable complexes that can catalyze a variety of organic reactions, such as amination of aryl halides.[11]

  • Sensors and Chelation: The nitrogen atoms of the pyrazole ring can effectively coordinate with metal ions. This property is being exploited to develop chemical sensors and extraction agents for detecting or removing specific metal ions from solutions.[1][11]

Conclusion and Future Perspectives

Functionalized pyrazole derivatives have unequivocally demonstrated their value across multiple scientific disciplines. Their journey from simple heterocyclic curiosities to central components in life-saving drugs, crop-protecting agents, and advanced materials is a testament to the power of synthetic chemistry. The future of pyrazole chemistry appears bright, with several key areas poised for growth:

  • Targeted Protein Degradation: The pyrazole scaffold is being explored as a component of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins.

  • Green Chemistry: The development of more sustainable, multicomponent reactions for pyrazole synthesis in aqueous media is an active area of research, aiming to reduce the environmental impact of chemical manufacturing.[35][36]

  • Advanced Materials: As our understanding of structure-property relationships deepens, pyrazoles will likely be integrated into even more sophisticated functional materials with tailored optical, electronic, and catalytic properties.

For the researchers, scientists, and drug development professionals who constitute the audience of this guide, the pyrazole core represents not just a historical success story, but a continuing source of opportunity. Its inherent versatility, coupled with ever-advancing synthetic methodologies, ensures that the potential applications of functionalized pyrazole derivatives are far from exhausted.

References

Sources

The Advent and Ascendance of a Key Hair Color Precursor: A Technical Guide to 4,5-diamino-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the discovery and history of 4,5-diamino-1-(2-hydroxyethyl)pyrazole, a cornerstone molecule in the modern hair color industry. From its initial synthesis, driven by the quest for vibrant and lasting hair dyes, to its current widespread application, this document provides a comprehensive overview for researchers and professionals in drug development and cosmetic science. The guide details the pioneering synthetic routes, the mechanism of action in oxidative hair coloring, and the analytical methodologies for its characterization. Authored from the perspective of a Senior Application Scientist, this paper synthesizes technical data with practical insights, offering a definitive resource on this pivotal cosmetic ingredient.

Introduction: The Quest for Vibrant, Lasting Hair Color

The development of synthetic hair dyes in the 20th century revolutionized personal aesthetics. The pursuit of novel molecules that could offer a wide palette of colors with superior fastness and safety profiles has been a constant driver of innovation in the cosmetic industry. Within this landscape, pyrazole derivatives emerged as a promising class of compounds, offering unique chromophoric properties. This guide focuses on a particularly significant member of this family: this compound. Its journey from a laboratory curiosity to a key industrial ingredient is a compelling narrative of chemical ingenuity and commercial application.

Discovery and Historical Development: A Tale of Innovation

The history of this compound is primarily written in the patent literature, reflecting its significant commercial value. While the exact first synthesis in a purely academic context is difficult to pinpoint, its development as a viable hair dye component can be traced through the patent filings of major cosmetic and chemical companies.

Pioneering Synthesis by Wella AG

The German company Wella AG (now part of Coty) was a key pioneer in the development of pyrazole-based hair dyes. A significant early disclosure can be found in U.S. Patent 5,663,366 , filed in 1992.[1] This patent described a process for producing 4,5-diaminopyrazole derivatives for use in hair dyes. While not exclusively focused on the 1-(2-hydroxyethyl) variant, it laid the groundwork for its later development. The synthesis route described in this patent involves a multi-step process starting from 3,5-dibromo-4-nitropyrazole.[2][3]

Improved Synthesis by Eastman Chemical Company

Later, the Eastman Chemical Company contributed significantly to the efficient synthesis of this compound. Their U.S. Patent 6,452,019 , filed in 2002, detailed an improved and more commercially viable process.[4][5] This method, which has become a foundational route for industrial production, starts from more accessible precursors: an alkyl (alkoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine.[4][6] This development was crucial in making this compound a cost-effective and readily available component for the hair dye market. A subsequent patent by Eastman Chemical in 2007 further refined the process.[5]

Chemical and Physical Properties

This compound is most commonly used in its sulfate salt form to improve stability and water solubility.

PropertyValue
CAS Number 155601-30-2 (sulfate salt)[7]
Molecular Formula C₅H₁₂N₄O₅S (sulfate salt)[7]
Molecular Weight 240.24 g/mol (sulfate salt)[8]
Appearance White to light red powder
Melting Point >183°C[9]
Boiling Point 407.4°C at 760 mmHg[9]
Flash Point 200.2°C[9]
Solubility Water soluble

Synthesis Protocols: From Laboratory to Industrial Scale

The synthesis of this compound has been approached through several routes, with the Eastman Chemical process being a notable example of an efficient industrial method.

The Eastman Chemical Synthesis Route

This multi-step process is favored for its use of readily available starting materials and its avoidance of some of the harsher reagents used in earlier methods.

Caption: The multi-step synthesis of this compound sulfate.

Detailed Experimental Protocol (Adapted from U.S. Patent 6,452,019)

The following is a representative, step-by-step laboratory-scale synthesis adapted from the patent literature.[4] Note: This protocol is for informational purposes and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 5-Amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole

  • A mixture of ethyl (ethoxymethylene)cyanoacetate, 2-hydroxyethylhydrazine, and an alkanol (e.g., ethanol) is heated.

  • The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC or HPLC).

  • The solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Hydrolysis to 5-Amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole

  • The crude product from Step 1 is dissolved in an aqueous solution of a base (e.g., sodium hydroxide).

  • The mixture is heated to reflux for several hours to effect hydrolysis of the ester.

  • After cooling, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with water, and dried.

Step 3: Decarboxylation to 5-Amino-1-(2'-hydroxyethyl)pyrazole

  • The carboxylic acid from Step 2 is heated at a high temperature (typically 160-170°C) to induce decarboxylation.

  • The resulting crude 5-amino-1-(2'-hydroxyethyl)pyrazole is then purified by vacuum distillation.

Step 4: Nitrosation to 5-Amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole

  • The purified product from Step 3 is dissolved in an alcohol (e.g., ethanol) containing an acid (e.g., hydrochloric acid).

  • The solution is cooled, and a nitrosating agent (e.g., isoamyl nitrite) is added dropwise while maintaining a low temperature.

  • The resulting nitroso compound precipitates and is collected by filtration.

Step 5: Hydrogenation to 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole

  • The nitroso compound from Step 4 is suspended in an alcohol (e.g., methanol) in the presence of a hydrogenation catalyst (e.g., palladium on carbon).

  • The mixture is hydrogenated under a hydrogen atmosphere until the reduction is complete.

  • The catalyst is removed by filtration.

Step 6: Formation of the Sulfate Salt

  • The filtrate from Step 5, containing the free base, is cooled in an ice bath.

  • Sulfuric acid is added dropwise with stirring to precipitate the sulfate salt.

  • The product, 4,5-diamino-1-(2'-hydroxyethyl)pyrazole sulfuric acid salt, is collected by filtration, washed with a cold solvent (e.g., methanol), and dried under vacuum.[4]

Mechanism of Action in Oxidative Hair Dyeing

This compound functions as a "primary intermediate" or "developer" in oxidative hair dye formulations. It is not a colored compound itself but forms the final hair color in situ through a chemical reaction within the hair shaft.

The process involves the following key steps:

  • Alkalinization: An alkaline agent (e.g., ammonia or monoethanolamine) in the hair dye formulation swells the hair cuticle, allowing the dye precursors to penetrate.

  • Oxidation: An oxidizing agent, typically hydrogen peroxide, oxidizes the this compound to a reactive intermediate.

  • Coupling: This reactive intermediate then rapidly reacts with a "coupler" molecule (another aromatic compound) to form a larger, colored molecule.

  • Trapping: The resulting large dye molecule is trapped within the hair cortex, providing a long-lasting color.

Caption: The oxidative coupling mechanism of hair dyeing.

Analytical Characterization

For researchers and quality control professionals, the accurate identification and purity assessment of this compound are crucial. A combination of analytical techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of this compound sulfate. A reverse-phase method is commonly used.

Typical HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility)

  • Detection: UV detection at a suitable wavelength

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule. While a specific, publicly available, fully assigned spectrum for this exact compound is not readily found in the literature, the expected signals can be predicted based on its structure and data from similar pyrazole derivatives.

  • ¹H NMR: Expected signals would include those for the aromatic proton on the pyrazole ring, the methylene groups of the hydroxyethyl chain, and the protons of the amino groups. The exact chemical shifts would be dependent on the solvent and whether it is the free base or the sulfate salt.

  • ¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyrazole ring and the hydroxyethyl side chain.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. In combination with liquid chromatography (LC-MS), it is a powerful tool for identifying impurities and degradation products. The fragmentation of amines often involves alpha-cleavage, and the pyrazole ring provides a stable core.

Safety and Toxicology

As a widely used cosmetic ingredient, the safety of 1-hydroxyethyl 4,5-diamino pyrazole sulfate has been reviewed by regulatory bodies. The Cosmetic Ingredient Review (CIR) Expert Panel, for instance, has concluded that it is safe as used in oxidative hair dye formulations.[2] The available toxicological data, including studies on acute and repeated dose toxicity, reproductive and developmental toxicity, and genotoxicity, indicate a low potential for systemic effects.[2]

Conclusion

This compound stands as a testament to the power of targeted chemical synthesis in meeting specific industrial needs. Its history, from the early explorations of pyrazole chemistry by companies like Wella to the refined and efficient manufacturing processes developed by Eastman Chemical, highlights a journey of continuous improvement. For researchers in cosmetic science and related fields, a thorough understanding of its synthesis, mechanism of action, and analytical characterization is essential for future innovation in hair color technology. This guide provides a solid foundation for such endeavors, consolidating key technical information into a single, comprehensive resource.

References

  • U.S. Patent 5,061,289. (1991). Oxidation hair dye composition containing diaminopyrazol derivatives and new diaminopyrazol derivatives.
  • U.S. Patent 5,663,366. (1997). Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair.
  • U.S. Patent 6,452,019 B1. (2002). Preparation of 4,5-diamino-1-(2′-hydroxyethyl)-pyrazole and acid addition salts thereof.
  • U.S. Patent Application Publication US 2007/0037987 A1. (2007). Preparation of 4,5-diamino-1-(substituted)-pyrazole and acid addition salts thereof.
  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (2016). Cosmetic Ingredient Review. [Link]

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (2015). Cosmetic Ingredient Review. [Link]

  • U.S. Patent 5,663,366. (1996). Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair. Google Patents. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (2015). Cosmetic Ingredient Review. [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • European Patent Application EP1342716A3. (2004). Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof.
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. [Link]

  • U.S. Patent 5,061,289. (1989). Oxidation hair dye composition containing diaminopyrazol derivatives and new diaminopyrazol derivatives. Google Patents. [Link]

  • This compound sulfate. (n.d.). PubChem. [Link]

  • World Intellectual Property Organization Patent Application WO1994008969A1. (1994). Process for producing 4,5-diamino pyrazole derivatives, their use for dyeing hair and novel pyrazole derivatives.
  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. (n.d.). ResearchGate. [Link]

  • This compound sulfate. (2018). SIELC Technologies. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Peptide ion fragmentation in mass spectrometry. (2011). University of Alabama at Birmingham. [Link]

  • 4,5-DIAMINO-(2-HYDROXYETHYL)PYRAZOLE SULFATE. (2024). ChemBK. [Link]

  • Types of Hair Dye and Their Mechanisms of Action. (n.d.). MDPI. [Link]

  • The Chemist + The Colorist - Episode 4: Oxidative vs. Direct Dyes. (2020). YouTube. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,5-diamino-1-(2-hydroxyethyl)pyrazole from Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4,5-diamino-1-(2-hydroxyethyl)pyrazole, a key intermediate in the development of various pharmaceutical compounds and a valuable building block in heterocyclic chemistry. The protocols detailed herein are based on established patent literature, offering a robust and scalable multi-step pathway starting from 2-hydroxyethylhydrazine and an alkyl (ethoxymethylene)cyanoacetate. This guide emphasizes the underlying chemical principles, safety considerations, and analytical characterization of the target molecule and its intermediates.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry.[1] Their derivatives exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, antibacterial, and anti-cancer properties.[2] The specific substitution pattern on the pyrazole ring is crucial for its pharmacological profile. The target molecule, this compound, is a particularly useful intermediate due to its multiple functional groups, which allow for further chemical modifications and the construction of more complex molecular architectures. This compound and its salts are known to be valuable as developers in combination with various couplers for coloring keratinous fibers, particularly human hair.[3]

The synthesis of substituted pyrazoles often involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent, a method first established by Knorr.[4][5] The protocols outlined in this guide follow a well-documented synthetic route that has been successfully applied for the preparation of this compound and its salts.[3][6][7]

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the formation of the pyrazole ring, followed by functional group manipulations to introduce the amino groups at the C4 and C5 positions. The overall synthetic strategy is depicted below.

Synthetic_Pathway A 2-Hydroxyethylhydrazine + Alkyl (ethoxymethylene)cyanoacetate B Step 1: Cyclocondensation (Formation of Pyrazole Ring) A->B Ethanol, Heat C 5-Amino-4-alkoxycarbonyl- 1-(2-hydroxyethyl)pyrazole B->C D Step 2: Saponification C->D Aqueous Base E 5-Amino-4-carboxy- 1-(2-hydroxyethyl)pyrazole D->E F Step 3: Decarboxylation E->F Heat G 5-Amino-1-(2-hydroxyethyl)pyrazole F->G H Step 4: Nitrosation G->H NaNO2, Acid I 5-Amino-4-nitroso- 1-(2-hydroxyethyl)pyrazole H->I J Step 5: Reduction I->J Hydrogenation (e.g., H2/Pd-C) K This compound J->K

Figure 1: Overall synthetic scheme for this compound.

Starting Material: 2-Hydroxyethylhydrazine

2-Hydroxyethylhydrazine is a key starting material for this synthesis. It is a colorless to light yellow viscous liquid and is commercially available from various suppliers.[8][9] It can also be synthesized by the reaction of hydrazine hydrate with ethylene oxide.[10][11]

Table 1: Properties of 2-Hydroxyethylhydrazine

PropertyValue
CAS Number 109-84-2[8]
Molecular Formula C₂H₈N₂O[8]
Molecular Weight 76.10 g/mol [8]
Boiling Point 155-160 °C/32 mmHg[8]
Density 1.123 g/mL at 25 °C[8]

Safety Precautions: 2-Hydroxyethylhydrazine is a strong reducing agent and should be handled with care. It is corrosive and can cause spontaneous ignition upon contact with combustible materials like cotton or paper.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Detailed Experimental Protocols

The following protocols are adapted from established patent literature and provide a step-by-step guide for the synthesis.[3][6][7]

Step 1: Synthesis of 5-Amino-4-ethoxycarbonyl-1-(2-hydroxyethyl)pyrazole

This initial step involves the cyclocondensation reaction between 2-hydroxyethylhydrazine and ethyl (ethoxymethylene)cyanoacetate to form the pyrazole ring.

Reagents and Materials:

  • 2-Hydroxyethylhydrazine (1.0 eq)

  • Ethyl (ethoxymethylene)cyanoacetate (1.0 eq)

  • Ethanol (as solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-hydroxyethylhydrazine in ethanol.

  • To this solution, add ethyl (ethoxymethylene)cyanoacetate dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • The product may crystallize upon cooling. If not, the solvent can be removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Chemical Rationale: This reaction is a classic example of pyrazole synthesis. The more nucleophilic nitrogen of the 2-hydroxyethylhydrazine attacks the electrophilic carbon of the cyanoacetate derivative, followed by an intramolecular cyclization and elimination of ethanol to form the stable aromatic pyrazole ring.

Step 2 & 3: Saponification and Decarboxylation to 5-Amino-1-(2-hydroxyethyl)pyrazole

The ester group at the C4 position is first hydrolyzed to a carboxylic acid, which is then removed by decarboxylation.

Reagents and Materials:

  • 5-Amino-4-ethoxycarbonyl-1-(2-hydroxyethyl)pyrazole (from Step 1)

  • Aqueous sodium hydroxide or potassium hydroxide solution

  • Hydrochloric acid (for acidification)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Saponification: Dissolve the pyrazole ester from Step 1 in an aqueous solution of sodium or potassium hydroxide. Heat the mixture to reflux until the hydrolysis is complete (disappearance of the starting material by TLC).

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid intermediate, 5-amino-4-carboxy-1-(2-hydroxyethyl)pyrazole.

  • Filter the precipitate, wash with cold water, and dry.

  • Decarboxylation: Heat the isolated carboxylic acid at a temperature of 160-170 °C until the evolution of carbon dioxide ceases.[3] The resulting product, 5-amino-1-(2-hydroxyethyl)pyrazole, can be purified by distillation under vacuum.[3]

Step 4: Nitrosation to 5-Amino-4-nitroso-1-(2-hydroxyethyl)pyrazole

A nitroso group is introduced at the C4 position, which will be subsequently reduced to an amino group.

Reagents and Materials:

  • 5-Amino-1-(2-hydroxyethyl)pyrazole (from Step 3)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid or sulfuric acid

  • Ethanol or Methanol

  • Ice bath

Procedure:

  • Dissolve the 5-amino-1-(2-hydroxyethyl)pyrazole in ethanol or methanol containing hydrochloric acid.[3]

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for a few hours.

  • The solid 5-amino-4-nitroso-1-(2-hydroxyethyl)pyrazole will precipitate.

  • Isolate the product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.[3]

Step 5: Reduction to this compound

The final step involves the reduction of the nitroso group to an amino group, yielding the target molecule.

Reagents and Materials:

  • 5-Amino-4-nitroso-1-(2-hydroxyethyl)pyrazole (from Step 4)

  • Palladium on carbon (Pd/C) catalyst (5-10 wt%)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the nitroso-pyrazole from Step 4 in methanol or ethanol in a hydrogenation flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (disappearance of the starting material and cessation of hydrogen uptake).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • The filtrate contains the desired product, this compound. The solvent can be removed under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or by forming a salt (e.g., the sulfate salt) by adding sulfuric acid to the solution, which often facilitates isolation and improves stability.[6]

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Table 2: Analytical Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrazole ring proton, the methylene protons of the hydroxyethyl group, and the amino protons.
¹³C NMR Resonances for the carbon atoms of the pyrazole ring and the hydroxyethyl side chain.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₅H₁₀N₄O (142.16 g/mol ).[12]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amines), O-H stretching (alcohol), and C=N and C=C stretching of the pyrazole ring.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis.

Experimental_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2_3 Steps 2 & 3: Saponification & Decarboxylation cluster_step4 Step 4: Nitrosation cluster_step5 Step 5: Reduction A1 Dissolve 2-Hydroxyethylhydrazine in Ethanol A2 Add Ethyl (ethoxymethylene)cyanoacetate A1->A2 A3 Reflux Reaction Mixture A2->A3 A4 Cool and Isolate/Purify Product A3->A4 B1 Saponify Ester with Base A4->B1 B2 Acidify to Precipitate Acid B1->B2 B3 Isolate Carboxylic Acid B2->B3 B4 Heat to Decarboxylate B3->B4 B5 Purify by Vacuum Distillation B4->B5 C1 Dissolve Amine in Acidic Alcohol B5->C1 C2 Cool to 0-5 °C C1->C2 C3 Add NaNO2 Solution C2->C3 C4 Isolate and Purify Nitroso Product C3->C4 D1 Dissolve Nitroso Compound in Alcohol C4->D1 D2 Add Pd/C Catalyst D1->D2 D3 Hydrogenate D2->D3 D4 Filter Catalyst D3->D4 D5 Isolate Final Product D4->D5

Figure 2: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 2-hydroxyethylhydrazine provides a reliable route to a valuable chemical intermediate. The protocols described in this application note, derived from established literature, offer a clear and detailed guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6529. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018). RSC Advances, 8(39), 21959–21967. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (2019). Molbank, 2019(2), M1061. [Link]

  • Synthesis of Pyrazoles via Electrophilic Cyclization. (2015). The Journal of Organic Chemistry, 80(15), 7775–7783. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2016). Journal of the Brazilian Chemical Society, 27(10), 1757–1787. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. (2025). Preprints.org. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178–221. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2017). Modern Chemistry, 5(6), 103. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules, 25(21), 4995. [Link]

  • US20070037987A1 - Preparation of 4,5-diamino-1-(substituted)-pyrazole and acid addition salts thereof. (2007).
  • EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof. (2003).
  • EP1342716A3 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof. (2004).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2012). The Journal of Organic Chemistry, 77(20), 9182–9189. [Link]

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (2014). Cosmetic Ingredient Review. [Link]

  • This compound SULFATE. (n.d.). gsrs. [Link]

  • US2660607A - Process of making 2-hydroxyethylhydrazine. (1953).
  • Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. (2005). Molecules, 10(5), 492–504. [Link]

  • Custom 2-Hydroxyethylhydrazine Manufacturers, Suppliers. (n.d.). Lookchem. [Link]

  • Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. (2023). Reaction Chemistry & Engineering, 8(1), 163-172. [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 4,5-diamino-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-diamino-1-(2-hydroxyethyl)pyrazole, often used as its sulfate salt (CAS 155601-30-2), is a key intermediate in the synthesis of various compounds, notably as a precursor in oxidative hair dye formulations.[1][2] Its purity is critical to ensure the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity and stability of such active pharmaceutical ingredients (APIs) and cosmetic ingredients.[2][3]

This application note presents a detailed, robust, and reliable reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is designed to be stability-indicating, capable of separating the main analyte from potential impurities and degradation products. Furthermore, this document provides a comprehensive guide to the validation of this method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring data integrity and regulatory compliance.[4][5]

Scientific Rationale and Method Development Strategy

The development of a robust HPLC method is underpinned by a thorough understanding of the analyte's physicochemical properties. This compound is a polar compound containing amino groups, making it suitable for reversed-phase chromatography with an aqueous-organic mobile phase.

Chromatographic Principles:

The chosen analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates compounds based on their hydrophobicity. A non-polar stationary phase (the column) is used in conjunction with a polar mobile phase. Less polar compounds will have a stronger interaction with the stationary phase and thus will be retained longer, resulting in a later elution time.

  • Column Selection: A C18 column is a common choice for the analysis of pyrazole derivatives due to its versatility and wide availability.[6] However, for this specific analyte, a column with low silanol activity, such as the Newcrom R1, is recommended to minimize peak tailing that can occur with basic amino groups.[7]

  • Mobile Phase Selection: A mixture of acetonitrile and water provides a good starting point for the elution of polar compounds. The inclusion of an acidic modifier, such as phosphoric acid or formic acid, in the mobile phase serves a dual purpose: it protonates the silanol groups on the silica-based stationary phase, reducing unwanted interactions with the basic analyte, and it protonates the analyte itself, ensuring a single ionic form and thus a sharp, symmetrical peak.[1][7] For applications requiring mass spectrometry (MS) compatibility, formic acid is the preferred modifier due to its volatility.[1][7]

Proposed HPLC Method Parameters

The following table summarizes the proposed chromatographic conditions for the analysis of this compound.

ParameterRecommended ConditionRationale
HPLC System Quaternary or Binary HPLC with UV/PDA DetectorStandard equipment for pharmaceutical and chemical analysis.
Column Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18Low silanol activity minimizes peak tailing for basic analytes.[7]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic modifier to improve peak shape and reduce silanol interactions.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.
Gradient 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-17 min: 40% to 5% B; 17-22 min: 5% BA gradient elution is proposed to ensure the elution of any less polar impurities and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 220 nm (or optimal wavelength determined by PDA scan)A common wavelength for the detection of compounds with aromatic or conjugated systems.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile Phase ATo ensure compatibility with the initial mobile phase conditions and good peak shape.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound sulfate reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

System Suitability Test (SST)

Before commencing any sample analysis, the suitability of the chromatographic system must be verified.

  • Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Calculate the system suitability parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Analytical Procedure
  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the Working Standard Solution.

  • Inject the sample solutions, prepared at a similar concentration to the working standard.

  • The concentration of this compound in the sample can be calculated using the peak area of the standard and the sample.

Method Validation Protocol (as per ICH Q2(R1))

A robust validation process is essential to demonstrate that the analytical method is suitable for its intended purpose.[4]

Method_Validation_Workflow cluster_0 Method Validation Protocol Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Workflow for HPLC method validation.

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a sample of the reference standard.

    • Analyze a sample containing known impurities (if available).

    • Perform forced degradation studies on the analyte. Expose the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions. Analyze the stressed samples to ensure that the degradation products do not co-elute with the main peak.

  • Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks in the presence of impurities and degradants. Peak purity analysis using a PDA detector should confirm the homogeneity of the analyte peak.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each solution in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Protocol: The range will be determined from the linearity, accuracy, and precision studies.

  • Acceptance Criteria: The specified range should meet the accuracy and precision requirements.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo (if applicable) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare three samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for the results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., y-intercept of the regression line) and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verified for precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic)

      • Detection wavelength (e.g., ± 2 nm)

    • Analyze a system suitability solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Data Presentation and System Logic

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard Solutions Equilibrate System Equilibration Prep_Standard->Equilibrate Prep_Sample Prepare Sample Solutions Prep_Sample->Equilibrate SST System Suitability Test Equilibrate->SST Analysis Sample/Standard Injection SST->Analysis If SST passes Integration Peak Integration Analysis->Integration Calculation Concentration Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Overall HPLC analysis workflow.

Conclusion

The proposed RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The detailed protocol for method validation, based on ICH guidelines, ensures that the method is suitable for its intended purpose in a quality control environment. By following the outlined procedures, researchers, scientists, and drug development professionals can confidently assess the purity and stability of this important chemical intermediate.

References

  • SIELC Technologies. (n.d.). Separation of this compound sulfate on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound sulfate. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2015, December 14). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link]

  • Scientific Research Publishing. (2005). ICH Guideline (2005) Validation of Analytical Procedures: Text and Methodology, Q2(R1). Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound SULFATE. Retrieved from [Link]

Sources

Application Notes and Protocols: NMR Spectroscopy for the Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone scaffold in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1][2] Its prevalence in drug discovery mandates rigorous and unambiguous structural characterization to ensure compound identity, purity, and to inform structure-activity relationships (SAR).[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the complete structural elucidation of pyrazole derivatives in solution.[6][7][8] This guide provides an in-depth exploration of NMR-based strategies, from fundamental 1D experiments to advanced 2D correlation techniques, tailored for researchers, chemists, and drug development professionals. We present not just the protocols, but the underlying scientific rationale, enabling users to troubleshoot complex spectra and confidently assign the structures of novel pyrazole-containing molecules.

The Unique NMR Landscape of the Pyrazole Ring

The structural integrity of a drug candidate is non-negotiable. For pyrazole derivatives, NMR spectroscopy provides a detailed atomic-level blueprint. The key to leveraging this technique lies in understanding the specific challenges and features of the pyrazole heterocycle.

1.1. Tautomerism: A Critical Consideration For pyrazoles that are unsubstituted on a nitrogen atom (N-H pyrazoles), a significant phenomenon known as annular tautomerism is always in play. This is a rapid proton exchange between the N1 and N2 positions. In the NMR experiment, this rapid exchange on the NMR timescale often results in an averaged spectrum where, for example, the C3 and C5 positions become chemically equivalent. This can complicate initial analysis, as it masks the true asymmetric nature of a single tautomer.[9][10] Understanding and sometimes controlling this phenomenon is crucial for correct assignment.

1.2. The Elusive N-H Proton The N-H proton signal in pyrazoles can be notoriously difficult to observe. Its signal is often broad and may even be absent from the ¹H NMR spectrum. This is due to two primary factors:

  • Quadrupolar Broadening: The adjacent ¹⁴N nucleus has a quadrupole moment, which provides an efficient relaxation pathway for the attached proton, leading to significant signal broadening.[9]

  • Chemical Exchange: The acidic N-H proton readily exchanges with other pyrazole molecules, residual water, or protic deuterated solvents (like CD₃OD or D₂O), causing its signal to broaden or disappear entirely.[9][11]

A Strategic Workflow for Pyrazole Characterization

A hierarchical approach, starting with simple experiments and progressing to more complex ones as needed, is the most efficient path to unambiguous structure determination. This workflow ensures that the maximum amount of information is gleaned from each experiment before proceeding to the next.

G cluster_0 Initial Analysis cluster_1 Connectivity & Assignment cluster_2 Advanced Confirmation P1 Sample Preparation P2 ¹H NMR Acquisition P1->P2 P3 ¹³C NMR Acquisition P2->P3 P4 COSY (¹H-¹H Connectivity) P3->P4 Initial assignments ambiguous? P8 VT-NMR (Tautomerism Study) P3->P8 Tautomerism suspected? P5 HSQC (Direct ¹H-¹³C Correlation) P4->P5 P6 HMBC (Long-Range ¹H-¹³C Correlation) P5->P6 P7 NOESY (Spatial Proximity) P6->P7 Regioisomerism needs confirmation? P9 Final Structure Elucidation P6->P9 P7->P9 P8->P9

Caption: Logical workflow for NMR-based structure elucidation of pyrazoles.

Core Experimental Protocols

The following sections provide detailed, step-by-step protocols for the essential NMR experiments used in pyrazole characterization.

Protocol 1: Standard Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation.

Objective: To prepare a homogeneous, contaminant-free solution of the pyrazole derivative suitable for high-resolution NMR analysis.

Methodology:

  • Select Solvent: Choose a deuterated solvent in which the compound is fully soluble. For general-purpose analysis, CDCl₃ or DMSO-d₆ are common choices. To observe exchangeable N-H protons, aprotic solvents like DMSO-d₆ or THF-d₈ are mandatory.[9] Ensure the solvent is from a fresh, sealed container to minimize water content.

  • Determine Concentration: Weigh approximately 5-10 mg of the pyrazole derivative. A higher concentration may be needed for less sensitive experiments like ¹³C NMR or 2D NMR on low-field instruments.[12]

  • Dissolution: Place the sample in a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenize: Cap the tube securely and vortex or gently invert until the sample is completely dissolved. A brief sonication can aid dissolution if necessary.

  • Analysis: The sample is now ready for insertion into the NMR spectrometer.

Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)

These are the foundational experiments that provide the initial overview of the molecule's structure.

Objective: To acquire high-resolution ¹H and ¹³C spectra to identify the number and type of protons and carbons in the molecule.

Methodology:

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axis to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

    • Integrate all signals to determine relative proton counts.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans (hundreds to thousands) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and calibrate to the solvent signal (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Data Interpretation: Use the chemical shifts, coupling patterns (for ¹H), and number of signals to make preliminary assignments.

Position Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
H3 / H5 7.5 - 8.5135 - 155
H4 6.2 - 6.8100 - 115
N-H 10 - 14 (often broad or not observed)N/A
Table 1: Illustrative ¹H and ¹³C NMR chemical shift ranges for protons and carbons on an unsubstituted pyrazole ring.[10][13][14][15][16] These values are highly dependent on substituents and solvent.
Protocol 3: 2D Homonuclear Correlation (COSY)

COSY is the primary tool for identifying which protons are spin-coupled to each other, revealing the proton framework of the molecule.

Objective: To map the J-coupling network between protons within the pyrazole derivative.

Methodology:

  • Setup: Use the same prepared sample and basic instrument setup (lock, shim).

  • Acquisition: Run a standard COSY pulse sequence (e.g., cosygpprqf). The experiment is relatively quick, often completing in 15-30 minutes.

  • Processing: Process the 2D data by applying Fourier transformation in both dimensions. Symmetrize the spectrum if necessary.

  • Analysis: The 1D ¹H spectrum appears on the diagonal. Off-diagonal cross-peaks connect signals from protons that are coupled to each other. For a pyrazole ring, a cross-peak between the H4 and H5 protons would be expected.[17][18]

Protocol 4: 2D Heteronuclear Correlation (HSQC & HMBC)

These two experiments are the workhorses of structure elucidation, definitively linking the proton skeleton to the carbon framework.

Objective:

  • HSQC: To identify which protons are directly attached to which carbons (one-bond C-H correlation).

  • HMBC: To identify longer-range correlations between protons and carbons over two and three bonds (²J_CH, ³J_CH). This is essential for assigning quaternary carbons.

Methodology:

  • Setup: A reasonably concentrated sample is recommended.[9] Tune the probe for both ¹H and ¹³C.

  • HSQC Acquisition:

    • Run a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

    • The experiment correlates the ¹H chemical shifts on one axis with the ¹³C chemical shifts on the other. Each peak represents a direct C-H bond.[9]

  • HMBC Acquisition:

    • Run a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • This experiment may take several hours depending on sample concentration.[9] The key parameter is the long-range coupling constant, typically set to 8-10 Hz to optimize for typical ²J and ³J couplings.[9]

  • Analysis:

    • HSQC: Use the spectrum to assign the carbon signals for all protonated carbons (CH, CH₂, CH₃).

    • HMBC: This is the key to the puzzle. Look for correlations that bridge different parts of the molecule. For example, in a 3-substituted pyrazole, the H4 proton will show a correlation to both the C3 and C5 carbons, allowing for their definitive assignment.[9] Protons on substituents will show correlations to the ring carbons they are attached to, confirming their position.[19][20][21]

G cluster_cosy COSY struct C5 H C4 H C3 R N N-H struct:H4->struct:H5 struct:H4->struct:C4 struct:H5->struct:C5 struct:H4->struct:C3 struct:H4->struct:C5 struct:H5->struct:C3 struct:H5->struct:C4

Caption: Key 2D NMR correlations for a substituted pyrazole.

Protocol 5: Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY detects protons that are close in space, regardless of whether they are connected through bonds. It is invaluable for determining regiochemistry and stereochemistry.

Objective: To identify through-space correlations between protons to confirm substituent placement.

Methodology:

  • Acquisition: Run a standard NOESY pulse sequence (e.g., noesygpph). The crucial parameter is the "mixing time," which is typically set between 500-800 ms to allow for the NOE to build up.

  • Analysis: Like COSY, the spectrum has the 1D ¹H on the diagonal. Cross-peaks indicate that two protons are spatially proximate (typically < 5 Å apart). For instance, to confirm if a substituent is on N1 or N2, an NOE between the substituent's protons and the H5 proton of the pyrazole ring would strongly indicate N1 substitution.[9][22]

Advanced Application: Investigating Tautomerism with VT-NMR

Objective: To resolve the averaged signals of a tautomeric pyrazole into distinct signals for each tautomer by slowing the rate of exchange.

Methodology:

  • Sample Preparation: Prepare the sample in a solvent with a low freezing point, such as deuterated dichloromethane (CD₂Cl₂), toluene-d₈, or THF-d₈.[9]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).[9]

  • Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

  • Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[9]

  • Data Acquisition: Record spectra at each temperature until the averaged signals are observed to decoalesce and split into distinct sets of signals, representing each individual tautomer. This "coalescence temperature" provides information on the energy barrier of the exchange process.

Conclusion

The structural elucidation of pyrazole derivatives is a systematic process that relies on the synergistic application of a suite of NMR experiments. While 1D ¹H and ¹³C NMR provide a foundational overview, the unambiguous assignment of complex or novel structures is only possible through the detailed connectivity maps generated by 2D techniques like COSY, HSQC, and particularly HMBC. Advanced methods such as NOESY and variable-temperature NMR provide further layers of certainty, confirming regiochemistry and characterizing dynamic processes like tautomerism. By employing the strategic workflow and protocols outlined in this guide, researchers can confidently and efficiently characterize their pyrazole derivatives, accelerating the pace of discovery in drug development and chemical science.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • BenchChem Technical Support. (2025).
  • Pinto, D., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Singh, U. P., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(21).
  • Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Singh, U. P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • MDPI. (n.d.).
  • Kamal, A., et al. (n.d.).
  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
  • ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6.
  • Alkorta, I., et al. (n.d.).
  • Begtrup, M. (2025). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives.
  • Elguero, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.
  • ResearchGate. (n.d.).
  • Journal of the Chemical Society of Pakistan. (n.d.).
  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
  • ResearchGate. (n.d.). Two-dimensional NMR COSY spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
  • ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8....
  • Quiroga, J., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 895-905.
  • Duddeck, H. (n.d.).
  • ResearchGate. (n.d.). ¹H (red), ¹³C (italic), ¹⁵N (blue) NMR chemical shifts and relevant ¹H, ¹³C-HMBC, ¹H, ¹⁵N-HMBC, ¹H, ¹H-NOESY correlations of regioisomers 4a and 5a.
  • Shchepin, R. V., et al. (n.d.). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. NIH.
  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...).
  • Structure Elucidation of a Pyrazolo[1][7]pyran Derivative by NMR Spectroscopy. (n.d.). [No Source Found].

  • ResearchGate. (n.d.). Pyrazoline The structural elucidation of pyrazoles and derivatives has....
  • ResearchGate. (n.d.). N-H HSQC spectrum showing only two nitrogens with protons.

Sources

Application Notes & Protocols: The Strategic Utility of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the applications of 4,5-diamino-1-(2-hydroxyethyl)pyrazole and its common salt form, the sulfate, as a pivotal intermediate in chemical synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development and material science, these notes detail the compound's utility in the construction of fused heterocyclic systems and as a primary precursor in oxidative dye chemistry. We present validated, step-by-step protocols and elucidate the underlying chemical principles governing its reactivity, enabling scientists to effectively employ and innovate upon these established methodologies.

Introduction: A Highly Functionalized Building Block

This compound is a strategically important heterocyclic compound valued for its dense arrangement of functional groups. The molecule's core utility is derived from the vicinal diamine groups at the C4 and C5 positions of the pyrazole ring. This configuration provides an ideal scaffold for cyclization reactions with a variety of 1,2- and 1,3-dielectrophiles, offering a direct and efficient pathway to a range of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines.[1][2] These scaffolds are of significant interest in medicinal chemistry, as they form the core of numerous biologically active agents, including kinase inhibitors.[1]

Furthermore, the N1-hydroxyethyl substituent enhances aqueous solubility and presents a convenient site for further molecular modification, allowing for the fine-tuning of physicochemical and pharmacokinetic properties. Beyond pharmaceuticals, this pyrazole derivative is a cornerstone intermediate in the formulation of oxidative hair dyes, where it functions as a "developer" or "primary intermediate".[3][4][5] In this context, it undergoes oxidative coupling with other precursor molecules to generate stable, vibrant, and long-lasting colors.[3][6]

This guide will focus on its two primary applications, providing detailed protocols for the synthesis of a key medicinal chemistry scaffold and for the in vitro evaluation of its performance as a dye precursor.

Physicochemical Properties & Safe Handling

Effective utilization of any chemical intermediate begins with a firm understanding of its properties and safety requirements. The compound is often supplied as its sulfate salt to improve stability and handling.[4]

PropertyValueSource(s)
IUPAC Name 2-(4,5-Diaminopyrazol-1-yl)ethanol[7]
Common Salt This compound sulfate[3][4][8]
CAS Number 155601-30-2 (Sulfate Salt)[3][9]
Molecular Formula C₅H₁₂N₄O₅S (Sulfate Salt)[3][4]
Molecular Weight 240.24 g/mol (Sulfate Salt)[3][9]
Appearance White to off-white/light pink crystalline powder[3][4]
Melting Point >183 °C[10]
Solubility Water soluble[6][11]

Safety & Handling Protocol:

  • Engineering Controls: Handle exclusively in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][12]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved P95 or P1 particle respirator.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances and sources of ignition.[7][13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes; if skin irritation occurs, wash with plenty of soap and water and seek medical advice.[7][12] Always consult the full Safety Data Sheet (SDS) before commencing work.[12][13]

Application in Medicinal Chemistry: Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds

The reaction of 4,5-diaminopyrazoles with suitable electrophiles is a robust and well-established method for constructing the pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in drug discovery. The following protocol details a representative synthesis of a 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivative, illustrating the general approach.

Protocol 3.1: Synthesis of a Model Pyrazolo[3,4-d]pyrimidin-4-one

This protocol demonstrates the cyclization of a 4,5-diaminopyrazole with formic acid to form the pyrimidine ring. This is a foundational reaction that can be adapted using various orthoesters or carboxylic acid derivatives to install different substituents on the pyrimidine ring.

Materials:

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (or similar 4,5-disubstituted pyrazole precursor)

  • Formic acid (≥95%)

  • Ice water bath

  • Ethanol (for recrystallization)

  • Standard reflux apparatus with heating mantle

  • Magnetic stirrer

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the starting 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in formic acid (approx. 30 mL per gram of starting material).[1]

  • Cyclization: Heat the reaction mixture to reflux and maintain for 7-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice water with stirring.

  • Precipitation: A solid precipitate of the pyrazolo[3,4-d]pyrimidin-4-one product will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove residual formic acid.

  • Purification: The crude solid is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[1] Dry the purified crystals under vacuum.

Synthetic Workflow Diagram:

Caption: Workflow for the synthesis of a pyrazolo[3,4-d]pyrimidin-4-one.

Application in Dye Chemistry: Oxidative Hair Dye Precursor

This compound is a highly effective hair dye precursor (developer).[3][5][8] In an alkaline environment and in the presence of an oxidizing agent (typically hydrogen peroxide), it is activated to a reactive intermediate. This intermediate rapidly combines with a second molecule, known as a coupler, to form a much larger, stable dye molecule that becomes trapped within the hair shaft.[6] The final color is determined by the chemical structure of the chosen coupler.

Protocol 4.1: In Vitro Colorimetric Screening of Dye Formation

This protocol outlines a simple, high-throughput method for evaluating the color produced by the diaminopyrazole intermediate with various couplers in a 96-well plate format.

Materials:

  • This compound sulfate

  • Selection of coupler molecules (e.g., Resorcinol, m-Aminophenol, 2-Methylresorcinol)

  • Hydrogen peroxide (6% w/v solution)

  • Ammonium hydroxide solution (to adjust pH)

  • Phosphate or Tris buffer solution (pH 9.5)

  • 96-well clear flat-bottom microplate

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • Developer: Prepare a 10 mM solution of this compound sulfate in the pH 9.5 buffer.

    • Couplers: Prepare 10 mM solutions of each coupler to be tested in the pH 9.5 buffer.

  • Plate Setup: In the wells of the 96-well plate, add 50 µL of the developer solution and 50 µL of a selected coupler solution. Include control wells with developer only and coupler only.

  • Initiate Oxidation: To each well, add 50 µL of the 6% hydrogen peroxide solution to initiate the oxidative coupling reaction.

  • Incubation: Allow the plate to incubate at room temperature for 30 minutes, protected from direct light.

  • Data Acquisition: Observe the colors generated in each well. Measure the absorbance spectrum for each well from 400 nm to 700 nm using a microplate spectrophotometer to quantitatively capture the color profile.

Logical Diagram of Oxidative Dye Formation:

G cluster_reactants Core Components Developer Diaminopyrazole (Developer) Process Oxidative Coupling (Alkaline pH) Developer->Process Coupler Coupler Molecule (e.g., Resorcinol) Coupler->Process Oxidant Oxidizing Agent (H₂O₂) Oxidant->Process Product Stable High MW Dye Molecule Process->Product

Sources

Application Notes and Protocols for Oxidative Coupling Reactions with 4,5-Diamino-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for conducting oxidative coupling reactions using 4,5-diamino-1-(2-hydroxyethyl)pyrazole. This versatile diaminopyrazole derivative serves as a key precursor, or "primary intermediate," in the synthesis of a wide range of colored molecules, most notably in the formulation of oxidative hair dyes. We will explore the fundamental reaction mechanisms, provide step-by-step experimental procedures, discuss critical parameters for success, and offer troubleshooting guidance. This document is intended for researchers in materials science, synthetic chemistry, and drug development professionals engaged in the synthesis of azo dyes and related heterocyclic compounds.

Introduction: The Significance of this compound

This compound, commonly supplied as its sulfate salt for stability, is a heterocyclic aromatic amine. Its unique structure, featuring two adjacent amino groups on a pyrazole ring, makes it highly reactive and thus an excellent precursor for oxidative coupling reactions. In this process, the diaminopyrazole is oxidized to form a reactive intermediate which then rapidly combines with another aromatic compound (a "coupler") to generate a larger, stable, and often intensely colored molecule.

The primary application of this chemistry is in the cosmetic industry for permanent hair coloring.[1][2] The small, colorless precursor molecules penetrate the hair shaft, and the subsequent in-situ oxidative coupling reaction forms larger dye molecules that become physically trapped within the hair structure, leading to a long-lasting color.[3] The final shade is determined by the specific coupler molecule used in conjunction with the diaminopyrazole precursor.

Health, Safety, and Physicochemical Properties

2.1. Safety and Handling

This compound sulfate is a hazardous substance and must be handled with appropriate care in a controlled laboratory environment.

  • Primary Hazards: Causes serious eye damage, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[4][5] It can also cause skin and respiratory irritation.[6]

  • GHS Classification: Danger. H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H411 (Toxic to aquatic life with long lasting effects).[5]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[5][6] Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6]

  • Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local regulations.[5][7] Avoid release to the environment.[5]

2.2. Physicochemical Data

The compound is typically available as its sulfate salt to improve stability and handling.

PropertyValueSource
Chemical Name This compound sulfate[4]
CAS Number 155601-30-2[4]
Molecular Formula C₅H₁₂N₄O₅S[4]
Molecular Weight 240.24 g/mol [4]
Appearance Water-soluble powder[8]
Solubility Soluble in water[8]
Incompatible Materials Strong oxidizing agents[7]

Reaction Principle and Mechanism

Oxidative coupling is a multi-step process that involves the direct activation of N-H bonds. While the precise mechanism can be complex and influenced by catalysts or reaction conditions, a generally accepted pathway for aromatic amines involves the formation of radical intermediates or highly reactive quinonediimines.[3][9]

  • Activation/Oxidation: An oxidizing agent, typically hydrogen peroxide (H₂O₂), abstracts electrons from the diaminopyrazole. This initial oxidation is often the rate-limiting step.[10] This forms a highly reactive, unstable intermediate, such as a quinonediimine.[3]

  • Coupling: This reactive intermediate is a potent electrophile. It rapidly attacks an electron-rich "coupler" molecule (e.g., phenols, m-aminophenols, resorcinols). This nucleophilic attack forms a new covalent bond, linking the two molecules.

  • Stabilization: The newly formed larger molecule may undergo further oxidation and rearrangement to yield the final, stable, conjugated dye molecule.

The overall process relies on the precise electronic nature of both the pyrazole precursor and the chosen coupler. The electron-donating amino groups on the pyrazole ring facilitate the initial oxidation, while the substituent groups on the coupler direct the position of the coupling reaction.

Mechanism cluster_reactants Reactants cluster_process Reaction Process Diaminopyrazole 4,5-Diamino-1- (2-hydroxyethyl)pyrazole Intermediate Reactive Intermediate (Quinonediimine) Diaminopyrazole->Intermediate Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Coupler Coupler Molecule (e.g., m-Aminophenol) FinalDye Stable Azo Dye (Colored Product) Coupler->FinalDye Coupling Intermediate->FinalDye Coupling

Caption: General mechanism of oxidative coupling.

Detailed Experimental Protocol: Synthesis of a Pyrazole-Based Azo Dye

This protocol describes a representative oxidative coupling reaction between this compound sulfate and a common coupler, m-aminophenol, using hydrogen peroxide as the oxidant.

4.1. Materials and Equipment

  • Reagents:

    • This compound sulfate (CAS 155601-30-2), >98% purity

    • m-Aminophenol (CAS 591-27-5)

    • Ammonium Hydroxide solution (NH₄OH), 28-30%

    • Hydrogen Peroxide (H₂O₂), 6% (w/v) solution

    • Deionized (DI) water

    • Ethanol

  • Equipment:

    • 100 mL glass beaker

    • Magnetic stirrer and stir bar

    • pH meter or pH indicator strips

    • Dropping funnel or pipette

    • Ice bath

    • Buchner funnel and filter paper

    • Analytical balance

4.2. Step-by-Step Procedure

  • Preparation of Precursor Solution:

    • Weigh 240 mg (1.0 mmol) of this compound sulfate and add it to a 100 mL beaker containing 40 mL of DI water.

    • Stir the mixture at room temperature until the solid is fully dissolved.

    • Scientist's Note: The sulfate salt is used for its stability. Dissolving it in a sufficient volume of water is crucial before proceeding.

  • Addition of Coupler and pH Adjustment:

    • To the precursor solution, add 109 mg (1.0 mmol) of m-aminophenol. Stir until dissolved.

    • Slowly add ammonium hydroxide solution dropwise while monitoring the pH. Adjust the pH to approximately 9.5 - 10.5.

    • Scientist's Note: An alkaline environment is critical. It deprotonates the amine and phenol groups, increasing their nucleophilicity and reactivity, which facilitates the coupling reaction.[3] This pH range is typical for oxidative hair dye formulations.

  • Initiation of Oxidative Coupling:

    • Place the beaker in an ice bath to maintain a temperature of 15-25°C.

    • Transfer 5.7 mL of 6% H₂O₂ solution (approx. 10 mmol) to a dropping funnel.

    • Add the H₂O₂ solution dropwise to the reaction mixture over a period of 15-20 minutes with continuous, vigorous stirring.

    • A distinct color change (e.g., to red, violet, or blue depending on the coupler) should be observed as the reaction proceeds.[1]

    • Scientist's Note: Hydrogen peroxide is the oxidant that drives the formation of the reactive intermediate.[2] Slow, controlled addition is essential to prevent over-oxidation, which can lead to undesired side products and decomposition. Maintaining a cool temperature helps manage the exothermic nature of the reaction.

  • Reaction Completion and Product Isolation:

    • After the H₂O₂ addition is complete, allow the mixture to stir at room temperature for an additional 30-45 minutes to ensure the reaction goes to completion.

    • The colored product may begin to precipitate from the solution.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.

    • Dry the product in a vacuum oven at 40-50°C.

Experimental Workflow Overview

The entire process, from initial setup to final analysis, can be summarized in the following workflow.

Workflow A 1. Reagent Preparation - Dissolve Pyrazole Salt - Dissolve Coupler B 2. Reaction Setup - Mix Precursor & Coupler - Adjust to Alkaline pH A->B C 3. Oxidative Coupling - Cool reaction vessel - Slow addition of H₂O₂ B->C D 4. Work-up & Purification - Isolate by Filtration - Wash with Solvent C->D E 5. Product Analysis - UV-Vis Spectroscopy - HPLC / LC-MS D->E

Caption: Standard workflow for oxidative coupling.

Expected Results and Characterization

The oxidative coupling of this compound with different couplers yields a spectrum of colors. The final hue is highly dependent on the electronic and structural properties of the coupler.

Coupler ExampleTypical OxidantExpected Product Color
m-AminophenolH₂O₂Red-Violet
ResorcinolH₂O₂Yellow-Brown
2-MethylresorcinolH₂O₂Red-Brown
1-NaphtholH₂O₂Intense Blue/Purple

Product Characterization:

  • UV-Visible Spectroscopy: The primary method for confirming the formation of a colored product. The final dye will exhibit a strong absorbance maximum (λ_max) in the visible region (400-700 nm).

  • HPLC/LC-MS: To assess the purity of the final product and confirm its molecular weight.

  • NMR Spectroscopy: For detailed structural elucidation of the purified dye molecule.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or weak color formation 1. Incorrect pH (too acidic).2. Inactive oxidant (degraded H₂O₂).3. Reaction temperature too low.1. Verify pH is in the 9.5-10.5 range.2. Use a fresh solution of hydrogen peroxide.3. Allow the reaction to proceed at room temperature.
Formation of dark, insoluble precipitate (mud) 1. Over-oxidation from too rapid addition of oxidant.2. Reaction temperature too high.3. Incorrect stoichiometry.1. Add the oxidant much more slowly and with vigorous stirring.2. Maintain temperature control with an ice bath.3. Re-verify molar equivalents of precursor and coupler.
Inconsistent color or low yield 1. Impure starting materials.2. pH drift during the reaction.3. Premature oxidation by air.1. Use reagents of >98% purity.2. Use a buffered solution (e.g., ammonium buffer) to maintain pH.3. Consider running the reaction under an inert atmosphere (N₂ or Ar) for sensitive couplers.

Conclusion

This compound is a valuable and highly reactive precursor for the synthesis of azo dyes through oxidative coupling. The protocols outlined in this guide provide a robust framework for successfully conducting these reactions. Success is contingent upon careful control of key parameters, particularly pH, temperature, and the rate of oxidant addition. By understanding the underlying chemical principles and adhering to the described safety and handling procedures, researchers can effectively utilize this compound to develop novel colored materials for a variety of applications.

References

  • Sitter, J. D., & Vannucci, A. K. (2021). Photocatalytic Oxidative Coupling of Arylamines for the Synthesis of Azoaromatics and the Role of O2 in the Mechanism. Journal of the American Chemical Society, 143(7), 2938–2943. [Link]

  • PubChem. (n.d.). This compound sulfate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Capot Chemical. (2008). MSDS of this compound sulfate. Retrieved January 14, 2026, from [Link]

  • Budnikova, Y. H., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4749. [Link]

  • Sitter, J. D., & Vannucci, A. K. (2021). Photocatalytic Oxidative Coupling of Arylamines for the Synthesis of Azoaromatics and the Role of O2 in the Mechanism. Journal of the American Chemical Society. [Link]

  • Reddy, M. M., et al. (2017). Catalyst- and Solvent-Free Aerobic Oxidative Coupling of Amines to Imines: Revisiting a Misunderstood Transformation. ACS Omega, 2(3), 1121-1138. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Sicherheitsdatenblatt: 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole sulfate. Retrieved January 14, 2026, from [Link]

  • Funes-Ardoiz, I., & Maseras, F. (2018). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis, 8(2), 1161-1172. [Link]

  • Nemes, C. N., et al. (2020). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Inorganic Chemistry, 59(17), 12345-12353. [Link]

  • Kim, K. S. (2002). Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof.
  • Rizk, H. F., et al. (2008). Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. Chinese Journal of Chemistry, 26(8), 1451-1456. [Link]

  • Li, Y., et al. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 27(15), 4983. [Link]

  • Bej, S., & Singha, A. (2021). Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review. Oriental Journal of Chemistry, 37(1), 1-15. [Link]

  • Menne, H., & Schlossarek, E. (1992). Process for the preparation of 4,5-diaminopyrazole derivatives, their use for dyeing hair and new pyrazole derivatives.
  • Reddy, R. P., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry, 79(9), 4018-4024. [Link]

  • Reddy, R. P., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry. [Link]

  • Nemes, C. N., et al. (2020). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 49(34), 11843-11851. [Link]

  • Reddy, R. P., et al. (2014). Oxidative dehydrogenative couplings of pyrazol-5-amines selectively forming azopyrroles. The Journal of Organic Chemistry, 79(9), 4018-24. [Link]

  • Al-Etaibi, A. M., et al. (2012). A Facile Synthesis of New Monoazo Disperse Dyes Derived from 4-Hydroxyphenylazopyrazole-5-amines. Molecules, 17(10), 11989-12002. [Link]

  • Rose, D., et al. (1995). Hair dye containing aminopyrazole derivatives as well as pyrazole derivatives.
  • Miladinova, V., et al. (2018). On the synthesis and application of some mono- and dis-azo acid dyes. Journal of the Serbian Chemical Society, 83(1), 77-87. [Link]

  • Kim, K. S. (2004). Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof.
  • Menne, H., & Schlossarek, E. (1994). Process for producing 4,5-diamino pyrazole derivatives, their use for dyeing hair and new pyrazole derivatives.
  • Clark, B. J., et al. (1992). Novel synthesis of pyrazole dyes. European Patent Office. [Link]

  • Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5582. [Link]

  • Johnson, W., Jr., et al. (2022). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. International Journal of Toxicology, 41(1_suppl), 69S-79S. [Link]

  • Gunkara, O. T., et al. (2013). Synthesis of new pyrazolone dyes. Journal of Chemical Research, 37(4), 227-231. [Link]

  • Margaux Salon. (2024). From Lab to Bottle: How Hair Dye Ingredients Are Created. Retrieved January 14, 2026, from [Link]

  • Soni, B., et al. (2002). Precursors of oxidative hair dyes in hair colouring formulations. Indian Journal of Dermatology, Venereology and Leprology, 68(4), 200-202. [Link]

Sources

Application Note: A Multi-Pronged Strategy for Purity Elucidation of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the analytical techniques for the purity assessment of 4,5-diamino-1-(2-hydroxyethyl)pyrazole, designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity in Pyrazole Derivatives

This compound and its sulfate salt (CAS 155601-30-2) are key intermediates, notably in the formulation of oxidative hair dyes where they help form a spectrum of vibrant, lasting colors.[1][2] Beyond cosmetics, the pyrazole scaffold is a cornerstone in medicinal chemistry, found in drugs with diverse therapeutic activities.[3] For any application involving human contact, ensuring the purity of the active substance is not merely a quality control metric; it is a fundamental prerequisite for safety and efficacy.

Impurities, which can be any component other than the defined drug substance, can arise from various stages including synthesis, purification, and storage.[4] The International Council for Harmonisation (ICH) provides a clear framework, classifying impurities into organic (starting materials, by-products, degradation products), inorganic (reagents, catalysts), and residual solvents.[5][6] The presence of these undesired chemical entities, even in trace amounts, can impact the substance's stability, toxicology, and biological activity.[4]

Therefore, a robust purity assessment is not a single measurement but a comprehensive investigation. It requires an orthogonal approach, employing multiple analytical techniques that, in concert, provide a complete and validated profile of the substance. This application note details a holistic strategy for the purity assessment of this compound, grounding each protocol in established scientific principles and regulatory expectations.

The Analytical Cornerstone: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: For non-volatile organic impurities, RP-HPLC is the gold standard. The polar nature of this compound, conferred by its two amino groups and a hydroxyl group, makes it an ideal candidate for analysis on a C18 stationary phase. This method allows for the separation of the main component from closely related structural analogues and degradation products that may have subtle differences in polarity.[1][7] The use of a Photodiode Array (PDA) detector is crucial as it provides spectral information, aiding in peak purity assessment and the potential identification of co-eluting impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Weigh Analyte & Reference Standard B Dissolve in Diluent (e.g., Mobile Phase) A->B C Prepare Calibration Curve & QC Samples B->C D System Suitability Test (SST) - Resolution, Tailing Factor C->D E Inject Samples D->E F Acquire Chromatograms & UV-Vis Spectra (PDA) E->F G Integrate Peaks F->G H Calculate Purity (% Area Normalization) G->H I Quantify Impurities (vs. Reference Standard) G->I J Generate Report (Purity, Impurity Profile) H->J I->J

Caption: HPLC workflow for purity assessment.

Trustworthiness: This protocol incorporates system suitability testing (SST) and is designed for validation according to ICH Q2(R1)/Q2(R2) guidelines, which require evaluation of specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[8][9][10]

  • Chromatographic System:

    • Column: Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[11]

    • Mobile Phase: Isocratic mixture of 0.1% Trifluoroacetic Acid (TFA) in Water (Solvent A) and Acetonitrile (Solvent B). A typical starting ratio is 95:5 (A:B). Gradient elution may be required to resolve late-eluting impurities.

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 25 °C.[11]

    • Detector: PDA detector, monitoring at a wavelength determined by the UV maximum of the analyte (e.g., 206 nm for some pyrazoline derivatives).[11] Acquire spectra from 200-400 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: Mobile phase is recommended to avoid peak distortion.

    • Standard Solution: Prepare a stock solution of the reference standard at approximately 1.0 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare the test sample at the same concentration as the working standard solution.

    • Sensitivity Solution: Prepare a solution at the expected limit of quantification (e.g., 0.05% of the sample concentration).

  • Analysis Procedure:

    • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor for the main peak should be ≤ 2.0.

    • Analysis: Inject the blank (diluent), followed by the sample solution in duplicate.

    • Data Processing: Integrate all peaks with an area greater than the reporting threshold (typically 0.03-0.05% as per ICH Q3A).[12] Calculate the purity by area normalization: % Purity = (Area_MainPeak / Total_Area_All_Peaks) * 100

    • Identify and quantify specified impurities against their respective reference standards if available. Unspecified impurities can be quantified against the main analyte, assuming a response factor of 1.0 unless otherwise determined.[5]

ParameterTypical Acceptance Criteria (ICH Q2)Purpose
Linearity Correlation coefficient (r²) ≥ 0.998Ensures proportional response across a range of concentrations.
Precision (RSD) ≤ 2.0% for repeatability & intermediate precisionDemonstrates consistency of results.
Accuracy (% Recovery) Typically 98.0% - 102.0%Measures closeness of results to the true value.
LOQ Signal-to-Noise ratio ≥ 10Lowest concentration that can be reliably quantified.
Specificity Peak purity index > 0.999; no interference from blank/placeboConfirms the method unequivocally assesses the analyte.[13]
Assessing Volatiles: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: While HPLC excels at non-volatile compounds, GC-MS is indispensable for identifying and quantifying volatile and semi-volatile impurities. This includes residual solvents from the manufacturing process (e.g., ethanol, isopropanol) and potential volatile by-products from pyrazole synthesis.[12][14] The mass spectrometer provides definitive identification through characteristic fragmentation patterns, offering a higher degree of certainty than retention time alone.[15]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in appropriate solvent (e.g., DMSO, DMF) B Add Internal Standard for quantification A->B C Inject into GC B->C D Separation on Capillary Column C->D E Elute into MS D->E F Ionization & Mass Analysis E->F G Identify Peaks via Retention Time & Mass Spectra F->G H Compare Spectra to NIST/Wiley Libraries G->H I Quantify vs. Internal Standard G->I H->I J Compare to ICH Q3C Limits I->J

Caption: GC-MS workflow for volatile impurity analysis.

Trustworthiness: This method is designed to meet the requirements of ICH Q3C for the control of residual solvents.[12][16] The use of an internal standard provides a self-validating system for accurate quantification.

  • Chromatographic and MS System:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[14]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[14]

    • Injector: Split/Splitless, 250 °C.

    • Oven Program: Initial 40 °C hold for 5 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

  • Preparation of Solutions:

    • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Internal Standard (IS): Cyclohexanone or other suitable non-interfering standard.

    • Standard Solution: Prepare a stock solution containing all expected residual solvents and potential volatile impurities at known concentrations in the chosen solvent with the IS.

    • Sample Solution: Accurately weigh about 100 mg of the analyte into a headspace vial, dissolve in 1 mL of solvent containing the IS.

  • Analysis Procedure:

    • Analysis: Analyze the blank, standard, and sample solutions. Headspace injection is preferred for residual solvent analysis to avoid contamination of the GC system with the non-volatile analyte.

    • Data Processing: Identify peaks by comparing their retention times and mass spectra to the standard and reference libraries (e.g., NIST). Quantify each identified impurity using the response factor relative to the internal standard. Compare results against the concentration limits specified in ICH Q3C.

Definitive Structure and Absolute Purity: NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation.[17][18] A full suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) can confirm the identity of this compound and characterize the structure of unknown impurities. Furthermore, Quantitative NMR (qNMR) serves as a primary analytical method for purity determination.[19] It relies on the principle that the integrated signal area is directly proportional to the number of nuclei, allowing for a direct and highly accurate purity measurement against a certified internal standard, without the need for a specific reference standard of the analyte itself.[20]

qNMR_Logic A Accurately weigh Analyte & Certified Internal Standard (IS) B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Acquire ¹H NMR Spectrum with Quantitative Parameters (Long relaxation delay, calibrated 90° pulse) B->C D Select non-overlapping, characteristic signals for Analyte and IS C->D E Integrate selected signals D->E F Calculate Purity using the formula: Purity = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS E->F G Result: Absolute Molar Purity (%) F->G

Caption: Logical workflow for quantitative NMR (qNMR).

Trustworthiness: The validity of qNMR hinges on precise execution and the use of a certified internal standard. This protocol outlines key parameters to ensure accurate and reproducible results, making it suitable for GLP/GMP environments.[19]

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Solvent: DMSO-d6.

    • Internal Standard: Maleic acid or another certified standard with high purity and non-overlapping signals.

    • Qualitative Analysis: Standard ¹H, ¹³C, and 2D experiments (COSY, HMBC) for structural confirmation.

    • Quantitative ¹H NMR Parameters:

      • Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton of interest (typically 30-60 seconds).

      • Pulse Angle: Calibrated 90° pulse.

      • Acquisition Time: Sufficient to resolve peaks (e.g., > 3 seconds).

      • Number of Scans: 16 or higher for good signal-to-noise.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the analyte and 5-10 mg of the certified internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.

    • Transfer to an NMR tube.

  • Data Processing and Calculation:

    • Apply Fourier transform and phase correction.

    • Carefully select well-resolved, characteristic signals for both the analyte and the internal standard for integration.

    • Calculate the purity using the standard qNMR equation, which relates the integrals, number of protons, molecular weights, and masses of the analyte and standard.

Foundational Check: Elemental Analysis (CHN)

Expertise & Experience: Elemental analysis (EA) provides a fundamental assessment of a compound's purity by verifying its atomic composition.[21][22] It measures the mass percentages of carbon, hydrogen, and nitrogen, which are then compared to the theoretical values calculated from the molecular formula (C₅H₁₀N₄O). A significant deviation suggests the presence of inorganic impurities, water, or residual solvents that would not be accounted for by other methods.[23] While modern spectroscopic methods provide structural detail, EA remains a critical, complementary technique for confirming bulk purity.[22]

Trustworthiness: The method is validated by analyzing a certified standard (e.g., acetanilide) to ensure instrument accuracy before running the sample. The widely accepted tolerance provides a clear pass/fail criterion.

  • Instrumentation: A calibrated CHN combustion analyzer.

  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried to remove residual water that would affect H and O (if measured) content.

    • Accurately weigh 1-3 mg of the sample into a tin capsule.

  • Analysis:

    • The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich atmosphere.

    • The resulting gases (CO₂, H₂O, N₂) are separated chromatographically and quantified by a thermal conductivity detector (TCD).

  • Data Interpretation:

    • The instrument software calculates the mass percentages of C, H, and N.

    • Acceptance Criterion: The experimental values must be within ±0.4% of the theoretical values calculated for the molecular formula C₅H₁₀N₄O.[24]

ElementTheoretical Mass % (for C₅H₁₀N₄O)Acceptance Range
Carbon (C) 42.24%41.84% - 42.64%
Hydrogen (H) 7.09%6.69% - 7.49%
Nitrogen (N) 39.41%39.01% - 39.81%
Integrated Purity Assessment and Final Specification

No single technique can provide a complete picture of purity. The authoritative purity statement for a batch of this compound is derived from a synthesis of all analytical data, often expressed through a mass balance calculation.

Overall Purity = 100% - (% Organic Impurities by HPLC) - (% Volatile Impurities/Solvents by GC) - (% Water by Karl Fischer) - (% Inorganic Residue/Ash)

This final purity value should be cross-referenced with the qNMR result and supported by the elemental analysis data.

Integrated_Strategy cluster_techniques Orthogonal Analytical Techniques cluster_results Data Synthesis Analyte This compound (Test Sample) HPLC HPLC-PDA (Organic Impurities) Analyte->HPLC GCMS GC-MS (Volatiles & Solvents) Analyte->GCMS NMR NMR (Structure & qNMR Purity) Analyte->NMR EA Elemental Analysis (CHN) (Compositional Purity) Analyte->EA KF Karl Fischer Titration (Water Content) Analyte->KF Profile Impurity Profile (ICH Q3A/B Thresholds) HPLC->Profile MassBalance Mass Balance Calculation HPLC->MassBalance GCMS->MassBalance Purity Final Purity Statement & Certificate of Analysis NMR->Purity Confirms Identity & Cross-validates Purity EA->Purity Confirms Composition KF->MassBalance Profile->Purity MassBalance->Purity

Caption: Integrated strategy for final purity determination.

A typical specification sheet would consolidate these findings, listing each specified impurity and setting limits according to ICH guidelines.[5][16] For example, any impurity found above the identification threshold (e.g., >0.10%) must be structurally characterized.[4]

References

  • GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. BenchChem.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency.
  • ICH Guidelines for Drug Impurities. Scribd.
  • A Look at Elemental Analysis for Organic Compounds. AZoM.
  • Elemental analysis. Wikipedia.
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Separation of this compound sulfate on Newcrom R1 HPLC column. SIELC Technologies.
  • An International Study Evaluating Elemental Analysis. PubMed Central.
  • Live qualification/validation of purity methods for protein products. Purdue University.
  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing).
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Elemental Analysis - Organic & Inorganic Compounds. Eltra.
  • Some good validation practices for analytical procedures. A3P.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
  • Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.
  • Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central.
  • Technical Guide: this compound. BenchChem.
  • GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value.
  • Exploring 4,5-Diamino-1-(2-Hydroxy)
  • Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)
  • Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Científico do Instituto Politécnico de Bragança.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... R Discovery.
  • Separation of 1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics.
  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics.

Sources

Application Notes & Protocols for the Development of Novel Pyrazole-Based Compounds for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable versatility and "privileged" structural status have rendered it a recurring motif in a multitude of clinically successful drugs, spanning therapeutic areas from inflammation and pain management to oncology and infectious diseases.[3][4][5] The inherent chemical tractability of the pyrazole ring allows for facile and diverse substitutions, enabling the medicinal chemist to meticulously sculpt molecular architecture to achieve desired potency, selectivity, and pharmacokinetic profiles.[1][3] This guide is crafted for researchers, scientists, and drug development professionals, providing a detailed narrative on the strategic synthesis of pyrazole-based compound libraries and their subsequent evaluation in robust biological screening assays. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a list of steps but a self-validating system grounded in scientific first principles.

Part 1: Strategic Synthesis of a Diverse Pyrazole Library

The foundation of any successful screening campaign lies in the quality and diversity of the chemical matter being tested. For pyrazole-based compounds, a plethora of synthetic routes exist.[6][7] The choice of synthetic strategy is paramount and should be guided by the desired substitution patterns, scalability, and the availability of starting materials.

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

First reported in 1883, the Knorr pyrazole synthesis remains one of the most widely employed methods for constructing the pyrazole core.[7] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The power of this method lies in the commercial availability of a vast array of both reaction partners, allowing for the generation of a large and diverse library of substituted pyrazoles.

Causality of Component Selection:

  • 1,3-Dicarbonyl Compound: The choice of the dicarbonyl component directly dictates the substituents at the 3- and 5-positions of the final pyrazole ring. By varying the R1 and R3 groups on the dicarbonyl, one can introduce a wide range of functionalities, such as alkyl, aryl, or heteroaryl groups, which are crucial for exploring the structure-activity relationship (SAR).[8][9]

  • Hydrazine Derivative: The hydrazine component determines the substituent at the 1-position of the pyrazole. Using hydrazine hydrate will yield an N-unsubstituted pyrazole, which can be a valuable scaffold for further functionalization.[2] Employing substituted hydrazines, such as phenylhydrazine or various alkyl hydrazines, allows for the direct installation of different groups at the N1 position, which can significantly influence the compound's biological activity and physical properties.[10][11]

Visualizing the Knorr Synthesis Workflow

Knorr_Synthesis cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification Dicarbonyl 1,3-Dicarbonyl (e.g., Ethyl Benzoylacetate) ReactionVessel Condensation Reaction (Solvent: Ethanol, Catalyst: Acetic Acid) Dicarbonyl->ReactionVessel Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) Hydrazine->ReactionVessel Heating Reflux ReactionVessel->Heating Heat Precipitation Precipitation (Addition of Water) Heating->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product Substituted Pyrazole Product Drying->Product

Caption: Workflow for Knorr Pyrazole Synthesis.

Detailed Protocol: Synthesis of 1,3-Diphenyl-5-methyl-1H-pyrazole

This protocol provides a step-by-step method for the synthesis of a representative 1,3,5-trisubstituted pyrazole using the Knorr synthesis.

Materials:

  • Benzoylacetone (1,3-dicarbonyl)

  • Phenylhydrazine (hydrazine derivative)

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetone (10 mmol) in 30 mL of ethanol.

  • Reagent Addition: To the stirred solution, add phenylhydrazine (10 mmol) dropwise at room temperature. A slight exotherm may be observed.

  • Catalyst Addition: Add 5-6 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexane).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly add the reaction mixture to 100 mL of ice-cold water with stirring. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified solid in a vacuum oven. The final product should be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Part 2: Biological Screening of Novel Pyrazole Compounds

Once a library of pyrazole derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against biological targets.[12][13][14] We will focus on three key areas of screening: anticancer, antimicrobial, and specific enzyme inhibition.

Anticancer Activity Screening: Cytotoxicity Assays

Cytotoxicity assays are fundamental in the initial stages of cancer drug discovery to identify compounds that can kill cancer cells or inhibit their proliferation.[15][16][17] The choice of assay depends on factors such as the mechanism of cell death being investigated, the required sensitivity, and throughput.[16]

Visualizing the Anticancer Screening Workflow

Anticancer_Screening cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture (e.g., HeLa, MCF-7) Seeding Seed Cells into 96-well Plates Cell_Culture->Seeding Compound_Addition Add Pyrazole Compounds (Varying Concentrations) Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation Assay_Reagent Add MTT or SRB Reagent Incubation->Assay_Reagent Color_Development Incubate for Color Development Assay_Reagent->Color_Development Plate_Reader Measure Absorbance (Plate Reader) Color_Development->Plate_Reader IC50_Calc Calculate IC50 Values Plate_Reader->IC50_Calc

Caption: Workflow for Anticancer Cytotoxicity Screening.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Pyrazole compound library (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Assay

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents.[18] The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[18]

Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Pyrazole compound library (dissolved in DMSO)

  • Standard antibiotic (e.g., ampicillin) as a positive control

Procedure:

  • Bacterial Inoculum Preparation: Prepare an overnight culture of the test bacterium in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrazole compounds in CAMHB directly in the 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

Specific Enzyme Inhibition: Kinase Assays

Protein kinases are a major class of drug targets, particularly in oncology.[19][20] Kinase inhibition assays are designed to measure the ability of a compound to block the activity of a specific kinase.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general luminescence-based kinase assay that measures the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A potent inhibitor will result in less ATP being consumed, leading to a higher luminescence signal.[21]

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • Kinase assay buffer

  • ATP

  • Pyrazole compound library

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the pyrazole compounds at various concentrations.

  • Kinase Reaction Initiation: Add the kinase enzyme, its substrate, and ATP to initiate the kinase reaction. The final reaction volume is typically small (e.g., 10 µL).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Generation: Add the ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP present.

  • Signal Detection: Measure the luminescence using a plate luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.

Part 3: Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from these screening assays form the basis for understanding the structure-activity relationship (SAR) of the synthesized pyrazole compounds.[3][8][9] By comparing the biological activity of structurally related compounds, researchers can identify key chemical features that are important for potency and selectivity.

Data Presentation: Summarizing Screening Results
Compound IDR1 SubstituentR2 SubstituentR3 SubstituentAnticancer IC50 (µM) (HeLa)Antimicrobial MIC (µg/mL) (S. aureus)Kinase X IC50 (nM)
PYZ-001PhenylPhenylMethyl15.2>1285,200
PYZ-0024-ChlorophenylPhenylMethyl8.7642,800
PYZ-003Phenyl4-FluorophenylMethyl12.5>1284,500
PYZ-0044-Chlorophenyl4-FluorophenylMethyl5.1321,500

Analysis of Hypothetical Data: From the table above, a preliminary SAR analysis suggests that the presence of a chlorine atom at the 4-position of the R1 phenyl ring (PYZ-002 and PYZ-004) enhances both anticancer and antimicrobial activity compared to the unsubstituted phenyl ring (PYZ-001 and PYZ-003). Similarly, a fluorine atom at the 4-position of the R2 phenyl ring appears to contribute positively to the activity. This initial SAR information is invaluable for guiding the design and synthesis of the next generation of more potent pyrazole-based compounds.

Conclusion

The development of novel pyrazole-based compounds for biological screening is a dynamic and rewarding area of research. By combining strategic synthetic approaches with robust and well-validated biological assays, scientists can efficiently explore the vast chemical space of pyrazole derivatives to identify promising new therapeutic agents. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers embarking on this exciting journey of drug discovery.

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals. Benchchem.
  • Cytotoxic assays for screening anticancer agents. PubMed.
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Biological Assays: Innovations and Applic
  • Special Issue : Pyrazole and Thiazole Deriv
  • High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO.
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoNetwork.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Cytotoxicity Assays | Life Science Applic
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Structure–activity relationship (SAR) for pyrazole derivatives.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • Kinase assays. BMG LABTECH.

Sources

Application Notes and Protocols for the Functionalization of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4,5-Diamino-1-(2-hydroxyethyl)pyrazole is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] Its two adjacent amino groups provide nucleophilic centers for a variety of chemical transformations, allowing for the introduction of diverse functional groups. This derivatization is key to modulating the molecule's physicochemical properties, biological activity, and potential for creating more complex molecular architectures, such as fused ring systems.[2][3] The presence of a hydroxyethyl group at the N1 position offers an additional site for modification and can influence the solubility and pharmacokinetic profile of the resulting compounds.

This guide provides a comprehensive overview of established and potential methods for the functionalization of the amino groups of this compound. We will delve into the mechanistic rationale behind each method, offer detailed experimental protocols, and discuss the expected outcomes and characterization of the products.

Understanding the Reactivity of this compound

The two amino groups at the C4 and C5 positions of the pyrazole ring exhibit different electronic environments, which can be exploited for selective functionalization. The C5-amino group, being adjacent to the N1-substituted nitrogen, is generally considered more nucleophilic than the C4-amino group. This difference in reactivity, although subtle, can often be leveraged to achieve mono-functionalization under carefully controlled conditions. However, in many cases, a mixture of mono- and di-substituted products may be obtained, necessitating chromatographic separation.

Acylation of Amino Groups

Acylation is a fundamental transformation for converting amines to amides, which can alter the electronic properties and hydrogen-bonding capabilities of the parent molecule. This is a common strategy in drug design to modify bioactivity and pharmacokinetic parameters.[4]

Rationale for Acylation

The introduction of an acyl group can serve several purposes:

  • Modulation of Biological Activity: Amide derivatives can exhibit altered binding affinities for biological targets compared to the parent diamine.

  • Prodrug Strategies: An acyl group can be designed to be cleaved in vivo, releasing the active diamine.

  • Altering Physicochemical Properties: Acylation can impact solubility, lipophilicity, and metabolic stability.

  • Synthetic Handles: The acyl group can be further functionalized, providing a route to more complex molecules.

Experimental Protocol: Mono-N-Acylation

This protocol aims for the selective mono-acylation, likely at the more nucleophilic C5-amino group.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.0 eq.)

  • A non-nucleophilic base (e.g., triethylamine, pyridine) (1.1 eq.)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the non-nucleophilic base (1.1 eq.) to the solution.

  • Slowly add the acylating agent (1.0 eq.) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono-acylated product.

Expected Characterization
Technique Expected Observations
¹H NMR Appearance of a new amide N-H proton signal, shifts in the aromatic protons of the pyrazole ring, and signals corresponding to the acyl group.
¹³C NMR Appearance of a new carbonyl carbon signal (around 165-175 ppm) and signals for the carbons of the acyl group.
IR Appearance of a strong C=O stretching band (around 1650-1680 cm⁻¹) and an N-H stretching band for the amide.
MS (ESI) Observation of the [M+H]⁺ ion corresponding to the molecular weight of the mono-acylated product.

Sulfonylation of Amino Groups

Sulfonylation introduces a sulfonamide functional group, a common motif in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor, and its chemical stability.

Rationale for Sulfonylation
  • Bioisosteric Replacement: Sulfonamides can act as bioisosteres for carboxylic acids or amides.

  • Enhanced Binding: The tetrahedral geometry and hydrogen bonding capacity of the sulfonamide group can lead to strong interactions with biological targets.

  • Increased Acidity: The N-H proton of a sulfonamide is more acidic than that of an amide, which can influence binding and solubility.

Experimental Protocol: Mono-N-Sulfonylation

Similar to acylation, mono-sulfonylation is expected to occur preferentially at the C5-amino group.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.0 eq.)

  • Pyridine (as both base and solvent)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq.) in pyridine in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.0 eq.) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Expected Characterization
Technique Expected Observations
¹H NMR Appearance of a new sulfonamide N-H proton signal and signals corresponding to the sulfonyl group (e.g., aromatic protons for tosyl group, methyl singlet for mesyl group).
¹³C NMR Signals corresponding to the carbons of the sulfonyl moiety.
IR Characteristic S=O stretching bands (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).
MS (ESI) Observation of the [M+H]⁺ ion corresponding to the molecular weight of the mono-sulfonated product.

N-Alkylation of Amino Groups

Direct N-alkylation of the amino groups can be challenging to control and may lead to mixtures of mono- and di-alkylated products, as well as over-alkylation to form quaternary ammonium salts. Reductive amination offers a more controlled approach to mono-alkylation.

Rationale for N-Alkylation
  • Modulating Basicity: Alkylation increases the basicity of the amino group.

  • Introducing Lipophilicity: The introduction of alkyl chains increases the lipophilicity of the molecule.

  • Creating Synthetic Intermediates: The alkylated amine can be a precursor for further transformations.

Experimental Protocol: Reductive Amination

This protocol describes a mono-alkylation via reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone (1.0 eq.)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq.) and the aldehyde or ketone (1.0 eq.) in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (1.5 eq.) portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Expected Characterization
Technique Expected Observations
¹H NMR Disappearance of one of the NH₂ signals and the appearance of a new N-H signal, along with signals for the newly introduced alkyl group.
¹³C NMR Appearance of new signals corresponding to the carbons of the alkyl group.
IR The N-H stretching region will be simplified compared to the starting material.
MS (ESI) Observation of the [M+H]⁺ ion corresponding to the molecular weight of the mono-alkylated product.

Diazotization and Subsequent Reactions

Diazotization of aromatic amines followed by Sandmeyer or related reactions is a powerful tool for introducing a wide range of substituents onto an aromatic ring.[5][6][7][8] This can be applied to one of the amino groups of the diaminopyrazole.

Rationale for Diazotization
  • Versatile Functionalization: Diazonium salts can be converted to a wide array of functional groups, including halogens, cyano, hydroxyl, and aryl groups.

  • Access to Novel Scaffolds: This method allows for the synthesis of pyrazole derivatives that may be difficult to access through other routes.

Experimental Protocol: Diazotization and Sandmeyer Reaction (e.g., Chlorination)

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Diazotization:

    • Dissolve this compound (1.0 eq.) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq.) dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride in concentrated HCl and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuCl solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the mixture and neutralize with saturated aqueous sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Expected Characterization
Technique Expected Observations
¹H NMR Disappearance of one set of amino protons and shifts in the remaining pyrazole ring protons.
¹³C NMR The carbon atom where the substitution occurred will show a significant shift in its resonance.
IR Disappearance of one of the N-H stretching bands.
MS (ESI) Observation of the [M+H]⁺ ion corresponding to the molecular weight of the substituted product.

Synthesis of Fused Pyrazolo[3,4-d]pyrimidines

The vicinal diamino functionality of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines.[2] These fused systems are of great interest in medicinal chemistry as they are often found in biologically active molecules, including kinase inhibitors.[3]

Rationale for Cyclocondensation
  • Bioactive Scaffolds: Pyrazolo[3,4-d]pyrimidines are known pharmacophores.

  • Rigidification of the Molecule: Fusion of a second ring restricts the conformational flexibility, which can lead to enhanced binding to biological targets.

  • Expanded Chemical Space: The fused ring system offers new positions for further functionalization.

Experimental Protocol: Cyclocondensation with Formic Acid

This protocol describes the synthesis of a pyrazolo[3,4-d]pyrimidin-4-one derivative.

Materials:

  • This compound

  • Formic acid (excess, as reagent and solvent)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethanol for recrystallization

Procedure:

  • Add this compound to an excess of formic acid in a round-bottom flask.

  • Heat the mixture at reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with saturated aqueous sodium bicarbonate.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry.

  • Recrystallize the crude product from ethanol to obtain the purified pyrazolo[3,4-d]pyrimidin-4-one.

Expected Characterization
Technique Expected Observations
¹H NMR Disappearance of the amino proton signals and the appearance of a new pyrimidine ring proton signal and an N-H proton signal.
¹³C NMR Appearance of new signals for the pyrimidine ring carbons, including a carbonyl signal if a pyrimidinone is formed.
IR Appearance of a C=O stretching band (for pyrimidinones) and a simplified N-H stretching region.
MS (ESI) Observation of the [M+H]⁺ ion corresponding to the molecular weight of the fused product.

Visualizations

Reaction Pathways

General Functionalization Pathways of this compound start This compound acylation Acylation (RCOCl, Base) start->acylation sulfonylation Sulfonylation (RSO2Cl, Pyridine) start->sulfonylation alkylation Reductive Amination (RCHO, [H]) start->alkylation diazotization Diazotization (NaNO2, HCl) start->diazotization cyclocondensation Cyclocondensation (e.g., Formic Acid) start->cyclocondensation prod_acyl Mono/Di-Acylated Product acylation->prod_acyl prod_sulfonyl Mono/Di-Sulfonylated Product sulfonylation->prod_sulfonyl prod_alkyl Mono/Di-Alkylated Product alkylation->prod_alkyl prod_diazo Diazonium Salt Intermediate diazotization->prod_diazo prod_fused Pyrazolo[3,4-d]pyrimidine cyclocondensation->prod_fused prod_sandmeyer Sandmeyer Product (e.g., Chloro-pyrazole) prod_diazo->prod_sandmeyer CuCl

Caption: Overview of functionalization methods for this compound.

Experimental Workflow: A Generalized Approach

Generalized Experimental Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis dissolve Dissolve Diaminopyrazole in Anhydrous Solvent cool Cool to 0 °C dissolve->cool add_reagents Add Base and Functionalizing Agent cool->add_reagents quench Quench Reaction add_reagents->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify characterize Spectroscopic Characterization (NMR, IR, MS) purify->characterize

Caption: A typical workflow for the functionalization of the diaminopyrazole.

Conclusion

This compound is a valuable building block for the synthesis of a wide range of functionalized molecules and fused heterocyclic systems. The methods outlined in this guide provide a foundation for researchers to explore the chemical space around this scaffold. Careful control of reaction conditions is crucial for achieving selectivity and high yields. The protocols provided herein should serve as a starting point for optimization depending on the specific substrate and desired product.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules.
  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Chemical Science.
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Journal of Chemical and Pharmaceutical Research.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Combination of 1H and 13C NMR Spectroscopy. NMR Spectroscopy.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Diazotis
  • Sandmeyer reaction. Wikipedia.
  • N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d 3 )Butanamide-D 5 , Octadeuterated JD5037. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Direct Site‐Selective Difunctionalization of Pyrazoles.
  • Sandmeyer Reaction. YouTube.
  • Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. Chinese Journal of Chemistry.
  • Technical Guide: this compound. BenchChem.
  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review.
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
  • Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof.
  • Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group. Bioorganic & Medicinal Chemistry.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry.

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]. Chemistry Central Journal.
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • The regioselectivity of the sulfonylation of tetrazoles: a theoretical view. Organic Chemistry Frontiers.
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Future Journal of Pharmaceutical Sciences.
  • Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry.
  • This compound SULFATE. gsrs.
  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1....
  • 5-AMINO-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE. gsrs.
  • Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N-Sulfonylated Pyrazoles. Journal of Chemical Research.
  • 4,5-Diamino-1-(2-hydroxyethyl)
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry.
  • Selective acylation of 4,5-diamino-9,9′-dimethylxanthene through an aggreg
  • 4,5-Diamino-1-(2-hydroxyethyl)
  • Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole. PrepChem.com.

Sources

Troubleshooting & Optimization

improving yield in 4,5-diamino-1-(2-hydroxyethyl)pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for enhanced operational efficiency in specialty chemical synthesis, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals focused on optimizing the synthesis of 4,5-diamino-1-(2-hydroxyethyl)pyrazole. As a Senior Application Scientist, my goal is to distill complex synthetic challenges into actionable, field-proven insights, ensuring both scientific rigor and practical applicability. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yield.

Overview of the Primary Synthetic Pathway

The industrial synthesis of this compound, particularly for its use in applications like oxidative hair dyes, often proceeds through a multi-step pathway starting from readily available precursors.[1][2] A widely referenced method involves the reaction of an alkyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine, followed by a series of transformations.[3][4] The final product is typically isolated as its sulfate salt to enhance stability and ease of handling.[1][5][6]

Understanding the flow of this multi-step synthesis is critical for pinpointing and resolving issues that may arise. The following diagram outlines the key transformations in this common synthetic route.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Nitrosation cluster_3 Step 4: Reduction & Salt Formation A Alkyl (ethoxymethylene)cyanoacetate + 2-Hydroxyethylhydrazine B Intermediate I: 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole A->B Heat in Alkanol C Intermediate II: 5-amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole B->C NaOH, then H+ D Intermediate III: 5-amino-1-(2'-hydroxyethyl)pyrazole C->D Heat (Decarboxylation) E Intermediate IV: 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole D->E NaNO2, Acid F 4,5-diamino-1-(2'-hydroxyethyl)pyrazole E->F Catalytic Hydrogenation G Final Product: Sulfate Salt F->G H2SO4 G Start Hydrogenation Stalled Cat_Check Check Catalyst (Activity, Loading, Type) Start->Cat_Check H2_Check Check H2 Supply (Pressure, Leaks, Purity) Start->H2_Check Sub_Check Check Substrate/Solvent (Purity, Poisons) Start->Sub_Check Param_Check Check Reaction Parameters (Temp, Mixing) Start->Param_Check Result_Cat Replace Catalyst Use fresh/different batch Cat_Check->Result_Cat Result_H2 Fix Leaks / Purge System Use higher grade H2 H2_Check->Result_H2 Result_Sub Purify Substrate / Use Anhydrous, Degassed Solvent Sub_Check->Result_Sub Result_Param Increase Temperature / Improve Agitation Param_Check->Result_Param

Caption: Troubleshooting workflow for stalled catalytic hydrogenation.

  • Detailed Explanation:

    • Catalyst Activity: This is the most common culprit. A 5% or 10% Pd/C catalyst is typical. Ensure it is not expired. If you suspect the batch is poor, test it on a more reliable reaction. The catalyst loading should be adequate, typically 1-5 mol%.

    • Catalyst Poisons: The nitroso intermediate itself or impurities from previous steps (e.g., trace sulfur from reagents) can poison the palladium surface. Filtering the solution of the nitroso intermediate through a small plug of silica or celite before adding the catalyst can sometimes help.

    • Mass Transfer Limitation: Hydrogen gas must dissolve in the solvent and reach the catalyst surface. Inadequate mixing or stirring can lead to a "hydrogen-starved" environment at the catalyst. [7]Ensure vigorous agitation. On a larger scale, the type of impeller and stirring speed are critical variables. [7] * Temperature: While many hydrogenations run at room temperature, gently warming the reaction (e.g., to 40-50°C) can sometimes increase the rate, provided the solvent and substrate are stable.

Frequently Asked Questions (FAQs)

  • Q: Why is the product isolated as a sulfate salt?

    • A: The free base form of this compound contains two primary amino groups, which are susceptible to air oxidation. Converting the compound to its sulfate salt protonates these basic sites, significantly increasing its stability, shelf-life, and ease of handling, especially for its commercial use in cosmetic formulations. [1][2][8]

  • Q: What are the best analytical methods to monitor the reaction progress?

    • A: A combination of techniques is ideal:

      • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the disappearance of starting materials and the appearance of products in most steps. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

      • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and purity. This is the preferred method for confirming reaction completion, especially for the final reduction step.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of intermediates and the final product.

  • Q: Can I use a different starting material than alkyl (ethoxymethylene)cyanoacetate?

    • A: Yes, other precursors for pyrazole synthesis exist. For example, reactions involving 1,3-dicarbonyl compounds are a cornerstone of pyrazole synthesis (the Knorr synthesis). [9]Multicomponent reactions involving aldehydes, malononitrile, and hydrazine derivatives are also widely reported for building the pyrazole core. [10][11]However, for this specific substitution pattern, the route from (ethoxymethylene)cyanoacetate is well-documented and industrially relevant. [3][4]

Data Summary Table

The following table summarizes typical reaction parameters derived from patent literature for the multi-step synthesis. These should be used as a starting point for optimization.

StepReactionKey ReagentsSolventTypical Temp.Critical Parameters
1 Ring Formation2-HydroxyethylhydrazineEthanolRefluxPurity of hydrazine; reaction time.
2a Hydrolysis2N aq. NaOHWaterHeatControlled addition of base; monitoring.
2b Decarboxylation(none)Neat160-170 °CAvoid overheating; monitor CO2 evolution.
3 NitrosationNaNO2, HClWater0-5 °CMaintain low temp to prevent side reactions.
4 ReductionH2, Pd/CMethanol25-50 °CCatalyst activity; H2 pressure; agitation. [7]
5 Salt FormationH2SO4Methanol0-5 °CSlow acid addition; controlled cooling. [3]

Detailed Experimental Protocol

This protocol is a synthesized example based on procedures described in the literature and should be adapted and optimized for specific laboratory conditions. [3][4]Safety Warning: Handle hydrazine derivatives, strong acids/bases, and flammable solvents with appropriate personal protective equipment in a well-ventilated fume hood.

Step 1: Synthesis of 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole (I)

  • To a round-bottom flask equipped with a reflux condenser, add ethyl (ethoxymethylene)cyanoacetate (1.0 mol) and ethanol (500 mL).

  • With stirring, add 2-hydroxyethylhydrazine (1.05 mol) dropwise. The reaction is exothermic.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting cyanoacetate is consumed.

  • Cool the reaction mixture to room temperature. The product may begin to crystallize. Cool further in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2-4: One-Pot Conversion to 4,5-diamino-1-(2'-hydroxyethyl)pyrazole (Free Base) This sequence is often performed without isolating all intermediates to improve process efficiency.

  • The crude 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole (I) is hydrolyzed by heating with 2N aqueous sodium hydroxide.

  • After hydrolysis is complete (monitored by TLC/HPLC), the solution is carefully acidified with hydrochloric acid to precipitate the carboxylic acid intermediate (II).

  • The isolated carboxylic acid is heated to 160-170°C until CO2 evolution ceases, yielding 5-amino-1-(2'-hydroxyethyl)pyrazole (III).

  • The crude intermediate (III) is dissolved in an acidic aqueous solution and cooled to 0-5°C.

  • A solution of sodium nitrite (NaNO2) is added dropwise while maintaining the temperature below 5°C. The formation of the deep-colored 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole (IV) is observed.

  • The nitroso intermediate (IV) is then dissolved in methanol. This solution is transferred to a hydrogenation reactor containing 5% Palladium on Carbon (Pd/C) catalyst (approx. 2-5 mol% Pd).

  • The reactor is purged, then pressurized with hydrogen gas (e.g., 50-100 psi). The reaction is stirred vigorously at room temperature until hydrogen uptake ceases.

  • The reaction is monitored by HPLC to confirm the complete disappearance of the nitroso intermediate.

Step 5: Isolation as Sulfate Salt

  • Once the reduction is complete, the catalyst is carefully removed by filtration through a pad of celite under an inert atmosphere.

  • The resulting methanol filtrate, containing the free diamino pyrazole, is cooled in an ice bath to 0-5°C.

  • Concentrated sulfuric acid is added dropwise with vigorous stirring, maintaining the temperature below 10°C.

  • The 4,5-diamino-1-(2'-hydroxyethyl)pyrazole sulfate salt will precipitate as a solid.

  • Stir the slurry at 0-5°C for 1-2 hours to complete crystallization.

  • Collect the product by filtration, wash with cold methanol, and dry under vacuum at a moderate temperature (e.g., 50°C).

References
  • The Journal of Organic Chemistry. Synthesis of Pyrazoles via Electrophilic Cyclization. [Online] Available at: [Link]

  • ResearchGate. Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. [Online] Available at: [Link]

  • National Institutes of Health (NIH). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. [Online] Available at: [Link]

  • RSC Publishing. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. [Online] Available at: [Link]

  • ResearchGate. Multicomponent synthesis of pyrazolyl-aryl-methyl-malononitrile from.... [Online] Available at: [Link]

  • ResearchGate. Plausible mechanism for synthesis of pyrazole derivatives by using.... [Online] Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Online] Available at: [Link]

  • Google Patents. EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof.
  • Google Patents. EP1342716A3 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof.
  • ResearchGate. Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. [Online] Available at: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Online] Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Online] Available at: [Link]

  • Hangzhou Haichem Co., Ltd. This compound Sulfate. [Online] Available at: [Link]

  • PubChem. This compound sulfate. [Online] Available at: [Link]

  • Samboo. This compound sulfate - Cosmetic Ingredients. [Online] Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Online] Available at: [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Online] Available at: [Link]

  • Organic Syntheses. Three-component Reaction for Pyrazole Synthesis. [Online] Available at: [Link]

  • First Continental International. 4,5-Diamino-1-(2-hydroxyethyl)-Pyrazole Sulfate. [Online] Available at: [Link]

  • Cosmetic Ingredient Review. Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. [Online] Available at: [Link]

  • YouTube. synthesis of pyrazoles. [Online] Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of pyrazole derivatives. As a Senior Application Scientist, I've compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot common side reactions and optimize your synthetic outcomes. This center is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may face at the bench.

Table of Contents

  • Regioselectivity Issues in Knorr Pyrazole Synthesis

    • Q1: My reaction with an unsymmetrical 1,3-dicarbonyl compound is giving a mixture of regioisomers. How can I control the selectivity?

    • Q2: What is the underlying mechanism that governs regioselectivity, and how do reaction conditions influence it?

  • Challenges in N-Alkylation of Pyrazoles

    • Q3: I'm trying to N-alkylate my pyrazole, but I'm getting a mixture of N1 and N2 alkylated products. How can I achieve regioselective N-alkylation?

  • Formation of Common Impurities and Byproducts

    • Q4: My reaction mixture turns dark yellow or red, and I'm isolating significant impurities. What is the cause, and how can I prevent this?

    • Q5: I'm using a β-ketoester, and my main product is an unwanted pyrazolone. How can I favor the formation of the desired pyrazole?

    • Q6: My reaction seems to stall at the pyrazoline intermediate. How do I ensure complete aromatization to the pyrazole?

  • Low Yield and Reaction Failure

    • Q7: I'm experiencing very low or no yield of my desired pyrazole. What are the common culprits and how do I troubleshoot this?

Regioselectivity Issues in Knorr Pyrazole Synthesis

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl compound is giving a mixture of regioisomers. How can I control the selectivity?

A1: The formation of regioisomeric mixtures is the most common challenge in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyls.[1][2] The outcome is a delicate balance of steric and electronic factors of your substrates, as well as the reaction conditions. Here are several strategies to improve selectivity:

  • Solvent Choice: This is a powerful and often simple parameter to adjust. While traditional solvents like ethanol may give poor selectivity, switching to a non-nucleophilic, hydrogen-bond-donating solvent can dramatically shift the equilibrium. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , have been shown to significantly improve regioselectivity in favor of the isomer resulting from the hydrazine attacking the more sterically accessible carbonyl.

  • pH Control: The acidity of the reaction medium is critical. Acid catalysis can protonate a carbonyl oxygen, activating it for nucleophilic attack.[3] The regioselectivity can sometimes be reversed by switching from acidic to neutral or basic conditions, which alters the nucleophilicity of the two different nitrogen atoms in a substituted hydrazine.

  • Temperature: Lower reaction temperatures can favor the kinetically controlled product, which may be different from the thermodynamically favored product obtained at higher temperatures. It is worthwhile to run the reaction at room temperature or even 0 °C to see if the isomeric ratio improves.

  • Starting Material Modification: If possible, modifying the substituents on the 1,3-dicarbonyl can be effective. A bulkier substituent will sterically hinder the adjacent carbonyl group, directing the initial attack of the hydrazine to the less hindered carbonyl.

Below is a troubleshooting workflow to guide your optimization efforts.

G start Problem: Mixture of Regioisomers solvent Step 1: Solvent Screen Run small-scale trials in: - Ethanol (Baseline) - TFE or HFIP - Aprotic solvent (e.g., DMF, Toluene) start->solvent check_solvent Regioselectivity Improved? solvent->check_solvent ph_adjust Step 2: pH Adjustment Try reaction under: - Acidic (cat. AcOH) - Neutral (no acid) - Basic (e.g., cat. Pyridine) check_solvent->ph_adjust No end_ok Optimized Conditions Found check_solvent->end_ok  Yes check_ph Regioselectivity Improved? ph_adjust->check_ph temp_adjust Step 3: Temperature Control Run reaction at: - Room Temperature - 0 °C check_ph->temp_adjust No check_ph->end_ok  Yes check_temp Regioselectivity Improved? temp_adjust->check_temp check_temp->end_ok  Yes end_rethink Consider Substrate Modification check_temp->end_rethink No

Troubleshooting workflow for regioselectivity.
Q2: What is the underlying mechanism that governs regioselectivity, and how do reaction conditions influence it?

A2: The regioselectivity is determined by the initial, often reversible, nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound.[2] Two main factors dictate the preferred pathway:

  • Electrophilicity of the Carbonyl Carbons: Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl backbone increase the partial positive charge on the adjacent carbonyl carbon, making it a harder electrophile and more susceptible to attack.

  • Nucleophilicity of the Hydrazine Nitrogens: In a substituted hydrazine (e.g., methylhydrazine), the two nitrogen atoms have different nucleophilicities. The substituted nitrogen is generally less nucleophilic due to steric hindrance and electronic effects.

The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.[4] The initial point of attack determines the final substitution pattern.

Influence of Reaction Conditions:

  • Acidic Conditions: In the presence of an acid, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon.[3] This generally favors the attack of the more nucleophilic nitrogen of the hydrazine onto the more electrophilic (or less sterically hindered) carbonyl.

  • Solvents: Protic solvents like ethanol can form hydrogen bonds with the reactants and intermediates. More importantly, nucleophilic solvents like ethanol can compete with the hydrazine in attacking the more reactive carbonyl group, leading to the formation of hemiketal intermediates. This competition can lower the regioselectivity. In contrast, non-nucleophilic fluorinated alcohols (TFE, HFIP) do not compete in this way, allowing the intrinsic reactivity of the hydrazine and dicarbonyl to dominate, thus leading to higher selectivity.

Challenges in N-Alkylation of Pyrazoles

Q3: I'm trying to N-alkylate my pyrazole, but I'm getting a mixture of N1 and N2 alkylated products. How can I achieve regioselective N-alkylation?

A3: This is a classic challenge stemming from the similar electronic properties and nucleophilicity of the two nitrogen atoms in an unsymmetrical pyrazole ring. The regiochemical outcome is governed by a subtle interplay of sterics, electronics, and reaction conditions. Here’s how to troubleshoot:

  • Steric Hindrance is Key: The most powerful factor is often sterics. Alkylation will preferentially occur at the less sterically hindered nitrogen atom.

    • On the Pyrazole: A bulky substituent at the C5 position will direct alkylation to the N1 position. Conversely, a bulky group at C3 will favor N2 alkylation.

    • On the Alkylating Agent: Using a bulkier alkylating agent can also increase selectivity for the less hindered nitrogen.

  • Choice of Base and Solvent: The combination of base and solvent can have a profound effect on regioselectivity, likely due to the nature of the pyrazolate anion and its counter-ion in solution.

    • For N1-Alkylation: Conditions like NaH in THF or K₂CO₃ in DMF are often reported to favor alkylation at the N1 position.

    • Chelation Control: If your pyrazole has a substituent capable of chelating the cation of the base (e.g., a 2-pyridyl group), this can lock the conformation and direct alkylation to a specific nitrogen.

  • Specialized Alkylating Agents: When steric and electronic differences are minimal, specialized reagents can be used. For example, trichloroacetimidates under Brønsted acid catalysis have been shown to provide good yields of N-alkyl pyrazoles, with regioselectivity controlled by sterics.

The following diagram illustrates the factors influencing N-alkylation regioselectivity.

G cluster_pyrazole Unsymmetrical Pyrazole cluster_factors Controlling Factors cluster_outcomes Regioisomeric Products pyrazole R3, R5 are different N1 N1 product_N1 N1-Alkylated Pyrazole N1->product_N1 Alkylation N2 N2 product_N2 N2-Alkylated Pyrazole N2->product_N2 Alkylation sterics Steric Hindrance (R3, R5, R-X) sterics->N1 Less Hindered sterics->N2 More Hindered base Base / Solvent (NaH/THF vs K2CO3/DMF) base->N1 base->N2 electronics Electronic Effects (Substituents on Pyrazole) electronics->N1 electronics->N2

Factors influencing N-alkylation regioselectivity.

Formation of Common Impurities and Byproducts

Q4: My reaction mixture turns dark yellow or red, and I'm isolating significant impurities. What is the cause, and how can I prevent this?

A4: The formation of colored impurities is a frequent observation, especially when using hydrazine or its derivatives, which are sensitive to oxidation.

  • Cause: Phenylhydrazine, for example, is known to turn yellow to dark red upon exposure to air and light due to oxidation.[5] These oxidative side products can contaminate your final product. Hydrazine itself can also undergo decomposition, especially at elevated temperatures or in the presence of certain metals.

  • Troubleshooting & Prevention:

    • Purify Your Hydrazine: Commercial hydrazines can contain oxidized impurities. Phenylhydrazine can be purified by vacuum distillation or by conversion to its hydrochloride salt, recrystallization, and then liberation of the free base.[6][7]

    • Use an Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) will minimize air oxidation of the hydrazine.

    • Control Temperature: Avoid excessive heating, as this can accelerate the decomposition of the hydrazine.

    • Workup to Remove Excess Hydrazine: Excess hydrazine can often be removed by an aqueous workup. Since hydrazine is basic, washing the organic layer with a dilute acid solution (e.g., 1 M HCl) can help remove it.

Experimental Protocol: Purification of Phenylhydrazine via its Hydrochloride Salt

  • Dissolution: Dissolve the crude phenylhydrazine hydrochloride (100 g) in boiling water (600 mL). For colored solutions, add a small amount of activated charcoal and boil for a few minutes.

  • Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Precipitation: To the hot, clear filtrate, add concentrated hydrochloric acid (200 mL).

  • Crystallization: Cool the mixture to 0 °C in an ice bath. The purified phenylhydrazine hydrochloride will crystallize as white needles.[6]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold water.

  • Liberation of Free Base: To use the purified starting material, treat the hydrochloride salt with a base (e.g., 25% NaOH solution) and extract the liberated phenylhydrazine into an organic solvent like diethyl ether or benzene.[8] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄) before use.

Q5: I'm using a β-ketoester, and my main product is an unwanted pyrazolone. How can I favor the formation of the desired pyrazole?

A5: When reacting a β-ketoester with a hydrazine, the formation of a pyrazolone is a very common outcome.[9] This is because the ester carbonyl is generally less reactive towards nucleophilic attack than the ketone carbonyl. The reaction typically proceeds by initial condensation at the ketone to form a hydrazone, followed by intramolecular cyclization onto the ester carbonyl, which results in the pyrazolone.

  • Understanding the Tautomerism: Pyrazolones exist in several tautomeric forms, and the keto form is often the most stable.[10]

  • Strategies to Favor Pyrazole Formation: To obtain a pyrazole instead of a pyrazolone from a β-ketoester, you typically need to modify the starting materials or the reaction pathway. A direct condensation will almost always lead to the pyrazolone. One strategy is to use a 1,3-diketone instead of a β-ketoester as your starting material. If you must start from a β-ketoester, a multi-step sequence might be necessary, for example, by converting the ester to a more reactive group or by using a different synthetic strategy altogether.

Typical Pyrazolone Synthesis from a β-Ketoester

The synthesis of the well-known compound Edaravone is a classic example of pyrazolone formation.[4]

  • Reactant Addition: In a round-bottom flask, carefully combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). The addition is exothermic.

  • Heating: Heat the mixture under reflux for 1 hour.

  • Isolation: Cool the resulting syrup in an ice bath and induce crystallization, for instance, by adding a small amount of diethyl ether and stirring vigorously.

  • Purification: The crude pyrazolone can be collected by filtration and recrystallized from a suitable solvent like ethanol.[4]

Q6: My reaction seems to stall at the pyrazoline intermediate. How do I ensure complete aromatization to the pyrazole?

A6: The initial cyclization of a hydrazine with an α,β-unsaturated ketone or similar precursor often yields a dihydropyrazole, known as a pyrazoline.[11] A subsequent oxidation step is required to form the aromatic pyrazole ring. If this oxidation does not occur or is slow, you will isolate the pyrazoline.

  • In Situ Oxidation: You can often achieve aromatization in the same pot by including an oxidizing agent in the reaction mixture or during the workup.

    • Air/Oxygen: Simply heating the pyrazoline intermediate in a solvent like DMSO under an oxygen atmosphere can be effective.[12]

    • Chemical Oxidants: A variety of chemical oxidants can be used for the pyrazoline-to-pyrazole conversion. Common and effective oxidants include:

      • Manganese dioxide (MnO₂)[13][14]

      • Bromine in a suitable solvent

      • N-Bromosuccinimide (NBS)

      • Iodobenzene diacetate[15]

      • Copper(II) or Iron(III) salts[13]

Experimental Protocol: In Situ Oxidation of a Pyrazoline with MnO₂

  • Pyrazoline Formation: First, form the pyrazoline intermediate according to your established procedure (e.g., from a chalcone and a hydrazine).

  • Addition of Oxidant: Once the formation of the pyrazoline is complete (as monitored by TLC), add activated manganese dioxide (MnO₂, ~5-10 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC, watching for the disappearance of the pyrazoline spot and the appearance of the more conjugated (lower Rf) pyrazole spot.

  • Workup: Once the oxidation is complete, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite pad with the reaction solvent. The filtrate contains your pyrazole product, which can then be purified by standard methods (e.g., recrystallization or column chromatography).

Low Yield and Reaction Failure

Q7: I'm experiencing very low or no yield of my desired pyrazole. What are the common culprits and how do I troubleshoot this?

A7: Low or no yield can be a frustrating issue, but it can usually be traced back to a few key areas. A systematic approach to troubleshooting is essential.

Troubleshooting Checklist:

Potential CauseRecommended Action
Purity of Starting Materials Hydrazine: As discussed in Q4, impurities or decomposition products can inhibit the reaction. Purify if necessary.[8][16] 1,3-Dicarbonyl: Some 1,3-dicarbonyl compounds are unstable. Check the purity by NMR or other analytical methods before use.
Incorrect Reaction Conditions pH: The Knorr synthesis is often acid-catalyzed. Ensure you have the correct pH. For some substrates, neutral or basic conditions may be required.[17] Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate. Conversely, for some sensitive substrates, high temperatures may cause decomposition. Monitor by TLC to find the optimal temperature.
Solvent Effects The solvent can affect the solubility of reactants and the reaction rate. If reactants are not fully dissolved, the reaction may be slow or incomplete. Try a different solvent system if you suspect solubility issues.[8]
Incomplete Reaction Monitor the reaction progress by TLC. If the starting materials are still present after a prolonged time, consider increasing the temperature or adding more catalyst.
Product Decomposition The desired pyrazole product may be unstable under the reaction or workup conditions. This is particularly true if the product has sensitive functional groups. Consider milder reaction conditions or a modified workup procedure.
Mechanical Losses during Workup If your product is highly soluble in the workup solvents, you may be losing it during extractions or filtration. Ensure your extraction solvent is appropriate and minimize the volume of washing solvents. Sometimes, precipitation from a solvent/anti-solvent system is more effective than extraction.

References

  • Organic Syntheses Procedure. (n.d.). Phenylhydrazine hydrochloride. Retrieved from [Link]

  • BenchChem. (2025).
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • PrepChem. (n.d.). Preparation of phenylhydrazine. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
  • BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn 2+ and Cd 2+ directly from chalcones via in situ aromatisation. (2024). New Journal of Chemistry (RSC Publishing).
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. (n.d.). Semantic Scholar.
  • BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis.
  • Hypervalent iodine mediated mild and efficient oxidation of pyrazolines to pyrazoles in solid state. (n.d.).
  • (PDF) A one-step synthesis of pyrazolone. (2016).
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2015). Oriental Journal of Chemistry.
  • Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Knorr Pyrazole Synthesis. (n.d.).
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Semantic Scholar.
  • Synthesis Of Pyrazoline Series By Mno2 Assisted Oxidative Cyclization Of Imidazole Phenyl Hydrazone With Olefins Via Nitrile Imi. (2025). IJCRT.org.
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • BenchChem. (2025).
  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.).
  • Phenylhydrazine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Optimization of HPLC Parameters for 4,5-diamino-1-(2-hydroxyethyl)pyrazole Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4,5-diamino-1-(2-hydroxyethyl)pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the chromatographic challenges associated with this unique molecule. Here, we synthesize fundamental principles with field-proven insights to help you develop robust and reliable HPLC methods.

Introduction: Understanding the Analyte

This compound is a polar, heterocyclic compound used as an intermediate in the formulation of oxidative hair dyes.[1][2] Its structure presents specific challenges for reversed-phase HPLC. The presence of two basic amino groups and a polar hydroxyethyl group leads to several key behaviors:

  • High Polarity: Poor retention on traditional C18 columns.

  • Basic Nature: Susceptibility to strong, undesirable interactions with acidic silanol groups on silica-based stationary phases, often resulting in severe peak tailing.[3][4]

  • Potential for Metal Chelation: The vicinal diamino functionality can interact with trace metals in the HPLC flow path, contributing to peak distortion.

This guide provides a systematic approach to overcome these challenges, starting with common questions and moving to detailed troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound tailing severely on a standard C18 column?

A1: Peak tailing for basic compounds like this is most often caused by secondary ionic interactions between the protonated amine groups on your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase.[3][5] This interaction provides an additional, strong retention mechanism that slows the trailing edge of the peak as it moves through the column, causing asymmetry.

Q2: I have very little or no retention on my C18 column. What is the primary cause?

A2: The compound is highly polar due to its amino and hydroxyl groups.[6][7] In reversed-phase chromatography, retention is driven by hydrophobic interactions. Highly polar (hydrophilic) compounds have a weak affinity for the non-polar stationary phase and a strong affinity for the polar mobile phase, causing them to elute very early, often with the solvent front.[8]

Q3: What is a good starting point for mobile phase pH?

A3: For basic analytes, method development often starts at a low pH (e.g., pH 2.5-3.5) or a high pH (e.g., pH 8-10), avoiding the analyte's pKa range.[9][10] At low pH, the amine groups are fully protonated (positive charge), and more importantly, the surface silanols are protonated and neutral (Si-OH), which minimizes the strong ionic interactions that cause tailing.[11] At high pH (on a pH-stable column), the amine groups are neutral (free base), which increases their hydrophobicity and retention while also minimizing interactions with deprotonated silanols.[12][13]

Q4: Should I consider a different type of chromatography instead of reversed-phase?

A4: Yes. If you continue to struggle with retention in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds.[8][14][15] HILIC uses a polar stationary phase (like bare silica or a diol phase) with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This setup promotes the retention of polar analytes that are unretained in reversed-phase mode.[16]

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and solving common issues encountered during the separation of this compound.

Problem 1: Poor Peak Shape (Tailing)

Peak tailing is the most common issue for this type of analyte. A systematic approach is crucial for diagnosis.

Step 1: Diagnose the Cause

Use the following workflow to pinpoint the root cause of peak tailing.

G start Peak Tailing Observed q1 Is tailing on all peaks or just the analyte? start->q1 all_peaks All Peaks Tailing q1->all_peaks All Peaks analyte_only Analyte Peak Only q1->analyte_only Analyte Only cause_physical Root Cause: Physical/System Issue all_peaks->cause_physical cause_chemical Root Cause: Chemical Interaction analyte_only->cause_chemical sol_physical1 Check for extra-column volume (long tubing, poor fittings). [17] cause_physical->sol_physical1 sol_physical2 Check for column void or frit blockage. [6] cause_physical->sol_physical2 sol_chemical1 Modify Mobile Phase pH (Low pH: 2.5-3.5). [6] cause_chemical->sol_chemical1 sol_chemical2 Add Competing Base (e.g., Triethylamine - TEA). [5] cause_chemical->sol_chemical2 sol_chemical3 Use a Modern, High-Purity, End-Capped Column. [17] cause_chemical->sol_chemical3 sol_chemical4 Consider Ion-Pairing Agent. [1, 32] cause_chemical->sol_chemical4

Caption: Decision workflow for diagnosing peak tailing.

Step 2: Implement Solutions for Chemical Interactions

  • Protocol 1: Mobile Phase pH Adjustment

    • Objective: To protonate surface silanols and ensure the analyte is in a consistent, fully protonated state.

    • Procedure:

      • Prepare the aqueous portion of your mobile phase (e.g., Water).

      • Add a volatile acid such as formic acid or trifluoroacetic acid (TFA) to a concentration of 0.1% (v/v).[17] This will typically bring the pH to ~2.5-3.0.

      • Confirm the pH using a calibrated pH meter. Crucially, measure the pH of the aqueous component before mixing with the organic solvent. [10]

      • Mix with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio.

    • Causality: At a pH below 3, the equilibrium of silanol groups (Si-OH ⇌ Si-O⁻ + H⁺) is driven to the left, neutralizing the surface and eliminating the primary cause of tailing for basic compounds.[5][11]

  • Protocol 2: Use of a Modern, Base-Deactivated Column

    • Objective: To minimize the number of available silanol groups.

    • Procedure:

      • Select a column specifically marketed as "base-deactivated," "end-capped," or one with a polar-embedded phase.[4][18]

      • These columns use high-purity silica with fewer metal impurities and have undergone a secondary silanization step (end-capping) to convert most residual silanols into less reactive species.

    • Causality: By sterically hindering or chemically removing the active silanol sites, the stationary phase becomes more inert towards basic analytes, resulting in more symmetrical peaks.[4]

Problem 2: Insufficient Retention

If the analyte elutes at or near the void volume (t₀), its interaction with the stationary phase is insufficient.

Step 1: Initial Reversed-Phase Optimization

  • Reduce Organic Content: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. A 10% decrease in organic modifier can be expected to increase the retention factor by 2- to 3-fold.[9]

  • Use a Weaker Organic Solvent: If using acetonitrile, switch to methanol. Methanol is a weaker solvent in reversed-phase, which will generally increase the retention of polar compounds.[19]

  • Increase Column Surface Area: Use a column with a higher carbon load or a longer column length to increase the available hydrophobic surface for interaction.

Step 2: Advanced Retention Strategies

If the above steps fail, more advanced techniques are required.

  • Protocol 3: Ion-Pair Chromatography

    • Objective: To form a neutral, more hydrophobic complex that will be retained by the reversed-phase column.[20]

    • Procedure:

      • Add an anionic ion-pairing agent to the mobile phase. For a positively charged amine (at low pH), a common choice is an alkyl sulfonate like sodium dodecyl sulfate (SDS) or hexafluoroisopropanol (HFIP).[12][21]

      • Start with a low concentration (e.g., 5-10 mM) and ensure it is dissolved in both the aqueous and organic mobile phase components to maintain a constant concentration during a gradient.

    • Causality: The anionic head of the ion-pairing agent forms an ion pair with the protonated amine of the analyte. The hydrophobic tail of the agent then interacts strongly with the C18 stationary phase, effectively increasing the analyte's retention.[22][23]

  • Protocol 4: Switching to HILIC

    • Objective: To retain and separate the analyte based on its hydrophilic properties.[15]

    • Procedure:

      • Column: Use a HILIC column (e.g., bare silica, amide, or diol phase).

      • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start at a high percentage of organic (e.g., 95% B) and decrease the organic content to elute the analyte. A typical gradient might be 95% B to 60% B over 10 minutes.

    • Causality: In HILIC, the polar stationary phase adsorbs a water-rich layer from the mobile phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).[8]

Problem 3: Poor Resolution / Co-elution with Impurities

If the analyte peak is not fully separated from other components, selectivity must be optimized.

Step 1: Adjust Mobile Phase Parameters

  • Change Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity because they have different interaction mechanisms (dipole-dipole vs. hydrogen bonding).[9][19]

  • Fine-tune pH: Small adjustments in pH (within a stable range, e.g., 2.5 to 3.5) can alter the charge state of impurities and subtly change their retention relative to the main analyte.

  • Adjust Temperature: Increasing column temperature reduces mobile phase viscosity, often sharpening peaks. It can also alter selectivity, though its effects are generally less pronounced than changing the mobile phase composition.

Step 2: Change Stationary Phase Chemistry

If mobile phase adjustments are insufficient, changing the stationary phase offers the most powerful way to alter selectivity.

G start Poor Resolution (Co-eluting Peaks) q1 Starting with C18? start->q1 c18_yes Yes q1->c18_yes c18_no No q1->c18_no sol_phenyl Try Phenyl Phase: Enhances π-π interactions for aromatic rings. [33] c18_yes->sol_phenyl Analyte is Aromatic sol_amide Try Polar-Embedded (Amide/Carbamate): Alternative selectivity for polar and basic compounds. [33] c18_yes->sol_amide Analyte is Polar/Basic sol_hsf5 Try Pentafluorophenyl (PFP or F5): Offers multiple interaction modes (hydrophobic, π-π, dipole, ion-exchange). [33] c18_yes->sol_hsf5 Need Drastic Selectivity Change sol_hilic Switch to HILIC: Completely different retention mechanism (hydrophilic partitioning). [14] c18_no->sol_hilic

Caption: Logic for selecting an alternative stationary phase.

Summary of Recommended Starting Parameters

For initial method development, the following tables provide recommended starting points for both Reversed-Phase and HILIC approaches.

Table 1: Recommended Starting Conditions - Reversed-Phase HPLC

ParameterRecommendation 1 (Low pH)Recommendation 2 (High pH)Rationale
Column C18 or C8, Base-Deactivated, End-Capped (e.g., 150 x 4.6 mm, 3.5 µm)pH-Stable C18 (e.g., Hybrid Silica)Minimize silanol interactions. High pH requires a chemically resistant column.
Mobile Phase A 0.1% Formic Acid or TFA in Water (pH ≈ 2.5-3.0)10 mM Ammonium Bicarbonate in Water (pH ≈ 9.5-10)Low pH suppresses silanol activity.[11] High pH neutralizes the basic analyte.[13]
Mobile Phase B Acetonitrile or MethanolAcetonitrile or MethanolStandard organic modifiers.
Gradient 5% to 50% B over 15 minutes5% to 50% B over 15 minutesA generic scouting gradient to find the approximate elution point.
Flow Rate 1.0 mL/min1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °C30 °CProvides stable and reproducible retention times.
Detection UV, ~210 nm or ~270 nmUV, ~210 nm or ~270 nmPyrazole derivatives often have UV absorbance; screen for optimal wavelength.[24]

Table 2: Recommended Starting Conditions - HILIC

ParameterRecommendationRationale
Column Bare Silica, Amide, or Diol phase (e.g., 150 x 4.6 mm, 3.5 µm)Provides a polar surface for hydrophilic partitioning.[15]
Mobile Phase A 90:10 Acetonitrile:Water with 10 mM Ammonium AcetateAmmonium acetate provides ionic strength and acts as a buffer.
Mobile Phase B 10:90 Acetonitrile:Water with 10 mM Ammonium AcetateThe "strong" solvent in HILIC is the aqueous component.
Gradient 5% to 60% B over 15 minutesElution is achieved by increasing the aqueous content.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 35 °CHigher temperature can improve peak shape in HILIC.
Detection UV, ~210 nm or ~270 nmConsistent with reversed-phase detection.

References

  • Pettersson, C., & Schill, G. (1981). Separation of enantiomeric amines by ion-pair chromatography. Journal of Chromatography A, 204, 179-183. [Link]

  • Autechem. (n.d.). Exploring 4,5-Diamino-1-(2-Hydroxy)Ethyl Pyrazole Sulfate: Properties and Applications. Retrieved from [Link]

  • Cajka, T., & Fiehn, O. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1438-1448. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 506-510. [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • BUCHI. (n.d.). HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25625–25636. [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Chirita, R. I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(35), 5939-5951. [Link]

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25625–25636. [Link]

  • Knox, J. H., & Hartwick, R. A. (1981). Mechanism of ion-pair liquid chromatography of amines, neutrals, zwitterions and acids using anionic hetaerons. Journal of Chromatography A, 204, 3-21. [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Cajka, T., & Fiehn, O. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. [Link]

  • Kumar, A., et al. (2013). Evaluation of various HILIC materials for the fast separation of polar compounds. Journal of Pharmaceutical and Biomedical Analysis, 72, 12-20. [Link]

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis, 1(4), 170-175. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound sulfate. PubChem Compound Database. Retrieved from [Link]

  • Hangzhou Haichem Co., Ltd. (n.d.). This compound Sulfate. Retrieved from [Link]

  • University of Tartu. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from [Link]

  • Nakano, Y., et al. (2024). High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers. Analytical and Bioanalytical Chemistry, 416(4), 939-947. [Link]

  • Taylor, L. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International, 26(11). [Link]

  • Ge, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478. [Link]

  • Gross, G. A., & Grüter, A. (2000). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 48(10), 4799-4807. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • S, A. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America, 41(8), 323-326. [Link]

  • Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate (CAS: 155601-30-2). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this reactive intermediate. As a cornerstone in the formulation of oxidative hair dyes and a valuable building block in chemical synthesis, maintaining its purity and stability is paramount for reproducible and reliable experimental outcomes.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to mitigate degradation and ensure the long-term integrity of your material.

Frequently Asked Questions (FAQs)

Q1: What is this compound sulfate and why is it sensitive?

A: this compound is an aromatic amine and a pyrazole derivative. It is most commonly supplied as a sulfate salt, which significantly enhances its stability compared to the free base.[3] The molecule's sensitivity stems from the two primary aromatic amine groups on the pyrazole ring. These groups are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, elevated temperatures, and certain metal ions.[1][4] This oxidative degradation is the primary cause of discoloration and impurity formation during storage.

Q2: What is the ideal appearance of high-purity this compound sulfate?

A: High-purity material should be a white to light pink or off-white crystalline powder.[1][2] A pronounced pink, yellow, or brown coloration is indicative of degradation, primarily through oxidation.

Q3: What are the absolute essential storage conditions for this compound?

A: To ensure stability, the compound must be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[5] An inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation. For long-term storage, refrigeration (2-8°C) is advised.

Q4: How long can I expect the compound to remain stable?

A: When stored as a dry powder under optimal conditions (refrigerated, under inert gas, protected from light), the compound is expected to be stable for several years. The Scientific Committee on Consumer Safety (SCCS) has reported that the neat compound is stable for at least 3 years at 25°C and for 1 year at 40°C when protected from environmental factors.[3][6] However, stability is highly dependent on storage practices. Regular quality control is recommended for material stored for extended periods.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during the storage and use of this compound sulfate.

Visual Inspection & Physical Changes

Q5: My powder, which was initially off-white, has developed a distinct yellow or brown color. What happened, and is it still usable?

A: This is the most common sign of oxidative degradation.[7] The aromatic amine functionalities have likely been oxidized to form colored quinone-imine or azo-type compounds, a known degradation pathway for aromatic amines.[1]

  • Causality: The degradation was likely caused by prolonged or repeated exposure to atmospheric oxygen and/or light. Elevated storage temperatures can accelerate this process.

  • Recommended Action:

    • Assess Purity: The usability of the material depends on the extent of degradation. You should perform a purity analysis, for example, by High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound.

    • Small-Scale Test: For non-critical applications, you can perform a small-scale test reaction to see if the material still performs as expected. However, for applications requiring high purity, such as in drug development or as an analytical standard, using the discolored material is not recommended.

    • Prevention: Review your storage protocol. Ensure the container is properly sealed and consider backfilling with an inert gas like argon or nitrogen after each use to displace oxygen. Store the container in a dark location or use an amber vial.

Q6: I've noticed clumping or changes in the powder's consistency. What does this indicate?

A: Clumping typically indicates moisture absorption. This compound sulfate is hygroscopic, meaning it can absorb water from the air.[5]

  • Causality: This is often due to improper sealing of the container or storage in a high-humidity environment. Moisture can not only alter the physical properties but may also accelerate chemical degradation pathways like hydrolysis, although oxidation is the more prominent concern.[3]

  • Recommended Action:

    • Dry the Material: If the clumping is minor, you may be able to dry the material under a vacuum at a low temperature. However, this may not reverse any chemical degradation that has occurred.

    • Improve Storage: Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container cap is providing a tight seal. For highly sensitive applications, storing in a glovebox is an option.

Analytical & Purity Issues

Q7: My HPLC analysis shows a new, significant peak that wasn't there when I first received the material. What could it be?

A: A new peak in the chromatogram is a clear sign of chemical degradation.

  • Probable Cause: Given the compound's structure, the new peak is likely an oxidation product. A potential impurity that can form is 4-((5-amino-1(2-hydroxyethyl)-1H-pyrazol-4-yl)-imino)-4,5-dihydro-1-(2-hydroxyethyl)-5-imino-1H-pyrazole-sulfate, which is essentially a dimer formed through oxidative coupling. Other smaller peaks could represent further breakdown products.

  • Recommended Action:

    • Forced Degradation Study: To tentatively identify the degradation product, you can perform a forced degradation study.[8][9] Exposing a small sample of pure material to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) and running an HPLC analysis may show an increase in the intensity of your new peak, helping to confirm its oxidative nature.

    • Review Handling: This degradation could be happening in your stock solution rather than the solid material. Many organic molecules are less stable in solution. Prepare fresh solutions for your experiments whenever possible and store stock solutions under the same protective conditions as the solid (refrigerated, protected from light).

Q8: The purity of my compound, as measured by HPLC, is decreasing over time, even though the color change is minimal. Why?

A: Not all degradation products are intensely colored. It is possible for degradation to occur that is not immediately obvious from a visual inspection.

  • Causality: This could be due to slower, more subtle degradation pathways, such as photodegradation from ambient lab lighting or slow oxidation that has not yet produced highly chromophoric species. The presence of trace metal ion contaminants can also catalyze degradation without significant color change initially.[4][10]

  • Recommended Action:

    • Trust Your Analytics: Rely on your analytical data over visual inspection. If the purity is below your experimental tolerance, the material should not be used for sensitive applications.

    • Container Material: Ensure you are storing the compound in a high-quality, inert container (e.g., borosilicate glass). Avoid storing it in containers that could leach metal ions.

    • Consider Antioxidants (for solutions): If you are storing the compound in solution for an extended period, the inclusion of a compatible antioxidant could be beneficial. However, the compatibility and effectiveness would need to be validated for your specific application, as some antioxidants can interfere with downstream processes. General-purpose antioxidants for amines like Butylated Hydroxytoluene (BHT) could be investigated, but their use should be carefully evaluated.[5][11]

Data Summary and Protocols
Table 1: Storage Condition Guidelines
ParameterOptimal ConditionsAcceptable (Short-Term)Unacceptable Conditions
Temperature 2-8°C (Refrigerated)Room Temperature (15-25°C)[12]> 30°C; Fluctuating temperatures
Atmosphere Inert Gas (Argon/Nitrogen)Tightly sealed containerOpen to air; Repeatedly opened container
Light In the dark (Amber vial/Opaque container)Stored in a cabinet/drawerDirect sunlight or strong lab light
Humidity Dry environment (<40% RH) / DesiccatorStandard lab environment (~50-60% RH)High humidity (>65% RH)[13]
Container Borosilicate glass or other inert materialTightly sealed plastic containerPoorly sealed or reactive containers
Protocol 1: Recommended Long-Term Storage Procedure
  • Initial Receipt: Upon receipt, visually inspect the compound for any signs of discoloration. If acceptable, proceed.

  • Aliquotting: If you will be using small amounts over time, it is best practice to aliquot the material into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere. Perform this process in a low-humidity environment or under a blanket of inert gas if possible.

  • Container and Sealing: Use amber glass vials with PTFE-lined caps.

  • Inerting: Before sealing, flush the headspace of the vial with a gentle stream of dry argon or nitrogen for 15-30 seconds to displace any air.

  • Sealing: Tightly seal the vial cap. For extra protection, you can wrap the cap with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, date, and any other relevant information.

  • Storage: Place the sealed vials inside a secondary container (e.g., a small box) and store them in a refrigerator at 2-8°C. The secondary container adds another layer of protection from light and temperature fluctuations when the refrigerator door is opened.

Protocol 2: Starting Point for HPLC Purity Analysis

This protocol is a general starting point and should be optimized for your specific instrumentation and requirements.

  • Column: C18 Reverse-Phase Column (e.g., Newcrom R1 or equivalent).[4]

  • Mobile Phase: A mixture of Acetonitrile (MeCN) and an aqueous buffer. A good starting point is a gradient elution. The aqueous phase can be water with 0.1% Phosphoric Acid or, for MS-compatibility, 0.1% Formic Acid.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength determined by a UV scan of the pure compound (aromatic compounds typically have strong absorbance between 254-280 nm).

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a compatible solvent (e.g., a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).

Visualizing Workflows and Degradation
Diagram 1: Recommended Workflow for Handling and Storage

G cluster_0 Receiving & Initial Handling cluster_1 Storage Protocol cluster_2 Usage Receive Receive Compound Inspect Visual Inspection (Color, Consistency) Receive->Inspect Aliquot Aliquot into smaller vials (if necessary) Inspect->Aliquot Purity OK Inert Flush with Inert Gas (Ar or N2) Aliquot->Inert Seal Seal in Opaque Vial (PTFE-lined cap) Inert->Seal Store Store at 2-8°C (Protected from light) Seal->Store Remove Remove one aliquot from storage Store->Remove Equilibrate Equilibrate to Room Temp (before opening) Remove->Equilibrate Use Use in Experiment Equilibrate->Use

Caption: Workflow for receiving, handling, and storing the compound.

Diagram 2: Probable Degradation Pathways

G cluster_main cluster_stress cluster_products Main Stable Compound (White/Light Pink Powder) Oxidized Oxidized Intermediates (e.g., Radical Cations) Main->Oxidized Oxidation Stress O2 (Air) Light (UV/Visible) Heat Metal Ions Stress->Main Colored Colored Products (Quinone-imines, Azo-compounds) (Yellow/Brown Color) Oxidized->Colored Dimer Coupled Products (e.g., Dimers) Oxidized->Dimer Other Further Degradation (Ring opening, etc.) Colored->Other Dimer->Other

Caption: Probable degradation pathways initiated by environmental stressors.

References
  • A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. Science Publishing Group. Available at: [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]

  • Exploring 4,5-Diamino-1-(2-Hydroxy)Ethyl Pyrazole Sulfate: Properties and Applications. Geshem. Available at: [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. National Institutes of Health (NIH). Available at: [Link]

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]

  • List of aromatic amines used in this study and the efficiency of their... ResearchGate. Available at: [Link]

  • A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. ResearchGate. Available at: [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available at: [Link]

  • Atmospheric Degradation of Amines (ADA). NILU. Available at: [Link]

  • Stabilization of Natural Dyes by High Levels of Antioxidants. ResearchGate. Available at: [Link]

  • Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability. National Institutes of Health (NIH). Available at: [Link]

  • Pectrophotometric studies on stability constant of chlorosubstituted pyrazoles with Cu (II) Nd (III) and Tb (III) metal ions at 0.1 M ionic strength. ResearchGate. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • US8357356B2 - Stabilized hydrogen peroxide compositions and methods. Google Patents.
  • Opinion of the Scientific Committee on Consumer Safety on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (A154). European Commission. Available at: [Link]

  • 189-193 Research Article Studies in metal-ligand stability cons. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • (PDF) Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol. ResearchGate. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Stability Constants of Lanthanide Metal Ions Chelates with Substituted Pyrazoles in Different Solvents. Material Science Research India. Available at: [Link]

  • Studies in metal-ligand stability constants of the pyrazoles complexes with some lanthanide metal ions pH-metrically and spectrophotometrically. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Innovations in Hair Damage Prevention During Coloring. XRAY. Available at: [Link]

  • A new oxidant for hair coloring. ResearchGate. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. International Journal of Toxicology. Available at: [Link]

  • 4,5-Diamino-1-(2-Hydroxy)Ethyl Pyrazole Sulfate: Properties and Applications. Geshem. Available at: [Link]

  • Determination of stability constant of some transition metal ions chelates with substituted pyrazoles. ResearchGate. Available at: [Link]

  • Forced Degradation Studies. Semantic Scholar. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health (NIH). Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (NIH). Available at: [Link]

  • Drug quality and storage. MSF Medical Guidelines. Available at: [Link]

  • Annex 9 Guide to good storage practices for pharmaceuticals. Food and Drug Administration. Available at: [Link]

  • 4,5-diamino-1-(2-hydroxyethyl)-pyrazole sulfate 155601-30-2. Ruicolor. Available at: [Link]

  • The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products. PubMed. Available at: [Link]

  • Lesson 5: Hofmann Degradation Reaction for Amines | Topic: Amines | Organic Chemistry. YouTube. Available at: [Link]

  • Opinion of the Scientific Committee on Consumer Safety on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (A154). European Commission. Available at: [Link]

  • A Novel Approach to MOF-Anchoring Using Cross-Linked Polyaniline and Amine-Functionalized MOF to Generate. ACS Publications. Available at: [Link]

  • (PDF) Chemical degradation of aromatic amines by Fenton's reagent. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scale-Up of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4,5-diamino-1-(2-hydroxyethyl)pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this important intermediate. We will delve into common challenges, provide detailed troubleshooting guides, and answer frequently asked questions to support your experimental success.

Introduction

This compound, particularly as its sulfate salt (CAS 155601-30-2), is a key intermediate in the synthesis of various compounds, most notably as a precursor in oxidative hair dyes.[1][2] Its production involves a multi-step synthesis that, while conceptually straightforward, presents several challenges upon scale-up. These can range from controlling exothermic reactions and managing impurities to ensuring consistent product quality and yield. This guide provides practical, experience-driven advice to overcome these hurdles.

Troubleshooting Guide: Navigating the Synthesis Pathway

The synthesis of this compound typically follows a multi-step route, as outlined in patent literature.[1][3] Below is a breakdown of potential issues at each critical stage, along with their causes and recommended solutions.

Synthesis Workflow Overview

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Nitrosation cluster_4 Step 5: Reduction cluster_5 Step 6: Salt Formation & Purification A Alkyl (ethoxymethylene)cyanoacetate C 5-Amino-4-alkoxycarbonyl-1- (2'-hydroxyethyl)pyrazole (I) A->C Heating in Alkanol B 2-Hydroxyethylhydrazine B->C D 5-Amino-4-carboxy-1- (2'-hydroxyethyl)pyrazole (II) C->D Aqueous Base E 5-Amino-1-(2'-hydroxyethyl)pyrazole (III) D->E Heating F 5-Amino-1-(2'-hydroxyethyl)- 4-nitrosopyrazole (IV) E->F Nitrosating Agent G 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole F->G Hydrogenation H 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole Sulfate Salt G->H Sulfuric Acid, Crystallization

Caption: Multi-step synthesis of 4,5-diamino-1-(2'-hydroxyethyl)pyrazole sulfate.

Issue 1: Low Yield in Pyrazole Ring Formation (Step 1)

  • Observation: The initial condensation reaction between alkyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine results in a lower than expected yield of 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole (I).

  • Potential Causes:

    • Incomplete Reaction: Insufficient reaction time or temperature.

    • Side Reactions: The presence of impurities in the starting materials or incorrect stoichiometry can lead to the formation of byproducts.

    • Solvent Effects: The choice of alkanol can influence the solubility of reactants and the reaction rate.[1]

  • Troubleshooting & Optimization:

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure it has gone to completion.

    • Temperature and Time Optimization: Systematically vary the reaction temperature and time to find the optimal conditions. A Design of Experiments (DoE) approach can be efficient here.

    • Starting Material Purity: Ensure the purity of both the cyanoacetate derivative and 2-hydroxyethylhydrazine. The latter can degrade over time, so using a fresh or properly stored batch is crucial.

    • Solvent Screening: While C1-C3 alkanols are typically used, screening different alcohols (e.g., methanol, ethanol, isopropanol) may improve the yield.[1]

Issue 2: Incomplete or Difficult Decarboxylation (Step 3)

  • Observation: The decarboxylation of 5-amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole (II) to 5-amino-1-(2'-hydroxyethyl)pyrazole (III) is slow, incomplete, or leads to product degradation.

  • Potential Causes:

    • Insufficient Temperature: The temperature required for decarboxylation may not be reached or maintained consistently, especially in larger reactors with less efficient heat transfer. Decarboxylation of pyrazole-4-carboxylic acids can require high temperatures.[1][4]

    • Product Instability: The product (III) may be thermally labile at the required decarboxylation temperature, leading to decomposition and reduced yield.

    • Catalyst Effects: While often performed thermally, some decarboxylations can be influenced by acidic or basic conditions, or the presence of metal catalysts.[5]

  • Troubleshooting & Optimization:

    • Precise Temperature Control: Ensure accurate and uniform heating. For scale-up, consider using a jacketed reactor with good agitation to maintain a consistent temperature throughout the reaction mass.

    • Vacuum Application: Performing the decarboxylation under reduced pressure can lower the required temperature, potentially minimizing thermal degradation.

    • Solvent-Free vs. High-Boiling Solvent: Compare performing the reaction neat versus in a high-boiling, inert solvent to improve heat transfer and temperature control.

    • Catalyst Screening: While the patent literature often describes thermal decarboxylation, investigate the use of catalytic amounts of acid or base to potentially lower the reaction temperature and time.[4]

Issue 3: Poorly Controlled Nitrosation and Impurity Formation (Step 4)

  • Observation: The nitrosation of 5-amino-1-(2'-hydroxyethyl)pyrazole (III) to form the 4-nitroso intermediate (IV) is difficult to control, leading to the formation of side products and potential safety hazards.

  • Potential Causes:

    • Exothermic Reaction: Nitrosation reactions are often highly exothermic. Poor temperature control can lead to runaway reactions and the formation of undesired byproducts.

    • Incorrect Stoichiometry: An excess of the nitrosating agent can lead to over-nitrosation or other side reactions.

    • pH Sensitivity: The efficiency and selectivity of nitrosation can be highly dependent on the pH of the reaction mixture.

    • Formation of N-nitrosamines: While C-nitrosation is the desired reaction on the pyrazole ring, there is a potential for the formation of N-nitroso compounds, which are often carcinogenic.[6][7] However, for aryl amines, C-nitrosation is generally favored over N-nitrosation.[6]

  • Troubleshooting & Optimization:

    • Strict Temperature Control: Use a reactor with efficient cooling and add the nitrosating agent slowly and sub-surface to dissipate heat effectively. Maintain a low reaction temperature (e.g., 0-5 °C).[1]

    • Careful Stoichiometry: Use a slight excess of the pyrazole substrate relative to the nitrosating agent to ensure the complete consumption of the latter.

    • pH Control: Maintain the optimal pH for the reaction. This may require the use of a buffered system or the slow, controlled addition of acid.

    • In-situ Monitoring: If possible, use in-situ analytical techniques (e.g., IR spectroscopy) to monitor the progress of the reaction and detect the formation of intermediates or byproducts.

Issue 4: Inefficient Hydrogenation and Catalyst Poisoning (Step 5)

  • Observation: The catalytic hydrogenation of the nitroso intermediate (IV) to the final product is slow, incomplete, or the catalyst shows reduced activity over time.

  • Potential Causes:

    • Catalyst Deactivation: The catalyst (e.g., Palladium on Carbon) can be poisoned by impurities in the substrate or the solvent. Halide ions are known catalyst poisons.[1]

    • Poor Mass Transfer: In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), inefficient mixing can limit the transport of hydrogen to the catalyst surface, slowing down the reaction rate.[8][9]

    • Exothermic Reaction: Hydrogenation reactions are exothermic, and poor heat removal can lead to temperature gradients and side reactions.[8]

    • Inappropriate Catalyst Loading: Insufficient catalyst will result in a slow reaction, while excessive catalyst can be economically inefficient and lead to filtration challenges.

  • Troubleshooting & Optimization:

    • Substrate Purity: Ensure the nitroso intermediate is free from impurities, especially halides, that can poison the catalyst.

    • Agitation and Hydrogen Sparging: Optimize the stirring rate and the method of hydrogen introduction to maximize gas-liquid and liquid-solid mass transfer.[8]

    • Temperature and Pressure Control: Maintain a constant and optimized temperature and hydrogen pressure.

    • Catalyst Selection and Loading: Screen different types of catalysts (e.g., different metal loadings on various supports) and optimize the catalyst loading.

    • Solvent Choice: The choice of solvent can affect the solubility of the substrate and hydrogen, as well as the catalyst activity.

Issue 5: Product Purity and Crystallization Issues (Step 6)

  • Observation: The final product, 4,5-diamino-1-(2'-hydroxyethyl)pyrazole sulfate, is difficult to crystallize, has a wide melting point range, or contains unacceptable levels of impurities.

  • Potential Causes:

    • Residual Impurities: Impurities from previous steps can inhibit crystallization or be incorporated into the crystal lattice.

    • Incorrect pH: The pH of the solution during crystallization is critical for obtaining the desired salt form and promoting crystal growth.

    • Supersaturation and Cooling Rate: Rapid cooling or too high a level of supersaturation can lead to the formation of small, impure crystals or an oil.

    • Solvent System: The choice of solvent for crystallization and washing is crucial for removing impurities and obtaining a high-purity product.

  • Troubleshooting & Optimization:

    • Purification of the Free Base: Consider purifying the free base of 4,5-diamino-1-(2'-hydroxyethyl)pyrazole before salt formation and crystallization.

    • Controlled pH Adjustment: Slowly add sulfuric acid to the solution of the free base while carefully monitoring the pH to ensure the formation of the desired sulfate salt.[1]

    • Optimized Cooling Profile: Employ a controlled cooling profile to allow for slow crystal growth. Seeding with a small amount of pure product can also be beneficial.

    • Solvent Screening for Crystallization and Washing: Screen different solvents or solvent mixtures for both crystallization and washing of the final product to maximize purity and yield. Methanol is often used for washing.[1]

    • Recrystallization: If the initial purity is not satisfactory, a recrystallization step may be necessary.[10]

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound sulfate?

A1: The sulfate salt is typically an off-white to pink, water-soluble powder with a molecular weight of approximately 240.24 g/mol .[11] It has a melting point of over 183°C.[2]

PropertyValue
CAS Number 155601-30-2
Molecular Formula C5H12N4O5S
Molecular Weight 240.24 g/mol
Appearance Off-white to pink powder
Solubility Water-soluble
Melting Point >183°C

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

A2: A key reagent of concern is 2-hydroxyethylhydrazine . It is toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[12][13][14] It is also irritating to the eyes, skin, and respiratory system. Always handle 2-hydroxyethylhydrazine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16] Ensure that an eyewash station and safety shower are readily accessible.

Q3: What are the most common impurities found in the final product?

A3: Potential impurities can include unreacted starting materials, intermediates from the synthesis, and byproducts of side reactions. One specific impurity that has been identified is 4-((5-amino-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)-imino)-4,5-dihydro-1-(2-hydroxyethyl)-5-imino-1H-pyrazole-sulfate.[6] Incomplete reactions or side reactions at any of the six stages can introduce impurities that may be difficult to remove in the final crystallization step.

Q4: How can the purity of this compound sulfate be accurately assessed?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of the final product. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is suitable.[17][18] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used for structural elucidation and confirmation.[11]

Experimental Protocols

Protocol 1: Synthesis of 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole Sulfate (Illustrative)

This protocol is a generalized representation based on patent literature and should be adapted and optimized for specific laboratory conditions.[1]

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • 2-Hydroxyethylhydrazine

  • Ethanol

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Sodium Nitrite

  • Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Sulfuric Acid

  • Methanol

Procedure:

  • Step 1: Pyrazole Ring Formation: In a suitable reactor, dissolve ethyl (ethoxymethylene)cyanoacetate in ethanol. Slowly add 2-hydroxyethylhydrazine while maintaining the temperature. Heat the mixture to reflux and monitor the reaction by TLC until completion.

  • Step 2: Hydrolysis: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat the mixture to hydrolyze the ester.

  • Step 3: Acidification and Isolation of Carboxylic Acid: Cool the mixture and acidify with hydrochloric acid to precipitate the 5-amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole. Filter the solid and wash with water.

  • Step 4: Decarboxylation: Heat the isolated carboxylic acid intermediate under vacuum to effect decarboxylation, yielding 5-amino-1-(2'-hydroxyethyl)pyrazole.

  • Step 5: Nitrosation: Dissolve the product from the previous step in an acidic aqueous solution and cool to 0-5°C. Slowly add a solution of sodium nitrite while maintaining the low temperature and pH. Stir until the formation of 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole is complete.

  • Step 6: Hydrogenation: Transfer the nitroso intermediate to a hydrogenation reactor. Add Pd/C catalyst and pressurize the reactor with hydrogen gas. Maintain the reaction at a constant temperature and pressure with vigorous stirring until the uptake of hydrogen ceases.

  • Step 7: Catalyst Removal and Salt Formation: Filter the reaction mixture to remove the catalyst. Cool the filtrate to 0-5°C and slowly add concentrated sulfuric acid to precipitate the 4,5-diamino-1-(2'-hydroxyethyl)pyrazole sulfate salt.

  • Step 8: Purification: Filter the precipitated solid, wash with cold methanol, and dry under vacuum.

Protocol 2: HPLC Analysis of this compound Sulfate

This protocol provides a starting point for the purity analysis of the final product.[17][18]

  • Column: C18 reverse-phase column (e.g., Newcrom R1)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid (or 0.1% formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV-Vis scan of the pure compound).

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Sample Preparation: Accurately weigh a small amount of the sample and dissolve it in the mobile phase or a suitable solvent to a known concentration.

Visualization of Troubleshooting Logic

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation & Optimization cluster_3 Purification Strategy cluster_4 Solution A Low Yield or Purity B Review Synthesis Step A->B C Analyze Starting Materials A->C D Check Reaction Parameters (Temp, Time, Stoichiometry) A->D E Side Reaction Analysis (HPLC/MS) B->E C->E F Solvent & Catalyst Screening D->F G Process Control Improvement (e.g., Heat/Mass Transfer) D->G H Optimize Crystallization E->H K Optimized & Scalable Process F->K G->K I Consider Recrystallization H->I J Chromatographic Purification (if necessary) I->J J->K

Sources

Technical Support Center: Purification of Crude 4,5-Diamino-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4,5-diamino-1-(2-hydroxyethyl)pyrazole (DAHEP) and its salts. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining highly pure DAHEP. Given its multiple basic nitrogen sites and polar nature, this molecule presents unique purification challenges, including potential for oxidation and difficult separation from structurally similar impurities.

This guide provides field-proven troubleshooting advice, answers to frequently asked questions, and detailed protocols to streamline your purification workflow and ensure the integrity of your final compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.

Question 1: My TLC plate shows significant streaking and poor separation, even with polar solvent systems. What's happening and how can I fix it?

Answer: This is a classic issue when working with basic compounds like DAHEP on standard silica gel.[1] The amino groups on the pyrazole ring are basic and interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong, non-specific binding leads to tailing or streaking on the TLC plate and will translate to poor separation and low recovery during column chromatography.

Troubleshooting Steps:

  • Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine by volume to your chosen solvent system (e.g., 94:5:1 Dichloromethane/Methanol/Triethylamine).[2][3] This will compete with your compound for the acidic sites, allowing for proper elution based on polarity.

    • Ammonia in Methanol: A 7N solution of ammonia in methanol can be used to prepare a 1-2% methanolic ammonia component in your eluent, which is also highly effective.[4]

  • Use an Alternative Stationary Phase: If basic modifiers are not sufficient or are incompatible with your downstream applications, consider a different adsorbent.

    • Neutral Alumina: Alumina is available in acidic, neutral, and basic grades. Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds.[2][3][5] TLC screening should be performed to find a suitable solvent system, as the elution order may change compared to silica.

Question 2: My final product has a persistent pink or brownish tint after purification. How can I remove the color?

Answer: A colored product indicates the presence of trace oxidized impurities or highly conjugated byproducts. Diamino-aromatic systems are susceptible to air oxidation, which can form colored species.

Troubleshooting Steps:

  • Activated Charcoal Treatment: This is a highly effective method for removing colored impurities.[5]

    • Dissolve the colored DAHEP in a suitable hot solvent (e.g., ethanol or methanol).

    • Add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Adding too much charcoal will adsorb your product and significantly reduce your yield.

    • Stir the mixture at an elevated temperature for 10-15 minutes.

    • Filter the hot solution through a pad of Celite® or a fine filter paper to remove the charcoal.

    • Proceed with crystallization or solvent removal to recover the decolorized product.

  • Silica Gel Plug Filtration: For less intense coloration, a quick filtration through a short plug of silica gel can be sufficient.[5]

    • Dissolve the compound in a minimum amount of a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

    • Pass the solution through a short column ("plug") of silica gel. The colored impurities are often more polar or bind more strongly and will be retained at the top of the plug.

    • Elute the desired product with the same solvent and evaporate the fractions to recover the compound.

Question 3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This is common when the solution is supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture), or when the rate of cooling is too fast.[2]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: The most common cause is using too little solvent. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed.[2]

  • Slow Down the Cooling Process: Rapid cooling promotes precipitation over crystallization. Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before moving it to an ice bath.[2][6]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[6]

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.[2][6]

  • Change the Solvent System: The initial solvent may be inappropriate. The ideal solvent should dissolve the compound when hot but not at room temperature.[2][6] Try a more non-polar solvent or a binary mixture (e.g., ethanol/water, methanol/ethyl acetate).[3][7]

Question 4: I've purified my compound, but NMR analysis still shows significant impurities. What are they likely to be and how can I remove them?

Answer: Common impurities in pyrazole syntheses include unreacted starting materials, reagents, and, most challengingly, regioisomers.[1][8] Given the synthesis of DAHEP, potential impurities could include isomers from the initial cyclization or intermediates from incomplete reaction steps.[8][9]

Troubleshooting Steps:

  • Identify the Impurity: If possible, use spectroscopic methods (NMR, LC-MS) to identify the structure of the major impurity.[5] Comparing the crude ¹H NMR to that of the starting materials is a crucial first step.

  • Optimize Chromatography: Standard column chromatography may not be sufficient to separate closely related isomers.

    • Change Solvent System: Meticulously screen different solvent systems with TLC to maximize the separation (ΔRf) between your product and the impurity.

    • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC, either normal phase or reversed-phase, offers much higher resolution.[2][10] A reversed-phase C18 column with a mobile phase like acetonitrile/water or methanol/water is a common choice for polar compounds.[11][12]

  • Salt Formation & Crystallization: Utilize the basic nature of the pyrazole. Treat the crude mixture with an acid (e.g., sulfuric acid in methanol or HCl in ether) to form the corresponding salt.[5][13] Salts often have very different solubility profiles and crystallization properties than the free base, which can be exploited for purification. The purified salt can then be neutralized to recover the pure free base if needed. A common method for DAHEP involves crystallization as the sulfate salt.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for crude DAHEP?

A1: The optimal strategy depends on the initial purity and physical state of your crude material. A logical workflow is as follows:

  • Initial Assessment: First, assess the crude purity by TLC and ¹H NMR.

  • High Purity Solid (>90%): If the crude product is a solid with relatively high purity, recrystallization is often the most efficient method to achieve analytical purity.[2] Test solvents like ethanol, methanol, or ethanol/water mixtures.[5]

  • Oily or Highly Impure Mixture: If the product is an oil or contains multiple impurities, flash column chromatography is the preferred method.[2][5] Given the polarity and basicity of DAHEP, using silica gel deactivated with triethylamine or switching to neutral alumina is highly recommended.[2][3][5]

Q2: How should I choose a solvent system for column chromatography of this polar, basic compound?

A2: For highly polar compounds, you will need a polar eluent. A good starting point for screening on TLC would be a mixture of a chlorinated solvent and an alcohol, such as Methanol/Dichloromethane (MeOH/DCM) .

  • Start with a low percentage of methanol (e.g., 2-5% MeOH in DCM) and gradually increase the polarity.[4]

  • Remember to add 0.5-1% triethylamine to whatever system you choose to prevent streaking.[2]

  • For an effective column, aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4 on the TLC plate.[15]

Q3: My target is the sulfate salt of DAHEP. Should I purify the free base first or the salt?

A3: It is often easier to purify the free base of DAHEP using column chromatography and then convert the purified free base into the sulfate salt as the final step. The salt is highly polar and may be difficult to elute from a column. Patent literature describes a procedure where the crude free base in an alkanol solution is treated with sulfuric acid to crystallize the pure sulfate salt directly, effectively making salt formation the final purification step.[13]

Q4: What analytical techniques are best for assessing the final purity of DAHEP?

A4: A combination of methods is essential for robust purity validation.

  • HPLC-UV: High-Performance Liquid Chromatography with UV detection is a cost-effective and straightforward method for routine purity assessments and is often used to report purity levels (e.g., >99.0%).[10][14]

  • LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is the method of choice when high sensitivity is required for detecting and quantifying trace-level impurities.[10]

  • NMR: ¹H and ¹³C NMR are crucial for confirming the structural identity of the compound and ensuring the absence of residual solvents or structurally similar impurities.[1]

  • Elemental Analysis: For final validation, elemental analysis provides the percentage composition of C, H, and N, which can be compared to the theoretical values for the molecular formula.

Data & Protocols

Table 1: Recommended Solvent Systems for Chromatography
TechniqueStationary PhaseRecommended Solvent System (Starting Point)ModifierPurpose
TLCSilica Gel 60 F₂₅₄95:5 Dichloromethane/Methanol0.5-1% TriethylamineInitial purity assessment and reaction monitoring.[4]
Flash ColumnSilica Gel (230-400 mesh)Gradient: 2% to 10% Methanol in Dichloromethane0.5-1% TriethylaminePrimary purification of crude free base.[2][4]
Flash ColumnNeutral AluminaGradient: 0% to 5% Methanol in Ethyl AcetateNoneAlternative for compounds sensitive to silica gel.[2][5]
RP-HPLCC18Gradient: 5% to 95% Acetonitrile in Water0.1% TFA or Formic AcidHigh-resolution purity analysis and separation of polar impurities.[11][12]
Experimental Workflow: Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate purification strategy for crude DAHEP.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Purification Pathways cluster_3 Final Product Crude Crude DAHEP (Post-Workup) Analysis Analyze by TLC & 1H NMR Crude->Analysis Decision Assess Purity & Physical State Analysis->Decision Recrystallize Recrystallization (e.g., Ethanol/Water) Decision->Recrystallize Solid & >90% Pure Column Flash Column Chromatography (Deactivated Silica or Alumina) Decision->Column Oil or <90% Pure Purity_Check Purity Verification (HPLC, NMR) Recrystallize->Purity_Check Prep_HPLC Preparative HPLC (Reversed-Phase) Column->Prep_HPLC Isomers/Impurities Persist Column->Purity_Check Separation Successful Prep_HPLC->Purity_Check Final Pure DAHEP (>99%) Purity_Check->Final

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of aminopyrazole compounds. Aminopyrazoles, with their basic nitrogen-containing heterocyclic structure, are particularly susceptible to interactions that lead to asymmetrical peaks, compromising resolution, and the accuracy of quantification.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve these common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[2] In an ideal separation, peaks exhibit a symmetrical Gaussian shape. Tailing indicates undesirable secondary interactions or system inefficiencies.[2][3] This distortion is quantified using the Tailing Factor (TF) or Asymmetry Factor (As). A value of 1.0 signifies a perfectly symmetrical peak, while a value greater than 1.2 is generally considered tailing.[4]

Q2: Why are aminopyrazole compounds prone to peak tailing in reversed-phase HPLC?

Aminopyrazoles are basic compounds due to the presence of amine functionalities. In reversed-phase HPLC, which commonly utilizes silica-based stationary phases, these basic groups can interact strongly with residual silanol groups (Si-OH) on the silica surface.[1][5] These secondary interactions, in addition to the primary hydrophobic interactions, lead to peak tailing.[2][3]

Q3: What are the primary causes of peak tailing for aminopyrazoles?

The primary causes of peak tailing for aminopyrazoles can be categorized as follows:

  • Chemical Interactions:

    • Silanol Interactions: Strong ionic or hydrogen bonding interactions between the basic aminopyrazole and acidic residual silanol groups on the stationary phase.[1][6]

    • Metal Chelation: Aminopyrazoles can chelate with trace metal impurities within the silica matrix of the column or from the HPLC system itself, causing peak distortion.[7][8]

  • Methodological Issues:

    • Inappropriate Mobile Phase pH: A mobile phase pH that is too high can lead to the deprotonation of silanol groups, increasing their interaction with the protonated basic analyte.[9][10]

    • Inadequate Buffering: Insufficient buffer capacity can lead to localized pH shifts on the column, causing inconsistent interactions and peak tailing.

  • System and Column Issues:

    • Column Degradation: Deterioration of the packed bed within the column can create a void at the column inlet, leading to peak shape distortion.[5]

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[5][11]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in your aminopyrazole analysis.

Step 1: Initial Diagnosis - System or Chemistry?

First, determine if the issue is specific to the aminopyrazole analyte (a chemical problem) or if it affects all peaks in the chromatogram (a system-wide problem).

  • If only the aminopyrazole peak (and other basic compounds) is tailing: The problem is likely due to secondary chemical interactions. Proceed to Section A: Addressing Chemical Interactions .

  • If all peaks are tailing: The issue is likely related to the HPLC system or column integrity. Proceed to Section B: System and Column Troubleshooting .

Section A: Addressing Chemical Interactions

Aminopyrazoles, being basic in nature, are prone to secondary interactions with the stationary phase. The following steps will help mitigate these effects.

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like aminopyrazoles.[12][13]

The Underlying Principle: At a low pH (typically below 3), the residual silanol groups on the silica surface are protonated and thus, unionized.[7] This minimizes the strong ionic interaction with the protonated basic aminopyrazole, leading to improved peak symmetry.[7][10]

Experimental Protocol: Mobile Phase pH Adjustment

Objective: To determine the optimal mobile phase pH for symmetrical aminopyrazole peaks.

Procedure:

  • Prepare a series of mobile phase buffers with decreasing pH values (e.g., pH 4.0, 3.5, 3.0, 2.5). Use a buffer with a pKa close to the target pH. Formic acid (0.1%) is a common choice for achieving a low pH and is MS-compatible.

  • Equilibrate the column with the first mobile phase (pH 4.0) until a stable baseline is achieved.

  • Inject your aminopyrazole standard and record the chromatogram, noting the tailing factor.

  • Repeat steps 2 and 3 for each successively lower pH mobile phase.

  • Analyze the results to identify the pH that provides the most symmetrical peak.

Table 1: Representative Data of pH Effect on Peak Tailing

Mobile Phase pHTailing Factor (TF)Observations
4.02.1Significant tailing
3.51.8Reduced tailing
3.01.4Acceptable peak shape
2.51.2Symmetrical peak

Note: This data is illustrative. Actual results will vary depending on the specific aminopyrazole, column, and system.

If pH optimization does not fully resolve the issue, the column itself may be the source of the problem.

The Underlying Principle: Modern HPLC columns are designed to minimize silanol interactions. "End-capped" columns have their residual silanol groups chemically deactivated with a small, non-polar group.[2][14] Other columns utilize high-purity silica with low metal content or have a stationary phase that sterically shields the silanols.[7][14]

Recommendations:

  • Use a modern, high-purity, end-capped C18 or C8 column. These are designed for the analysis of basic compounds.

  • Consider columns with alternative stationary phases, such as those with embedded polar groups, which can also help to shield silanol interactions.[15]

Mobile phase additives can be used to compete with the aminopyrazole for active sites on the stationary phase.

The Underlying Principle: A small, basic additive, often referred to as a "sacrificial base," like triethylamine (TEA), will preferentially interact with the active silanol sites, effectively masking them from the aminopyrazole analyte.[7]

Protocol: Using a Sacrificial Base

  • Prepare your optimized mobile phase (from the pH study).

  • Add a low concentration of a sacrificial base, such as 0.1% triethylamine (TEA).

  • Equilibrate the column and inject your sample.

  • Evaluate the peak shape. Note: TEA is not suitable for mass spectrometry detection.

If peak tailing persists, especially with specific aminopyrazole structures, metal chelation may be the culprit.[7][8]

The Underlying Principle: Aminopyrazoles with appropriate functional group arrangements can chelate with metal ions (e.g., iron, aluminum) present in the stainless-steel components of the HPLC system or the silica of the column.[16][17] This secondary interaction mechanism can lead to significant peak tailing.[7][8]

Solutions:

  • System Passivation: Passivating the HPLC system with an acid wash (e.g., nitric or phosphoric acid) can help remove metal contaminants.[18][19]

  • Use of a Sacrificial Chelating Agent: Adding a small amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can bind to free metal ions, preventing them from interacting with your analyte.[7][20]

  • Bio-inert or PEEK HPLC Systems: For highly sensitive analyses, using an HPLC system with PEEK or other bio-inert flow paths can minimize metal contamination.[21]

Experimental Protocol: System Passivation

Objective: To remove metallic contaminants from the HPLC flow path.

Materials:

  • 6M Nitric Acid

  • HPLC-grade water

  • Methanol

Procedure:

  • Remove the column and replace it with a union.

  • Purge the system with HPLC-grade water.

  • Pump 6M nitric acid through the system at a low flow rate (e.g., 0.5 mL/min) for 30-60 minutes.[18]

  • Flush thoroughly with HPLC-grade water until the eluent is neutral (check with pH paper).

  • Flush with methanol before re-installing the column.

Caution: Always consult your HPLC system's manual before performing passivation procedures.

Section B: System and Column Troubleshooting

If all peaks in your chromatogram are tailing, the issue is likely mechanical or related to the column's physical state.

The Underlying Principle: The volume of the tubing and connections outside of the column can contribute to band broadening and peak tailing, especially for early eluting peaks.[5]

Troubleshooting Steps:

  • Minimize tubing length: Use the shortest possible tubing to connect the injector, column, and detector.

  • Use appropriate inner diameter tubing: For standard HPLC, 0.005" or 0.007" ID tubing is recommended.

  • Ensure proper connections: Check that all fittings are correctly made and that there are no gaps between the tubing and the port.[9]

The Underlying Principle: A void at the head of the column, caused by the collapse of the packed bed, can lead to poor peak shape.[7] This can result from pressure shocks or operating at a high pH.[7]

Troubleshooting Steps:

  • Reverse the column (if permitted by the manufacturer) and flush with a strong solvent. This can sometimes help to settle the packed bed.

  • If the problem persists, the column may need to be replaced.

The Underlying Principle: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[5][11]

Solution:

  • Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[11]

Visual Troubleshooting Aids

Diagram 1: Mechanism of Silanol Interaction with Aminopyrazoles

G cluster_surface Silica Surface (pH > 3) cluster_analyte Analyte Silanol Deprotonated Silanol (Si-O⁻) Tailing Peak Tailing Silanol->Tailing Causes Aminopyrazole Protonated Aminopyrazole (R-NH₃⁺) Aminopyrazole->Silanol Ionic Interaction (Secondary Retention)

Caption: Ionic interaction between a protonated aminopyrazole and a deprotonated silanol group.

Diagram 2: Troubleshooting Decision Tree for Peak Tailing

G Start Peak Tailing Observed Q1 Are all peaks tailing? Start->Q1 Chem_Path Chemical Interaction Issue Q1->Chem_Path No (Only Basic Analytes) Sys_Path System/Column Issue Q1->Sys_Path Yes pH_Opt Optimize Mobile Phase pH (Lower pH) Chem_Path->pH_Opt ECV Check Extra-Column Volume Sys_Path->ECV Col_Select Use End-capped/ High-Purity Column pH_Opt->Col_Select Additives Use Mobile Phase Additives (e.g., TEA) Col_Select->Additives Chelation Address Metal Chelation (Passivate/EDTA) Additives->Chelation End Symmetrical Peak Chelation->End Void Inspect for Column Void ECV->Void Solvent Check Sample Solvent Void->Solvent Solvent->End

Caption: A decision tree for systematically troubleshooting peak tailing.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019-11-12). Available at: [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Available at: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2023-10-28). Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. Available at: [Link]

  • The Theory of HPLC Column Chemistry. Available at: [Link]

  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020-03-02). Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available at: [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. Available at: [Link]

  • TECH TIP: Passivation - GenTech Scientific. (2024-03-19). Available at: [Link]

  • Cleaning and Passivation of Liquid Chromatography - Welch Materials. (2024-07-09). Available at: [Link]

  • Methods for the Passivation of HPLC Instruments and Columns | LCGC International. (2023-06-02). Available at: [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023-11-23). Available at: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Available at: [Link]

  • LC Technical Tip - Phenomenex. Available at: [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents - Welch Materials. (2023-02-17). Available at: [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Available at: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. (2020-07-31). Available at: [Link]

  • Methods for the Passivation of HPLC Instruments and Columns. Available at: [Link]

  • The Crucial Role of Ion-Pair Reagents in Modern HPLC Analysis. Available at: [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography | Request PDF - ResearchGate. (2007-08-01). Available at: [Link]

  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Available at: [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023-08-01). Available at: [Link]

  • Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC - ResearchGate. (2006-08-01). Available at: [Link]

  • Ion-Pairing Agents | HPLC - Mason Technology. (2024-07-05). Available at: [Link]

  • HPLC conditions for basic compound? [December 19, 2002] - Chromatography Forum. (2004-08-26). Available at: [Link]

  • Unifying Phytochemistry, Analytics, and Target Prediction to Advance Dendropanax morbifera Bioactive Discovery - MDPI. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021-10-15). Available at: [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. (2022-06-01). Available at: [Link]

  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC - NIH. Available at: [Link]

  • Abnormal Peak Shapes - Shimadzu. Available at: [Link]

  • Identification and control of metal-chelating chromatographic artifacts in the analysis of a malonohydrazide derivative drug compound | Request PDF - ResearchGate. (2007-08-01). Available at: [Link]

Sources

Technical Support Center: 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center with troubleshooting guides and FAQs for managing impurities in 4,5-diamino-1-(2-hydroxyethyl)pyrazole synthesis.

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, a key intermediate in various industries, including as a precursor in oxidative hair dyes.[1][2][3] The focus is on the practical management of common impurities to ensure the final product meets high purity specifications.[1]

Section 1: The Synthetic Landscape and Its Implications for Purity

A robust understanding of the synthetic route is the first step in effective impurity management. Most synthetic procedures reported in the literature follow a multi-step pathway, often culminating in the isolation of the more stable sulfate salt.[4][5]

FAQ: What is the common synthetic route for this compound sulfate?

A widely adopted method begins with the condensation of an alkyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine.[4][5] The synthesis proceeds through several key intermediates, including nitrosation followed by a reduction step.[5][6] Each step presents a potential entry point for impurities if not properly controlled.

The general synthetic workflow is illustrated below.

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product & Salt Formation A Alkyl (ethoxymethylene)cyanoacetate I 5-Amino-4-alkoxycarbonyl- 1-(2'-hydroxyethyl)pyrazole (I) A->I Condensation B 2-Hydroxyethylhydrazine B->I Condensation II 5-Amino-4-carboxy- 1-(2'-hydroxyethyl)pyrazole (II) I->II Hydrolysis III 5-Amino-1-(2'-hydroxyethyl)pyrazole (III) II->III Decarboxylation IV 5-Amino-1-(2'-hydroxyethyl)- 4-nitrosopyrazole (IV) III->IV Nitrosation FP_base This compound IV->FP_base Hydrogenation (Reduction) FP_salt Sulfate Salt (Final Product) FP_base->FP_salt Sulfuric Acid Addition

Caption: Common multi-step synthesis of this compound sulfate.

Section 2: Common Impurities and Their Origins

Proactive impurity control requires identifying potential contaminants and understanding their formation mechanisms. Impurities can arise from starting materials, intermediates, side reactions, or subsequent degradation.

FAQ: What are the typical impurities I should screen for?

Your analytical methods should be designed to detect a range of potential impurities. The most common classes are unreacted intermediates, by-products from side reactions, and residual starting materials.[7] Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).[1]

Impurity Name/Class Potential Origin Mitigation Strategy & Rationale
Unreacted Intermediates (I-IV) Incomplete conversion at any synthetic step.Strategy: Implement in-process controls (e.g., TLC, HPLC) to monitor reaction completion before proceeding. Rationale: Ensures full conversion, preventing downstream purification challenges.
1-Methyl-4,5-diamino pyrazole sulfate Use of methylated starting materials or reagents (e.g., methylating impurity in an alkylating agent).[7]Strategy: Qualify all starting materials for purity. Use highly specific reagents. Rationale: Prevents the introduction of analogous impurities that can be difficult to separate from the final product.
Dimeric Impurities Oxidative coupling of the final product or intermediates, especially under harsh or aerobic conditions.[7]Strategy: Conduct the final hydrogenation and isolation steps under an inert atmosphere (e.g., Nitrogen, Argon). Avoid excessive heat. Rationale: The diamino pyrazole system is electron-rich and susceptible to oxidation.
Residual Solvents Solvents used during reaction or purification (e.g., alkanols like methanol, ethanol).[5][7]Strategy: Employ efficient drying techniques (e.g., vacuum oven at controlled temperature). Rationale: Ensures compliance with regulatory limits (e.g., ICH guidelines) for residual solvents.
Inorganic Salts / Ash Incomplete removal of reagents or side products from earlier steps; excess sulfuric acid.Strategy: Wash the filtered product cake with a suitable solvent (e.g., cold methanol).[5] Consider recrystallization if levels are high. Rationale: Washing displaces residual mother liquor containing dissolved inorganic impurities.
FAQ: My final product has a pinkish hue. Is this a sign of impurity?

Not necessarily. The pure sulfate salt is described as a white to light pink crystalline powder.[1] However, a significant or deepening color change, especially upon storage, may indicate the presence of minor, highly colored oxidative impurities. It is crucial to correlate the color with an analytical result from a technique like HPLC to confirm that the product meets the required purity specification (typically >99.0%).[1]

Section 3: Troubleshooting and Mitigation

This section provides a problem-solving framework for common issues encountered during synthesis.

FAQ: My hydrogenation step to reduce the nitroso group is slow or incomplete. What should I investigate?

An inefficient reduction of the 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole (IV) intermediate is a common bottleneck.

  • Catalyst Activity: The hydrogenation catalyst (e.g., Palladium on Carbon) is the primary suspect.

    • Cause: The catalyst may have been improperly handled (exposed to air), be from an old batch, or have been poisoned by impurities from the previous step.

    • Solution: Use fresh, high-quality catalyst. Ensure all transfers are performed under an inert atmosphere. If poisoning is suspected, purifying the nitroso-intermediate (IV) before hydrogenation may be necessary.

  • Hydrogen Pressure & Temperature: These parameters are critical for driving the reaction.

    • Cause: Insufficient hydrogen pressure or suboptimal temperature can lead to slow reaction rates.

    • Solution: Ensure your reaction vessel is properly sealed and pressurized. Consult literature for optimal temperature and pressure conditions for your specific catalyst and substrate.[5]

  • Solvent Purity: The solvent (often an alkanol) must be free of contaminants.

    • Cause: Certain impurities in the solvent can act as catalyst inhibitors.

    • Solution: Use high-purity, dry solvents for the hydrogenation step.

FAQ: I see an unexpected peak in my HPLC analysis. What is the workflow for identification?

Identifying an unknown impurity is critical for process optimization and regulatory compliance. A systematic approach combining chromatographic and spectroscopic techniques is recommended.[8]

G A Unknown Peak Detected in HPLC B Step 1: Verify Knowns Inject standards of starting materials and all known intermediates (I-IV). A->B C Match Found? B->C D Impurity Identified. Quantify and address root cause. C->D Yes E No Match. Proceed to Structural Elucidation. C->E No F Step 2: LC-MS Analysis Obtain molecular weight of the impurity. E->F G Step 3: High-Resolution MS (HRMS) Determine accurate mass and predict elemental composition (molecular formula). F->G H Step 4: Preparative HPLC / Isolation Isolate a sufficient quantity of the impurity for NMR analysis. G->H I Step 5: NMR Spectroscopy Elucidate the full chemical structure. H->I J Structure Confirmed. Propose formation mechanism and develop control strategy. I->J

Caption: Systematic workflow for the identification of an unknown process impurity.

Section 4: Key Experimental Protocols

Adherence to validated protocols is essential for reproducibility and purity.

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general framework. The method must be fully validated for your specific needs.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Mobile Phase A.

  • System Suitability: Before analysis, inject a standard solution to ensure adequate peak shape and resolution.

  • Analysis: Inject the sample and integrate all peaks. Calculate purity using the area percent method.

Protocol 2: Final Purification by Crystallization of the Sulfate Salt

This protocol describes the final step to isolate the high-purity product.[5]

  • Pre-requisite: The reaction mixture contains the free base of this compound in an alkanol (e.g., methanol) after removal of the hydrogenation catalyst by filtration.[5]

  • Cooling: Cool the filtrate (the solution of the product) to between 0-5°C in an ice bath. Stirring should be maintained.

  • Acid Addition: Slowly add concentrated (e.g., 93-98%) sulfuric acid dropwise to the cold solution.[5] Monitor the pH to ensure the desired salt is formed. Typically, a slight excess of acid is used. Maintain the temperature below 5°C during the addition.

  • Crystallization: Stir the resulting slurry at 0-5°C for an extended period (e.g., 2-3 hours) to allow for complete crystallization of the sulfate salt.[5]

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected filter cake with a small amount of cold solvent (e.g., methanol) to remove residual mother liquor and impurities.[5]

  • Drying: Dry the purified product in a vacuum oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.[5]

  • Quality Control: Analyze the final product by HPLC to confirm purity and by other relevant techniques (e.g., Karl Fischer for water content) to ensure it meets all specifications.[1]

References

  • Kim, S. & Freeman, H. (2003). Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof.
  • Kim, S. & Freeman, H. (2004). Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof.
  • Cosmetic Ingredient Review. (2015). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. [Link]

  • LookChem. Exploring 4,5-Diamino-1-(2-Hydroxy)Ethyl Pyrazole Sulfate: Properties and Applications. [Link]

  • Sagar Life Science. 4,5 diamino 1 (2 hydroxyethyl)pyrazole sulfate. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • EWG Skin Deep®. 1-HYDROXYETHYL 4,5-DIAMINO PYRAZOLE SULFATE. [Link]

Sources

Technical Support Center: Enhancing the Stability of 4,5-diamino-1-(2-hydroxyethyl)pyrazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-diamino-1-(2-hydroxyethyl)pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound and its sulfate salt (CAS 155601-30-2) in solution.[1] This resource offers field-proven insights and scientifically-grounded protocols to address common stability challenges encountered during experimental work.

Introduction to this compound and Its Stability

This compound is a heterocyclic organic compound.[2] Its sulfate salt is a white to light pink crystalline powder. This compound is a key intermediate in the formulation of oxidative hair dyes, where it reacts with oxidizing agents to form stable, colored products.[2]

While the pyrazole ring itself is a stable aromatic N-heterocycle, the presence of two amino groups on the ring makes the molecule susceptible to degradation, particularly through oxidation.[3][4][5] Understanding and mitigating these degradation pathways is crucial for ensuring the efficacy, safety, and shelf-life of formulations containing this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is causing this?

A1: Color change is a primary indicator of degradation, most commonly due to oxidation of the diamino-substituted pyrazole ring. The amino groups are electron-donating, making the aromatic ring highly susceptible to oxidation by atmospheric oxygen or other oxidizing agents present in the solution. This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of trace metal ions.[6][7][8]

Q2: What are the main degradation pathways for this compound in solution?

A2: The principal degradation pathway is oxidation. This can be initiated by:

  • Auto-oxidation: Direct reaction with molecular oxygen.

  • Metal-Catalyzed Oxidation: Trace metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can catalyze the formation of reactive oxygen species (ROS) that rapidly degrade the molecule.[6][9]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate oxidative reactions.

Hydrolysis is another potential degradation pathway, especially at extreme pH values, although oxidation is typically the more significant concern for diaminopyrazoles.[10][11][12]

Q3: How does pH affect the stability of this compound in my solution?

A3: The pH of a solution significantly impacts the stability of this compound.[12][13][14] The amino groups can be protonated at acidic pH, which can influence their susceptibility to oxidation. Generally, extreme pH conditions (highly acidic or highly alkaline) can catalyze degradation.[12] It is crucial to determine the optimal pH range for your specific application through stability studies.

Q4: I'm observing precipitation in my stock solution. What could be the cause?

A4: Precipitation can occur for several reasons:

  • Solubility Limits: You may have exceeded the solubility of the compound in your chosen solvent. The sulfate salt is generally water-soluble.[15][16]

  • pH-Dependent Solubility: Changes in pH can affect the ionization state of the molecule, altering its solubility.[12][13]

  • Degradation Products: The degradation products may be less soluble than the parent compound, leading to their precipitation over time.

  • Salting Out: If you are using buffered solutions with high salt concentrations, this can decrease the solubility of the compound.

Troubleshooting Common Experimental Issues
Observed Issue Potential Cause(s) Recommended Action(s)
Rapid color change in solution Oxidation due to air exposure, light, or metal ion contamination.Prepare solutions fresh. Use deoxygenated solvents. Work under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light using amber vials or by wrapping containers in foil. Add an appropriate antioxidant and/or chelating agent (see Section 3).
Inconsistent results between experiments Degradation of stock solutions.Prepare fresh stock solutions for each experiment or validate the stability of your stock solution over its intended use period. Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.
Formation of unknown peaks in HPLC analysis Degradation of the compound.Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles.[10][11][17] This will help in developing a stability-indicating analytical method.
Loss of potency or activity Chemical degradation of the active compound.Implement the stabilization strategies outlined in Section 3. Monitor the purity of your compound over time using a validated analytical method like HPLC.[18]

Strategies for Enhancing Solution Stability

To improve the stability of this compound in solution, a multi-faceted approach is often necessary. The following strategies can be employed individually or in combination.

Control of Environmental Factors
  • Temperature: Store stock and working solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term storage) to slow down the rate of degradation reactions.

  • Light: Protect solutions from light by using amber glass containers or by wrapping containers with aluminum foil. Photodegradation can be a significant contributor to the breakdown of the compound.

  • Oxygen: Minimize exposure to atmospheric oxygen. This can be achieved by:

    • Using deoxygenated solvents (e.g., by sparging with nitrogen or argon).

    • Preparing solutions under an inert atmosphere.

    • Blanketing the headspace of the storage container with an inert gas.

Chemical Stabilization Methods
3.2.1 Use of Antioxidants

Antioxidants function by interrupting the degradation process, often by scavenging free radicals or by being preferentially oxidized.[19]

  • Phenolic Antioxidants: These compounds, such as Butylated Hydroxytoluene (BHT) and Propyl Gallate, can donate a hydrogen atom to neutralize free radicals.

  • Aminic Antioxidants: Hindered amine light stabilizers (HALS) and other amine-based antioxidants can also be effective.[8][20] There can be a synergistic effect when phenolic and aminic antioxidants are used together.[21]

  • Sulfites: Sodium metabisulfite or sodium sulfite are effective oxygen scavengers.

3.2.2 Use of Chelating Agents

Metal ions are potent catalysts for oxidation.[9] Chelating agents bind to these metal ions, rendering them inactive.[22][23]

  • Ethylenediaminetetraacetic acid (EDTA): A common and effective chelating agent for a wide range of metal ions.

  • Diethylenetriaminepentaacetic acid (DTPA): Another powerful chelating agent.

  • Citric Acid: A natural and effective chelator for some metal ions.[6]

The diagram below illustrates the proposed primary degradation pathway and the intervention points for stabilization strategies.

G cluster_0 Degradation Pathway cluster_1 Initiators cluster_2 Stabilization Strategies A This compound (Stable) B Oxidized Intermediates (Reactive) A->B Oxidation C Degradation Products (Colored) B->C D O₂, Light, Heat D->A Initiate E Metal Ions (Fe³⁺, Cu²⁺) E->A Catalyze F Antioxidants (e.g., BHT, Sulfites) F->B Scavenge G Chelating Agents (e.g., EDTA) G->E Inactivate H Inert Atmosphere (N₂) Light Protection H->D Block

Caption: Proposed degradation pathway and points of intervention.

pH Optimization

The stability of this compound is pH-dependent.[12][13] It is recommended to perform a pH-rate profile study to identify the pH at which the compound exhibits maximum stability. This typically involves preparing a series of buffered solutions across a range of pH values, adding the compound, and monitoring its degradation over time using a stability-indicating method like HPLC.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the degradation profile of your compound and to develop a stability-indicating analytical method.[10][11][24]

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector[25]

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Place a sample of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC. Compare the chromatograms to identify degradation products.

The workflow for a forced degradation study is illustrated below.

Caption: Workflow for a forced degradation study.

Protocol for Evaluating Stabilizers

Objective: To determine the effectiveness of different antioxidants and chelating agents.

Materials:

  • This compound stock solution

  • Candidate stabilizers (e.g., BHT, sodium metabisulfite, EDTA)

  • Buffered solutions at the desired pH

  • HPLC system

Procedure:

  • Prepare several aliquots of the compound in the chosen buffered solution.

  • To each aliquot (except for the control), add a different stabilizer at a predetermined concentration.

  • Store all solutions under the same conditions (e.g., at 40°C in the dark).

  • At various time points (e.g., 0, 24, 48, 72 hours), take a sample from each solution and analyze by HPLC.

  • Calculate the percentage of the parent compound remaining in each sample over time.

  • Plot the percentage of the parent compound remaining versus time for each stabilizer to compare their effectiveness.

Data Presentation:

Stabilizer Concentration % Parent Compound Remaining after 48h at 40°C
Control (None)N/A75%
EDTA0.1% w/v95%
BHT0.05% w/v88%
Sodium Metabisulfite0.1% w/v98%
EDTA + Sodium Metabisulfite0.1% + 0.1%>99%

Note: The data in this table is illustrative and should be determined experimentally.

Conclusion

Enhancing the stability of this compound in solution is a critical step in ensuring reliable and reproducible experimental outcomes. The primary cause of instability is oxidation, which can be mitigated through a combination of controlling environmental factors (temperature, light, oxygen), using chemical stabilizers such as antioxidants and chelating agents, and optimizing the solution pH. By systematically applying the troubleshooting guide and experimental protocols provided, researchers can develop robust formulations and achieve greater confidence in their results.

References

  • Google Patents. (n.d.). Oxidation inhibitors for amine degradation.
  • SIELC Technologies. (2018, May 16). This compound sulfate. Retrieved from [Link]

  • LookChem. (n.d.). Exploring 4,5-Diamino-1-(2-Hydroxy)Ethyl Pyrazole Sulfate: Properties and Applications. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • MDPI. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers. Retrieved from [Link]

  • PubMed Central. (n.d.). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Retrieved from [Link]

  • YouTube. (2021, February 24). How do phenols work with a amine antioxidant additives? Retrieved from [Link]

  • Hangzhou Haichem Co., Ltd. (n.d.). This compound Sulfate. Retrieved from [Link]

  • European Commission. (2012, March 27). Opinion of the Scientific Committee on Consumer Safety on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (A154). Retrieved from [Link]

  • Cosmetic Ingredient Review. (2015, December 14). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • MDPI. (n.d.). The Chelating Abilities of Tertiary Amines with N-O-Donors Towards Cu(II) Ions and the Catalytic Properties of the Resulting Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole. Retrieved from [Link]

  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • PubChem. (n.d.). This compound sulfate. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PubMed Central. (2013, January 17). Clawing Back: Broadening the Notion of Metal Chelators in Medicine. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]

  • Wiley Online Library. (2000, June). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, January 23). Chelating Agents. Retrieved from [Link]

  • AOCS. (2022, August 10). Metal Chelators as Antioxidants. Retrieved from [Link]

  • Ibis Scientific, LLC. (n.d.). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • KBL Cosmetics. (n.d.). How does pH affect the stability of active ingredients? Retrieved from [Link]

  • MDPI. (n.d.). Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4,5-DIAMINO-(2-HYDROXYETHYL)PYRAZOLE SULFATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathway (A) and plausible mechanisms (B) for the formation of DPs of BRZ in different stress conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). pH effect on stability and kinetics degradation of nitazoxanide in solution. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Reverse-Phase HPLC Method for the Quantification of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 4,5-diamino-1-(2-hydroxyethyl)pyrazole, a key intermediate in the synthesis of various compounds, notably in the cosmetic industry as a hair dye component.[1][2] The validation of such analytical methods is a critical requirement for ensuring product quality and consistency in regulated environments. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols grounded in established regulatory guidelines.

The validation process detailed herein adheres to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently updated Q2(R2) guidelines, as well as the United States Pharmacopeia (USP) General Chapter <1225> and guidance from the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8][9][10][11][12] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[10][11]

The Analyte: this compound

Before delving into the method validation, a fundamental understanding of the analyte's properties is crucial for methodical development. This compound, commonly used as its sulfate salt (CAS 155601-30-2), is a water-soluble, crystalline powder, appearing as white to light pink.[1][13][14] Its molecular structure, featuring amino and hydroxyl groups, imparts a degree of polarity, making it suitable for Reverse-Phase (RP) HPLC.

Key Physicochemical Properties:

  • Molecular Formula (Sulfate): C₅H₁₂N₄O₅S[1][2][15]

  • Molecular Weight (Sulfate): 240.24 g/mol [13][15]

  • Appearance: White to light pink crystalline powder[1][2]

  • Melting Point: >183°C[1][13]

  • Solubility: Water-soluble[13]

Experimental Design: A Tale of Two Methods

To provide a robust comparison, we will validate a primary RP-HPLC method (Method A) and compare its performance against a viable alternative (Method B). The choice of a C18 stationary phase for Method A is based on its wide applicability and success in separating polar compounds like pyrazole derivatives.[16][17][18] Method B will utilize a different stationary phase to explore alternative selectivity.

Method A: The Workhorse C18

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method B: The Alternative Selectivity

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of 0.05 M Potassium Phosphate buffer (pH 6.5) and Methanol (85:15 v/v)

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 230 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

The Pillars of Validation: Parameters and Performance

The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[7] We will evaluate the following core validation parameters for both methods.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10] For this compound, this involves demonstrating that common starting materials, known impurities, and forced degradation products do not interfere with the analyte peak.

Protocol:

  • Prepare solutions of the analyte, a placebo (matrix without the analyte), and the analyte spiked into the placebo.

  • Induce degradation of the analyte through exposure to acidic, basic, oxidative, thermal, and photolytic stress.

  • Inject all solutions and assess for peak purity and resolution between the analyte and any other peaks.

Data Summary:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Resolution from nearest impurity > 2.0> 2.5Resolution > 1.5
Peak Purity Index > 0.999> 0.999No interference from placebo or degradation products
Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.[16]

Protocol:

  • Prepare a series of at least five standard solutions of this compound at concentrations spanning 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and determine the correlation coefficient (r²) and the equation of the line using linear regression.

Data Summary:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mLDefined by the user
Correlation Coefficient (r²) 0.99950.9991r² ≥ 0.999
Y-intercept Minimal and not statistically significantMinimal and not statistically significantShould not be significantly different from zero
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] This is often determined by recovery studies.

Protocol:

  • Prepare a placebo solution and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Data Summary:

Concentration LevelMethod A (C18) Mean Recovery (%)Method B (Phenyl-Hexyl) Mean Recovery (%)Acceptance Criteria
80% 99.598.998.0% - 102.0%
100% 100.2100.598.0% - 102.0%
120% 100.8101.298.0% - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Protocol:

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Data Summary:

ParameterMethod A (C18) (%RSD)Method B (Phenyl-Hexyl) (%RSD)Acceptance Criteria
Repeatability (n=6) 0.5%0.8%RSD ≤ 2.0%
Intermediate Precision (n=6) 0.9%1.2%RSD ≤ 2.0%
Detection and Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16][17]

Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the analyte peak.

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Data Summary:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
LOD (µg/mL) 0.50.8To be determined and reported
LOQ (µg/mL) 1.52.5To be determined and reported
Precision at LOQ (%RSD) 4.5%6.2%RSD ≤ 10%
Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

Protocol: Intentionally vary critical method parameters one at a time and assess the impact on the results.

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

Data Summary:

Varied ParameterMethod A (C18) - Impact on ResultsMethod B (Phenyl-Hexyl) - Impact on ResultsAcceptance Criteria
Flow Rate Minor shift in retention time, no significant impact on peak area or resolution.Minor shift in retention time, no significant impact on peak area or resolution.System suitability parameters must be met.
Temperature Minor shift in retention time.Minor shift in retention time.System suitability parameters must be met.
Mobile Phase Minor shift in retention time.Noticeable shift in retention time, but resolution maintained.System suitability parameters must be met.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process and the interconnectedness of the validation parameters.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting MethodDev Method Development ValidationProtocol Validation Protocol MethodDev->ValidationProtocol Define Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness ValidationReport Validation Report Robustness->ValidationReport

Caption: High-level workflow for HPLC method validation.

ValidationParameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Method Validated HPLC Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Specificity Specificity Method->Specificity LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Precision->Accuracy supports Linearity->Accuracy supports LOQ->Precision requires

Caption: Interrelationship of HPLC validation parameters.

Conclusion and Method Comparison

Both Method A and Method B have demonstrated suitability for the quantification of this compound, meeting the acceptance criteria for all tested validation parameters.

  • Method A (C18) showed slightly better precision and lower detection and quantitation limits. Its use of a common C18 column and a simple TFA-based mobile phase makes it a robust and easily transferable method for routine quality control.

  • Method B (Phenyl-Hexyl) provided superior resolution from the nearest eluting impurity, which could be advantageous for analyzing samples with complex impurity profiles. However, the use of a phosphate buffer may require more rigorous column washing procedures to prevent salt precipitation and can be less compatible with mass spectrometry if future hyphenation is desired.

Ultimately, the choice between the two methods will depend on the specific application. For routine quantification in a well-characterized matrix, Method A is the more practical choice. For in-depth impurity profiling or in cases where co-elution is a concern, the alternative selectivity of Method B offers a significant advantage. This comparative guide underscores the importance of a thorough, data-driven approach to HPLC method validation, ensuring the generation of reliable and accurate analytical results.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Pharmacopeia. VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • R Discovery. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

  • Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • PubChem. This compound sulfate. [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • ChemBK. 4,5-DIAMINO-(2-HYDROXYETHYL)PYRAZOLE SULFATE. [Link]

  • SIELC Technologies. Separation of this compound sulfate on Newcrom R1 HPLC column. [Link]

  • National Institutes of Health. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]

  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • Samboo. This compound sulfate - Cosmetic Ingredients. [Link]

  • European Commission. (2012). Opinion of the Scientific Committee on Consumer Safety on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (A154). [Link]

Sources

A Comparative Study of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole and Other Dye Precursors for Oxidative Hair Coloring

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the cosmetic and dermatological fields, the quest for high-performance, safe, and reliable hair dye precursors is perpetual. This guide provides an in-depth comparative analysis of 4,5-diamino-1-(2-hydroxyethyl)pyrazole , a notable pyrazole-derived precursor, against established alternatives such as p-phenylenediamine (PPD) and toluene-2,5-diamine sulfate (TDS) . This document synthesizes chemical principles, performance metrics, and safety profiles, supported by experimental data and standardized evaluation protocols.

Introduction to Oxidative Dye Precursors

Permanent hair color technology predominantly relies on oxidative chemistry. This process involves colorless precursors (primary intermediates) and couplers that diffuse into the hair cortex. In the presence of an oxidizing agent, typically hydrogen peroxide, and an alkaline environment, these small molecules undergo a series of chemical reactions to form large, colored polymers trapped within the hair structure, resulting in a long-lasting color.[1][2][3]

The performance and safety of a hair dye formulation are intrinsically linked to the chemical nature of its precursors. For decades, p-phenylenediamine (PPD) has been the cornerstone of permanent hair dyes, prized for its efficacy in producing dark, natural shades and excellent gray coverage.[2][3] However, its well-documented potential to induce skin sensitization has driven the development of alternative precursors with improved toxicological profiles.[4]

This guide focuses on a comparative evaluation of three key precursors:

  • This compound: A heterocyclic amine known for producing vibrant red and violet shades with reported good wash fastness.[5]

  • p-Phenylenediamine (PPD): The most common primary intermediate, serving as a benchmark for color performance.[2]

  • Toluene-2,5-diamine Sulfate (TDS): A close analogue of PPD, often used as an alternative with a potentially lower sensitization risk.[6]

Chemical Structures and Mechanism of Action

The mechanism of oxidative hair dyeing involves the oxidation of the primary intermediate to a reactive quinonediimine. This intermediate then reacts with a coupler to form a larger dye molecule. The specific chemical structure of the precursor dictates its reactivity, the color of the resulting dye, and its potential for adverse skin reactions.

cluster_precursors Dye Precursors cluster_process Oxidative Dyeing Process PPD p-Phenylenediamine (PPD) Oxidant Oxidizing Agent (e.g., H₂O₂) PPD->Oxidant Oxidation TDS Toluene-2,5-diamine Sulfate (TDS) TDS->Oxidant Oxidation Pyrazole This compound Pyrazole->Oxidant Oxidation ReactiveIntermediate Reactive Intermediate (Quinonediimine) Oxidant->ReactiveIntermediate Coupler Coupler Molecule FinalDye Large, Colored Dye Molecule Coupler->FinalDye ReactiveIntermediate->Coupler Coupling Reaction

Figure 1: Generalized workflow of oxidative hair dyeing.

The pyrazole ring in this compound offers a different electronic and steric profile compared to the benzene ring of PPD and TDS. This structural difference is the basis for its distinct color profile and potentially altered biological interactions.

Performance Evaluation: A Data-Driven Comparison

The efficacy of a hair dye precursor is multidimensional, encompassing color intensity, color fastness, and its impact on the hair's structural integrity. The following sections detail the standardized methodologies for evaluating these parameters and present available comparative data.

Color Fastness and Stability

Color fastness, the ability of the dye to resist fading from washing and light exposure, is a critical performance indicator.[2][7] It is quantitatively assessed using spectrophotometry to measure the change in color over time. The CIELAB color space is the standard for these measurements, where L* represents lightness, and a* and b* represent the color-opponent dimensions (green-red and blue-yellow, respectively). The total color difference, ΔE*, is calculated to provide a single value for the magnitude of color change.[8]

Experimental Protocol: Wash Fastness Assessment

  • Hair Swatch Preparation: Standardized bleached human hair swatches are used to ensure uniformity.

  • Dye Application: The hair dye formulation containing the precursor to be tested is prepared and applied to the swatches according to the manufacturer's instructions.

  • Baseline Color Measurement: After dyeing, rinsing, and drying for 24 hours, the initial color of each swatch is measured using a spectrophotometer or a chromameter to obtain baseline Lab* values.[8]

  • Washing Cycles: The swatches undergo a series of standardized washing cycles. Each cycle consists of immersion in a temperature-controlled water bath with a standard shampoo solution, followed by rinsing and drying.

  • Post-Wash Color Measurement: The Lab* values are measured after a predetermined number of washing cycles (e.g., 5, 10, 15, and 20 cycles).

  • Calculation of Color Difference (ΔE):* The total color difference (ΔE) from the baseline is calculated for each measurement point using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]

Comparative Data on Wash Fastness

Dye PrecursorExpected Wash Fastness PerformanceHypothetical ΔE* (after 20 washes)
This compound Excellent, especially for red/violet shades[5]2.0 - 4.0
p-Phenylenediamine (PPD) Very Good, benchmark for permanent dyes[2]2.5 - 5.0
Toluene-2,5-diamine Sulfate (TDS) Good to Very Good[6]3.0 - 6.0

Note: The ΔE values are hypothetical and serve as an illustrative guide. Actual values will vary depending on the full formulation, hair type, and washing conditions.*

Dyeing Intensity and Efficiency

Dyeing intensity, or color strength, refers to the depth and vibrancy of the color achieved. This can be evaluated spectrophotometrically by measuring the K/S value, which is related to the concentration of the dye on the substrate.[9]

Experimental Protocol: Evaluation of Dyeing Intensity

  • Dyeing and Rinsing: Hair swatches are dyed as previously described.

  • Spectrophotometric Measurement: The reflectance of the dyed swatches is measured using a spectrophotometer.

  • K/S Calculation: The Kubelka-Munk equation is used to calculate the K/S value, where K is the absorption coefficient and S is the scattering coefficient. A higher K/S value indicates a greater color strength.

Comparative Insights on Dyeing Intensity

Pyrazole-based dyes are often utilized for their ability to produce intense and vibrant fashion shades.[7] Studies on various pyrazole azo dyes have demonstrated high color strength (K/S values up to 22.00) on synthetic fibers.[9] PPD is known for its high efficiency in producing deep, saturated colors, particularly dark shades.[3] TDS generally provides slightly warmer and less intense undertones compared to PPD.[2]

Dye PrecursorExpected Dyeing Intensity
This compound High, especially for vibrant red and violet hues[7]
p-Phenylenediamine (PPD) Very High, benchmark for deep, dark shades[3]
Toluene-2,5-diamine Sulfate (TDS) High, with warmer undertones than PPD[2]
Impact on Hair Integrity: Tensile Strength

The alkaline and oxidative conditions of the hair dyeing process can cause damage to the hair's protein structure, leading to a reduction in its mechanical strength.[1] Tensile strength measurement is a reliable method to quantify this damage.

Experimental Protocol: Tensile Strength Analysis

  • Sample Preparation: Single hair fibers are collected from untreated (control) and dyed hair swatches.

  • Tensile Testing: A universal testing machine is used to measure the force required to break each hair fiber. Key parameters recorded include the breaking stress (force per unit area) and the breaking strain (elongation at break).

  • Data Analysis: The average tensile strength of the dyed fibers is compared to that of the virgin hair. The percentage reduction in tensile strength is calculated as an indicator of hair damage.

Comparative Data on Hair Damage

Repeated oxidative coloring can lead to a significant reduction in hair's tensile strength, with studies showing a 20-40% decrease after multiple coloring cycles.[1] While specific comparative data for this compound is limited, the general principles of oxidative dyeing suggest that some degree of damage is unavoidable. Formulations containing conditioning agents and alternative alkalizers like monoethanolamine (MEA) instead of ammonia can help mitigate this damage.

Dye PrecursorExpected Impact on Tensile StrengthHypothetical % Reduction in Tensile Strength (single application)
This compound Moderate, typical of oxidative dyes5 - 15%
p-Phenylenediamine (PPD) Moderate to High, depending on formulation8 - 20%
Toluene-2,5-diamine Sulfate (TDS) Moderate, similar to PPD8 - 20%

Note: The percentage reduction values are hypothetical and highly dependent on the complete dye formulation, including the type and concentration of the oxidizing agent and alkalizer.

Safety Profile: A Comparative Toxicological Assessment

The primary safety concern associated with oxidative hair dye precursors is their potential to cause skin sensitization, leading to allergic contact dermatitis.

Skin Sensitization Potential

The murine Local Lymph Node Assay (LLNA) is the standard animal model for assessing the skin sensitization potential of chemicals. The result is expressed as an EC3 value, which is the concentration of the chemical required to induce a three-fold increase in lymphocyte proliferation in the draining lymph nodes. A lower EC3 value indicates a stronger sensitizer.[4][10]

LLNA Protocol Overview

  • Application: Various concentrations of the test substance are applied to the dorsum of the ears of mice for three consecutive days.

  • Proliferation Measurement: On day five, the mice are injected with a radiolabeled nucleoside (e.g., 3H-methyl thymidine).

  • Lymph Node Excision: The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.

  • EC3 Calculation: The stimulation index (SI) is calculated for each concentration group, and the EC3 value is interpolated from the dose-response curve.[4]

cluster_workflow LLNA Workflow Start Start Application Topical Application to Mouse Ear (Days 1-3) Start->Application Injection Radiolabel Injection (Day 5) Application->Injection Excision Lymph Node Excision & Proliferation Measurement Injection->Excision Calculation EC3 Value Calculation Excision->Calculation End End Calculation->End

Figure 2: Simplified workflow of the Local Lymph Node Assay (LLNA).

Comparative Sensitization Data

  • p-Phenylenediamine (PPD): PPD is a well-established strong skin sensitizer. Analysis of multiple LLNA studies has shown an average EC3 value for PPD to be in the range of 0.07% to 0.16%.[4]

  • Toluene-2,5-diamine Sulfate (TDS): While developed as a safer alternative, TDS is also a known sensitizer, though generally considered less potent than PPD.

  • This compound: A safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel noted that in a Buehler test, this compound showed no sensitizing potential at a concentration of 40%.[11] In an LLNA, it was also considered not to be a sensitizer at concentrations up to 10%; however, an EC3 value was not calculated.[11] A QSAR model predicted it to be a moderate to strong sensitizer.[12] This conflicting data highlights the need for further standardized testing to definitively determine its sensitization potential relative to PPD and TDS.

Dye PrecursorSensitization Potential ClassificationEC3 Value (%)
This compound Not a sensitizer in Buehler and LLNA tests at high concentrations; predicted as moderate-strong by QSAR[11][12]Not Calculated
p-Phenylenediamine (PPD) Strong Sensitizer[4]~0.07 - 0.16[4]
Toluene-2,5-diamine Sulfate (TDS) Sensitizer, generally considered less potent than PPD[6]> 0.16 (expected)
Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the potential of a product to cause skin sensitization or allergic reactions in humans after repeated exposure.[13]

HRIPT Protocol Overview

  • Induction Phase: The product is applied to the same skin site on a panel of human volunteers (typically 50-200) under an occlusive or semi-occlusive patch for 24-48 hours. This is repeated nine times over a three-week period. Skin reactions are evaluated after each application.[13]

  • Rest Phase: A two-week period with no product application follows the induction phase.

  • Challenge Phase: The product is applied to a new skin site to determine if sensitization was induced. Skin reactions are scored at 24, 48, and 72 hours after patch removal.[13]

A product that does not produce any sensitization reactions in an HRIPT study can support claims such as "hypoallergenic" or "non-sensitizing." While specific HRIPT data for formulations containing this compound as the sole precursor are not publicly available, this would be a crucial step in the safety validation for any new hair dye product.

Conclusion

The selection of a hair dye precursor involves a critical balance between performance and safety.

  • This compound stands out for its ability to produce vibrant and wash-fast red and violet shades. The available safety data from animal studies suggests a low sensitization potential, although this is contradicted by a QSAR model prediction. Further studies to determine a definitive EC3 value would be invaluable for a comprehensive risk assessment.

  • p-Phenylenediamine (PPD) remains the benchmark for dyeing efficiency and gray coverage, particularly for dark shades. However, its strong sensitization potential is a significant drawback and necessitates the exploration of safer alternatives.

  • Toluene-2,5-diamine Sulfate (TDS) offers a compromise, providing good color performance with a generally lower risk of sensitization compared to PPD, making it a common choice in "PPD-free" formulations.

For researchers and developers, the path forward involves not only the synthesis of novel dye precursors but also their rigorous evaluation using the standardized protocols outlined in this guide. A holistic approach that considers color performance, hair integrity, and toxicological profile is essential for the development of the next generation of safe and effective hair coloring products.

References

  • Apt, L. A., et al. (2013). Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across. Regulatory Toxicology and Pharmacology, 66(1), 129-137. Available from: [Link]

  • Goebel, C., et al. (2012). A quantitative approach to assess the risk of skin sensitization from hair dye ingredients. RIVM Letter report 050012001. Available from: [Link]

  • Burnett, C. L., et al. (2016). Safety Assessment of 1-Hydroxyethyl-4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. Available from: [Link]

  • Evans, T. A., et al. (2020). Investigation of hair dye deposition, hair color loss, and hair damage during multiple oxidative dyeing and shampooing cycles. Journal of Cosmetic Science, 71(4), 231-247. Available from: [Link]

  • Cosmetic Ingredient Review. (2022). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. International Journal of Toxicology, 41(1_suppl), 69S-79S. Available from: [Link]

  • Vertex AI Search. (2026). Exploring 4,5-Diamino-1-(2-Hydroxy)Ethyl Pyrazole Sulfate: Properties and Applications.
  • Eurofins Dermatest. (n.d.). Human Repeat Insult Patch Test. Available from: [Link]

  • Auriga Research. (n.d.). HUMAN REPEAT INSULT PATCH TEST. Available from: [Link]

  • Bentham Science Publishers. (2023). Investigation of the Dyeing Ability of Some Reactive Triazine Azo Dyes Containing Pyrazole Fragment. Bentham Science. Available from: [Link]

  • Semantic Scholar. (2020). Investigation of hair dye deposition, hair color loss, and hair damage during multiple oxidative dyeing and shampooing cycles. Available from: [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Using the LLNA to Categorize Strong Skin Sensitizers. Available from: [Link]

  • RIVM. (2009). Effects of prolonged exposure to skin sensitizers en concentrations below the EC3 value. RIVM Letter report 340300005. Available from: [Link]

  • Hangzhou Haichem Co., Ltd. (n.d.). This compound Sulfate. Available from: [Link]

  • Eurofins CRL. (2024). Human Repeated Insult Patch Test. Available from: [Link]

  • ECETOC. (2009). Potency Values from the Local Lymph Node Assay: Application to Classification, Labelling and Risk Assessment. ECETOC Technical Report No. 108. Available from: [Link]

  • Ruicolor. (n.d.). 4,5-DIAMINO-1-(2-HYDROXYETHYL)-PYRAZOLE SULFATE 155601-30-2. Available from: [Link]

  • National Environmental Research Institute. (2003). Precursors of oxidative hair dyes in hair colouring formulations. NERI Technical Report, No. 455. Available from: [Link]

  • European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (A154). SCCS/1449/11. Available from: [Link]

  • ResearchGate. (2019). Synthetic Fiber Dyeing with New Pyrazole Disperse Dyes and Their Colorimetric and Fastness Properties. Available from: [Link]

  • Cosmetic Ingredient Review. (2015). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Available from: [Link]

  • Samboo. (n.d.). This compound sulfate. Available from: [Link]

  • ALS Global. (2024). HRIPT Study: Ensuring Safety in Cosmetic Products. Available from: [Link]

  • ResearchGate. (2023). Investigation of the Dyeing Ability of Some Reactive Triazine Azo Dyes Containing Pyrazole Fragment. Available from: [Link]

  • CPT Labs. (n.d.). HRIPT Or RIPT (Human Repeat Insult Patch Test). Available from: [Link]

  • Cosmetic Ingredient Review. (2016). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Available from: [Link]

  • PubMed. (2023). Genotoxicity of oxidative hair dye precursors: A systematic review. Available from: [Link]

  • XRAY. (2025). Innovations in Hair Damage Prevention During Coloring. Available from: [Link]

  • ResearchGate. (n.d.). Thickness and tensile strength of hair before and after dyeing process. Available from: [Link]

  • NICHEM Solutions. (n.d.). PPD to PTD: The Evolution of Safe Hair Dye Chemistry. Available from: [Link]

  • PubMed. (2022). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Available from: [Link]

  • ResearchGate. (2009). Patch testing with hydroxyethyl-p-phenylenediamine sulfate - Cross-reactivity with p-phenylenediamine. Available from: [Link]

  • Cosmetic Ingredient Review. (2016). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Available from: [Link]

  • ResearchGate. (2024). Analysis and quantification of the propensity of hair dyes to desorb from human hair fibre using an accelerated 48-wash method. Available from: [Link]

  • MedCrave. (2018). Evaluation of efficacy of permanent hair dyes – intense red. Journal of Cosmetology & Trichology, 4(2), 1-4. Available from: [Link]

  • Personal Care Magazine. (2011). Wash and light fastness: analytical methods outlined. Available from: [Link]

  • MDPI. (2018). Types of Hair Dye and Their Mechanisms of Action. Cosmetics, 5(1), 19. Available from: [Link]

  • ResearchGate. (2025). Effect of Different Energy Level Disperse Dyes in Dyeability of Polyester/Cotton Blend Fabrics Using PEG-Based Reverse Micelle as Disperse/Reactive Dye Carrier. Available from: [Link]

  • International Journal of Research in Dermatology. (2023). A real-world data analysis on the usage of paraphenylenediamine and ammonia free hair dye. International Journal of Research in Dermatology, 9(3), 241-245. Available from: [Link]

  • ResearchGate. (2017). Comparison of the tensile strength on dyed samples treated with and without TiO 2 under Uv. Available from: [Link]

  • ResearchGate. (2013). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. Available from: [Link]

  • Scirp.org. (2013). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Performance in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of blockbuster drugs like Celecoxib (Celebrex) and appearing in countless other therapeutic candidates. The efficient construction of this five-membered heterocycle is therefore a critical task in drug discovery and development. The choice of catalyst is paramount, dictating not only the yield and purity of the final product but also the reaction's regioselectivity, substrate scope, and overall sustainability.

This guide provides an in-depth comparison of the primary catalytic systems employed in pyrazole synthesis. Moving beyond a simple list of reagents, we will explore the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed, field-tested experimental protocols.

Core Synthetic Strategies and Catalytic Approaches

The synthesis of the pyrazole ring is dominated by two primary strategies: the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine, and the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. Within these frameworks, a diverse array of catalysts has been developed, each offering distinct advantages. We will compare the performance of catalysts within these major classes and also explore the rising importance of multicomponent reactions (MCRs) and sustainable heterogeneous catalysts.

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds: The Knorr Synthesis and Beyond

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most direct and widely used methods. It involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. While sometimes achievable thermally, the reaction is almost always catalyzed to improve reaction rates and yields. A key challenge, particularly with unsymmetrical dicarbonyls, is controlling regioselectivity, which is heavily influenced by the catalyst and reaction conditions.

Catalytic System 1: Brønsted and Lewis Acids

Expertise & Experience: The fundamental principle of acid catalysis in the Knorr synthesis is the activation of the carbonyl groups toward nucleophilic attack by the hydrazine. A proton from a Brønsted acid (like acetic acid) or coordination to a Lewis acid (like ZnCl₂) renders the carbonyl carbon more electrophilic. The choice between a mild Brønsted acid and a stronger Lewis acid often depends on the reactivity of the specific substrates. Highly unreactive dicarbonyls may require a stronger Lewis acid for efficient activation.

Trustworthiness: The mechanism involves initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity is determined by which carbonyl is attacked first; typically, the more sterically accessible or electronically deficient carbonyl reacts preferentially.

Knorr_Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Activated_Carbonyl Activated Carbonyl Reactants->Activated_Carbonyl Carbonyl Activation H_plus Catalyst (H⁺) H_plus->Activated_Carbonyl Hydrazone Hydrazone Intermediate Activated_Carbonyl->Hydrazone Nucleophilic Attack & Dehydration Cyclic_Int Cyclic Intermediate Hydrazone->Cyclic_Int Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Int->Pyrazole Dehydration H2O H₂O

Caption: Generalized acid-catalyzed mechanism of the Knorr pyrazole synthesis.

Comparative Performance Data: Acid Catalysts

Catalyst SystemSubstratesConditionsYield (%)Key Advantages & RemarksReference(s)
Glacial Acetic Acid Phenylhydrazine, Ethyl acetoacetateEthanol, Reflux, 1 h~90%Classic, inexpensive, and effective for many standard substrates.
Amberlyst-70 Phenylhydrazine, AcetylacetoneWater, Room Temp., 1.5 h95%Heterogeneous, reusable, non-toxic, and works in green solvents. Recyclable for at least 5 cycles.
Nano-ZnO Phenylhydrazine, Ethyl acetoacetateWater, 60 °C, 30 min95%Green, efficient heterogeneous catalyst with short reaction times.
Lanthanum(III) Nitrate Various hydrazines & diketonesSolvent-free, 80 °C, 15-45 min85-95%Efficient Lewis acid catalyst under solvent-free conditions.
Catalytic System 2: Transition Metals (Copper)

Expertise & Experience: While acids are traditional, transition metals like copper(II) have emerged as highly efficient Lewis acid catalysts for this transformation. Copper catalysts can operate under milder, often acid-free conditions, which is advantageous for substrates bearing acid-sensitive functional groups. For example, Cu(NO₃)₂·3H₂O can catalyze the reaction at room temperature in acetonitrile, a feat that often requires heating with traditional acid catalysts.

Trustworthiness: The copper(II) ion coordinates to the carbonyl oxygen, enhancing its electrophilicity in a manner analogous to a proton but often more effectively and under neutral pH conditions. This avoids potential side reactions associated with strong acids.

Representative Protocol: Copper(II) Nitrate-Catalyzed Synthesis

  • Reactant Setup: In a round-bottom flask, dissolve phenylhydrazine (0.5 mmol) and pentane-2,4-dione (0.6 mmol) in acetonitrile (2 mL).

  • Catalyst Addition: Add Cu(NO₃)₂·3H₂O (0.05 mmol, 10 mol%) to the stirred solution at room temperature.

  • Reaction: Continue stirring at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the mixture under reduced pressure to remove the solvent. Dissolve the residue in dichloromethane (30 mL).

  • Purification: Wash the organic layer with water (3 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 3,5-dimethyl-1-phenyl-1H-pyrazole. Expected Yield: ~87%.

[3+2] Cycloaddition Reactions

This strategy involves the reaction of a three-atom dipole (like a diazo compound or a nitrilimine) with a two-atom component (an alkyne or alkene). This approach offers a powerful, often highly regioselective, route to pyrazoles that are difficult to access via condensation chemistry. Catalysis is crucial for controlling reactivity and selectivity.

Catalytic System: Silver(I) and Palladium(0)

Expertise & Experience: Silver and palladium catalysts are particularly effective in cycloaddition strategies. Silver catalysts, such as AgOTf, excel in the reaction of ynones with hydrazines, proceeding rapidly at room temperature. Palladium catalysts, on the other hand, enable unique pathways, such as the ring-opening of 2H-azirines with hydrazones, to construct polysubstituted pyrazoles. The choice of catalyst and ligand is critical for activating the substrates and guiding the mechanistic pathway.

Trustworthiness: In the silver-catalyzed reaction of trifluoromethylated ynones, the silver(I) ion acts as a potent π-acid, activating the alkyne for nucleophilic attack by the hydrazine, leading to a rapid cyclization. The palladium-catalyzed pathway is more complex, involving oxidative addition of the palladium(0) catalyst into the strained azirine ring, followed by insertion and reductive elimination steps to form the pyrazole core.

Workflow_General_Catalysis cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants Select Substrates (e.g., Hydrazone, Azirine) Setup Combine Reagents Under Inert Atmosphere (N₂) Reactants->Setup Catalyst Select Catalyst System (e.g., Pd(OAc)₂, Ligand) Catalyst->Setup Solvent Choose Solvent (e.g., 1,4-Dioxane) Solvent->Setup Heating Heat to Reaction Temp. (e.g., 100 °C) Setup->Heating Monitor Monitor by TLC Heating->Monitor Filter Filter through Celite/Silica Monitor->Filter Reaction Complete Concentrate Concentrate Under Reduced Pressure Filter->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for a transition metal-catalyzed pyrazole synthesis.

Comparative Performance Data: Cycloaddition Catalysts

Catalyst SystemReaction TypeConditionsYield (%)Key Advantages & RemarksReference(s)
AgOTf (1 mol%) Ynone + HydrazineRoom Temp., 1 hup to 99%Extremely fast, highly regioselective, and proceeds under very mild conditions.
Pd(OAc)₂ (10 mol%) 2H-Azirine + Hydrazone1,4-Dioxane, 100 °C, 12 h75-85%Provides access to unique polysubstituted pyrazoles via a ring-opening pathway.
Cu(OTf)₂ Enaminone + HydrazineToluene, 60 °C~60%Effective for specific cycloadditions, though may require elevated temperatures.
Sc(OTf)₃ / DBU Diazoester + KetoneToluene, Room Temp.up to 97%Lewis acid/base co-catalysis for synthesizing highly functionalized pyrazoles.

Multicomponent Reactions (MCRs) & Heterogeneous Catalysis

Expertise & Experience: MCRs represent a significant advance in synthetic efficiency, allowing for the construction of complex molecules like pyranopyrazoles in a single step from three or more starting materials. These reactions are often facilitated by heterogeneous or nanocatalysts, which combine high activity with the crucial advantage of easy separation and recyclability. The causality here is twofold: the catalyst must be robust enough to survive the reaction conditions and possess active sites (e.g., Lewis acidic or basic sites) to promote the cascade of reactions, typically involving Knoevenagel condensation, Michael addition, and intramolecular cyclization.

Trustworthiness: Magnetic nanoparticles, such as Fe₃O₄, are particularly attractive as catalyst supports. Their high surface area provides numerous active sites, and their magnetic nature allows for near-perfect recovery from the reaction mixture using an external magnet, aligning with the principles of green chemistry. The SnO–CeO₂ nanocomposite is another example of a highly efficient and recyclable catalyst that operates in water, showcasing superior performance over many traditional catalysts.

Comparative Performance Data: MCR & Heterogeneous Catalysts

Catalyst SystemReaction TypeConditionsYield (%)ReusabilityReference(s)
Fe₃O₄@CoFe-LDH 4-Component Pyrano[2,3-c]pyrazoleEthanol, 70 °C, 30 minHighRecyclable and reusable multiple times.
SnO–CeO₂ Nanocomposite 3-Component 5-AminopyrazoleWater, Room Temp., 10-25 min81-96%At least 5 cycles with sustained activity.
Amberlyst-70 2-Component Knorr SynthesisWater, Room Temp., 1.5 h95%At least 5 cycles.

Representative Protocol: Fe₃O₄ Nanoparticle-Catalyzed Pyrano[2,3-c]pyrazole Synthesis

  • Catalyst Preparation: Synthesize or procure Fe₃O₄ nanoparticles.

  • Reactant Setup: In a flask, combine ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), a selected aldehyde (1 mmol), and malononitrile (1 mmol) in water.

  • Catalyst Addition: Add the Fe₃O₄ nanocatalyst (e.g., 6 mol%).

  • Reaction: Stir the mixture vigorously at room temperature for the specified time (e.g., 15-30 minutes).

  • Catalyst Recovery: Upon reaction completion, place a strong magnet against the side of the flask. The catalyst will be drawn to the magnet, allowing the clear supernatant containing the product to be decanted.

  • Purification: The product can then be isolated from the supernatant, often by simple filtration and washing, yielding a high-purity product without the need for column chromatography. The recovered catalyst can be washed and reused for subsequent reactions.

Conclusion

The synthesis of pyrazoles has evolved significantly from the foundational Knorr synthesis. For simple, robust transformations, traditional acid catalysis remains a viable option. However, for enhanced efficiency, milder conditions, and broader substrate scope, modern catalysts offer profound advantages.

  • Copper and Silver catalysts provide exceptional speed and mild conditions for condensation and cycloaddition reactions, respectively.

  • Palladium catalysis opens novel synthetic routes to otherwise inaccessible polysubstituted pyrazoles.

  • Organocatalysis (not detailed here but a growing field) offers metal-free alternatives for asymmetric synthesis.

  • Heterogeneous and Nanocatalysts are at the forefront of sustainable chemistry, delivering high performance with the critical advantage of reusability, making them ideal for large-scale production and environmentally conscious process development.

The selection of a catalyst is a strategic decision. By understanding the underlying mechanisms and comparing performance data, researchers can choose the optimal system to accelerate their discovery and development programs, efficiently delivering the pyrazole-based molecules of tomorrow.

References

  • Giradkar, V. (2015). Knorr pyrazole synthesis (M. Pharm). Slideshare. [Link]

  • Slideshare. (2016). Knorr pyrazole synthesis. Slideshare. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Thieme. (2021). Palladium-Catalyzed Synthesis of Polysubstituted Pyrazoles by Ring-Opening Reactions of 2H-Azirines with Hydrazones. Synlett. [Link]

  • MDPI. (2021). Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. Catalysts. [Link]

  • Springer. (2025). Sustainable Synthesis of Pyrazole Derivatives Utilizing Recyclable SnO–CeO2 Nanocomposite as Heterogeneous Catalyst. [Link]

  • ACS Publications. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Journal of Synthetic Chemistry. (2025). Evaluation of the Stability and Performance of Fe₃O₄@CoFe-LDH Nanocatalyst in the Heterogeneous Catalytic Synthesis of pyrano[2,3-c]pyrazole Derivatives. [Link]

  • NIH. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Pharmaceuticals. [Link]

  • NIH. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts. [Link]

  • MDPI. (2019). Organocatalytic Enantioselective Synthesis of Pyrazoles Bearing a Quaternary Stereocenter. Molecules. [Link]

  • Vertex AI Search. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • ResearchGate. (2024). Developments in Organocatalysis Transformations of Unsaturated Pyrazolones. [Link]

  • RSC Publishing. (2019). Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy. Chemical Communications. [Link]

  • NIH. (2015). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2013). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. [Link]

  • NIH. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • Organic Chemistry Portal. (2021). Palladium-Catalyzed Synthesis of Polysubstituted Pyrazoles by Ring-Opening Reactions of 2H-Azirines with Hydrazones. [Link]

  • NIH. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • ACS Publications. (2008). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. [Link]

  • NIH. (2019). Pyrrolo[3,4-c]pyrazole Synthesis via Copper(Ι) Chloride-Catalyzed Oxidative Coupling of Hydrazones to Maleimides. Organic Letters. [Link]

  • Oriental Journal of Chemistry. (2004). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-II). [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • ResearchGate. (2015). ChemInform Abstract: Straightforward Copper-Catalyzed Synthesis of Pyrrolopyrazoles from Halogenated Pyrazolecarbaldehydes. [Link]

  • Heterocycles. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

  • ResearchGate. (2014). Lanthanum (III) nitrate hexahydrate catalyzed one-pot synthesis of 2-arylbenzothiazoles under mild reaction conditions. [Link]

A Comparative Safety Evaluation of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole and Its Analogues in Cosmetic Science

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of cosmetic science, particularly in the development of oxidative hair dyes, the pursuit of vibrant, lasting color is intrinsically linked with the stringent requirement for consumer safety. The primary intermediates, or precursors, are the cornerstone of these formulations, and their toxicological profile dictates their viability. This guide provides an in-depth, comparative safety evaluation of a key pyrazole-derived precursor, 4,5-diamino-1-(2-hydroxyethyl)pyrazole sulfate (DHEPS) , against notable analogues: the structurally similar 1-hexyl-4,5-diamino pyrazole sulfate and the widely used, traditional aromatic amines, p-phenylenediamine (PPD) and toluene-2,5-diamine (PTD) .

This document is structured to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison, underpinned by an understanding of the experimental rationale and regulatory context. We will dissect the key safety endpoints—from acute toxicity to genotoxicity—and present the methodologies that form the basis of these critical assessments.

Comparative Safety Profiles: A Data-Driven Overview

The safety assessment of any cosmetic ingredient is a multifactorial process, relying on a battery of toxicological tests. The data summarized below is collated from opinions issued by authoritative bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR) Expert Panel.

Safety EndpointThis compound sulfate (DHEPS)1-hexyl-4,5-diamino pyrazole sulfatep-phenylenediamine (PPD)toluene-2,5-diamine (PTD)
Acute Oral Toxicity (LD50, rat) >2000 mg/kg bw[1][2][3]No deaths up to 20 mg/kg bw/day in sub-chronic studies[4]LD50 is 80 mg/L (in rat)[5]Not specified, but considered in safety assessments[6][7]
Skin Irritation Irritating in rabbits[8]Not considered a skin irritant at 1%[4]Severe dermatitis at high levels[9]Not a primary focus of concern in SCCS opinions[6][10]
Eye Irritation Conjunctival redness and edema observed[1][2][8]Potential for mild eye irritation[4]Irritation and tearing at high levels[9]Not specified
Skin Sensitization Potential Conflicting results; considered a potential sensitizer[11]Moderate skin sensitizer[4]Potent contact allergen[12][13]Extremely potent skin sensitizer[6][7]
Mutagenicity (Ames Test) Not mutagenic[8]Not specifiedPositive in bacterial mutation assay[14][15]Positive in bacterial mutation assay[14][15]
Genotoxicity (in vitro Chromosomal Aberration) Clastogenic in the absence of metabolic activation[2]Not specifiedClastogenic effects revealed[14][15]Clastogenic effects revealed[14][15]
Genotoxicity (in vivo) Majority of in vivo tests were negative[11][16]Not specifiedNegative for DNA damage in vivo (comet assay)[14][15]Positive for DNA damage in vivo (comet assay)[14][15]
Regulatory Conclusion (Max On-Head Concentration) Safe up to 3.0%[3][11]Safe up to 1.0%[4]Safe up to 2.0%[11]Safe up to 2.0% (as free base)[10]

Expert Insight: The data table reveals a critical trade-off in hair dye precursor development. While the traditional aromatic amines, PPD and PTD, are highly effective color developers, they are also potent skin sensitizers.[6][7][12] The pyrazole derivatives, DHEPS and its hexyl analogue, generally exhibit a more favorable profile in terms of systemic toxicity (higher LD50) and, in some tests, genotoxicity. However, skin sensitization remains a key consideration for these molecules as well.[4][11] The conflicting sensitization data for DHEPS highlights the necessity of using multiple, robust testing methods for a comprehensive assessment.[11]

Core Experimental Protocols: The Foundation of Safety Assessment

The trustworthiness of safety data hinges on the validity and rigor of the experimental protocols. The following sections detail the methodologies for key safety endpoints, grounded in internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. This ensures reproducibility and allows for cross-comparison of data generated in different laboratories.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

Causality: This in vitro method is a cornerstone of modern, animal-welfare-conscious toxicology. It is based on the principle that irritant chemicals induce cytotoxicity in the keratinocytes of the epidermis. By using a three-dimensional model of reconstructed human epidermis (RhE), which mimics the upper layers of human skin, the assay provides a mechanistically relevant prediction of a substance's irritation potential.[17][18][19]

Experimental Workflow:

Caption: Workflow for the Murine Local Lymph Node Assay (OECD TG 429).

Step-by-Step Protocol:

  • Animal Dosing: A minimum of three concentrations of the test substance, dissolved in a suitable vehicle, are applied to the dorsal surface of each ear of test group mice for three consecutive days. [20]A vehicle control group and a positive control group are also included.

  • Rest Period: Animals are left untreated on day 4.

  • Lymphocyte Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine is injected intravenously.

  • Tissue Collection: Five hours after the injection, the animals are euthanized, and the draining auricular lymph nodes are excised.

  • Cell Preparation: A single-cell suspension of lymph node cells is prepared from the excised nodes.

  • Radioactivity Measurement: The radioactivity is measured by β-scintillation counting and expressed as disintegrations per minute (DPM) per lymph node. [20]7. Calculation and Classification: A Stimulation Index (SI) is calculated for each dose group by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group. If the SI is ≥ 3, the substance is classified as a skin sensitizer. [20]

Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it identifies substances that can damage genetic material (DNA), potentially leading to cancer or heritable defects. A standard battery of tests is employed to detect different types of genetic damage.

Causality: This test identifies substances that cause gene mutations (point mutations). It uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) that have been engineered with mutations in the genes required to synthesize an essential amino acid (e.g., histidine). [21]A mutagenic chemical can cause a second mutation (a reverse mutation) that restores the gene's function, allowing the bacteria to grow on a medium lacking that amino acid. [22] Step-by-Step Protocol:

  • Strain Selection: At least five strains are used to detect different types of point mutations (e.g., base-pair substitutions, frameshifts). [23]2. Metabolic Activation: The test is performed both with and without an external metabolic activation system (the S9 fraction, derived from rat liver homogenate). This is crucial because some chemicals only become mutagenic after being metabolized by the body. 3. Exposure: The bacterial strains are exposed to the test substance at several concentrations, along with negative (vehicle) and positive controls. This can be done via the plate incorporation or pre-incubation method. [23]4. Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow) is counted for each plate.

  • Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies, typically a two- to three-fold increase over the background (negative control) is considered a positive result.

Causality: This assay evaluates the potential of a chemical to induce structural chromosomal aberrations, such as breaks or exchanges, in cultured mammalian cells. [1][2][24]Such damage is a hallmark of clastogenic agents and is linked to carcinogenesis. [25] Step-by-Step Protocol:

  • Cell Culture: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are used. [2][25]2. Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a defined period, both with and without S9 metabolic activation. [1]3. Metaphase Arrest: At a predetermined time after exposure, a substance that arrests cells in metaphase (e.g., colcemid) is added. This allows for the visualization of condensed chromosomes.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).

  • Microscopic Analysis: At least 100 metaphase spreads per culture are analyzed for structural chromosomal aberrations.

  • Evaluation: The test is considered positive if the substance induces a statistically significant, dose-dependent increase in the frequency of cells with structural aberrations. [26]

Mechanistic Insights and Future Directions

The evaluation of these compounds reveals a clear trend in cosmetic ingredient development: a move away from traditional aromatic amines like PPD and PTD towards molecules with potentially improved safety profiles. While pyrazole derivatives like DHEPS show promise, particularly with regard to genotoxicity, their sensitization potential cannot be overlooked.

The molecular basis for the sensitization potential of these small aromatic molecules lies in their ability to act as haptens. After penetrating the skin, they can undergo oxidation and covalently bind to skin proteins, forming hapten-protein conjugates. These complexes are then recognized as foreign by the immune system, triggering an allergic response. The difference in sensitization potency between PPD, PTD, and the pyrazole derivatives is likely due to variations in their reactivity, skin penetration kinetics, and the specific protein adducts they form.

Future research should focus on:

  • Developing validated in vitro alternatives to animal testing for skin sensitization that can accurately predict potency.

  • Quantitative Structure-Activity Relationship (QSAR) modeling to design new precursors with inherently lower sensitization potential.

  • Investigating the metabolic pathways of these precursors in skin to better understand the formation of reactive intermediates.

By integrating robust, mechanistically-informed safety testing into the development pipeline, the cosmetics industry can continue to innovate while ensuring the highest level of consumer protection.

References

  • Amended Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics. (2022). Cosmetic Ingredient Review. [Link]

  • Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). (2012). European Commission. [Link]

  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013). OECD. [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology, Slovenia. [Link]

  • p-Phenylenediamine. (n.d.). Wikipedia. [Link]

  • OECD 473: Chromosome aberration test (in vitro mammalian). (n.d.). OECD. [Link]

  • Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (n.d.). OECD. [Link]

  • Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). (2011). European Commission. [Link]

  • p-Phenylenediamine. (n.d.). U.S. Environmental Protection Agency. [Link]

  • p-Phenylenediamine CIR Report Data Sheet. (2024). Cosmetic Ingredient Review. [Link]

  • Skin Irritation Test (SIT, OECD 439). (n.d.). Institute for In Vitro Sciences, Inc.. [Link]

  • Opinion of the Scientific Committee on Consumer Products on toluene-2,5-diamine (A5). (2007). European Commission. [Link]

  • Genotoxicity (OECD 473). (n.d.). Yeditepe University. [Link]

  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. [Link]

  • In Vitro Methods for Predicting Skin Irritation and Corrosion. (n.d.). PETA Science Consortium International e.V.. [Link]

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471). (n.d.). Creative Bioarray. [Link]

  • Skin irritation: OECD TG 439. (n.d.). SenzaGen. [Link]

  • Chromosome Aberration Test. (n.d.). Charles River Laboratories. [Link]

  • OECD 473: In Vitro Mammalian Chromosomal Aberration Test. (2020). Nucro-Technics. [Link]

  • Oced 473 chromosomal aberration. (n.d.). Slideshare. [Link]

  • Test No. 471: Bacterial Reverse Mutation Test. (n.d.). OECD. [Link]

  • Test No. 429: Skin Sensitisation. (n.d.). OECD. [Link]

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (2015). Cosmetic Ingredient Review. [Link]

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (2015). Cosmetic Ingredient Review. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia. [Link]

  • Local lymph node assay: how testing laboratories apply OECD TG 429 for REACH purposes. (2011). ResearchGate. [Link]

  • Test No. 429: Skin Sensitisation Local Lymph Node Assay. (n.d.). University of Toronto Libraries. [Link]

  • LLNA:DA Test Method: ICCVAM Recommended Protocol. (n.d.). National Toxicology Program (NTP) - NIH. [Link]

  • Local lymph node assay: how testing laboratories apply OECD TG 429 for REACH purposes. (2011). SciSpace. [Link]

  • 1-Hexyl 4,5-diamino pyrazole sulfate. (n.d.). PubChem. [Link]

  • Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS. (n.d.). NIH. [Link]

  • Amended Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics. (2024). Cosmetic Ingredient Review. [Link]

  • Amended Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics. (2025). Cosmetic Ingredient Review. [Link]

  • Toluene-2,5-Diamine Sulfate. (n.d.). SkinSAFE. [Link]

  • Washington's CIR Expert Panel Releases Final Amended Safety Assessments for 2,4-Diaminophenoxyethanol HCl and p-Phenylenediamine in Cosmetics. (2025). Global Regulatory Solutions. [Link]

  • Final Amended Report of the Safety Assessment of Toluene-2,5-Diamine, Toluene-2,5-Diamine Sulfate, and Toluene-3,4-Diamine as Used in Cosmetics. (2010). ResearchGate. [Link]

  • Final amended report of the safety assessment of toluene-2,5-diamine, toluene-2,5-diamine sulfate, and toluene-3,4-diamine as used in cosmetics. (2010). PubMed. [Link]

  • Phenylenediamines - Evaluation statement. (2023). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Toluene-2,5-Diamine Sulfate: Allergen of the Year 2025. (n.d.). PubMed. [Link]

  • Opinion of the Scientific Committee on Consumer Safety on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (A154). (2011). European Commission. [Link]

  • Revision of the opinion on 1-Hexyl 4,5-Diamino Pyrazole Sulfate (A163). (2015). European Commission. [Link]

  • Analysis of mutagenic components of oxidative hair dyes with the Ames test. (2022). ResearchGate. [Link]

  • Genotoxicity of oxidative hair dye precursors: A systematic review. (2023). Human & Experimental Toxicology. [Link]

  • Request for a scientific opinion: Toluene-2,5-diamine. (n.d.). European Commission. [Link]

  • Genotoxicity of oxidative hair dye precursors: A systematic review. (2023). PubMed. [Link]

  • TOLUENE-2,5-DIAMINE SULFATE – Ingredient. (n.d.). COSMILE Europe. [Link]

  • Genotoxicity of oxidative hair dye precursors: A systematic review. (2023). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis: Validating the Synthesis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of spectroscopic data for a newly synthesized batch of 4,5-diamino-1-(2-hydroxyethyl)pyrazole against established reference data. As a crucial intermediate in the formulation of oxidative hair dyes, rigorous verification of its molecular structure and purity is paramount for both safety and performance.[1][2][3] We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), explaining the causal links between experimental choices, the data obtained, and the final quality assessment of the synthesized compound.

The Synthetic Pathway: Context for Impurity Profiling

To effectively analyze the spectroscopic data of a synthesized compound, one must first understand its origin. A common route to this compound and its sulfate salt involves a multi-step process.[4][5] This context is vital because residual starting materials, intermediates, or byproducts from side reactions are the most probable sources of impurities that will manifest in the analytical data.

A generalized workflow for the synthesis is outlined below. The process often begins with the reaction of an alkyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine, followed by a series of transformations including hydrolysis, decarboxylation, nitrosation, and finally, a reduction to yield the target diamino pyrazole, which is often isolated as a more stable sulfate salt.[5][6]

cluster_synthesis Generalized Synthesis Workflow A Alkyl (ethoxymethylene)cyanoacetate + 2-Hydroxyethylhydrazine B Intermediate I 5-Amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole A->B Reaction in Alkanol C Intermediate II Hydrolysis & Decarboxylation B->C D Intermediate III Nitrosation C->D E Catalytic Hydrogenation (Reduction) D->E F Product 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole E->F G Salt Formation + Sulfuric Acid F->G H Final Product Sulfate Salt G->H Crystallization cluster_analysis Spectroscopic Analysis Workflow A Synthesized Product B Sample Prep for NMR (10-15 mg in DMSO-d6) A->B C Sample Prep for MS (Dilute in ACN/H2O) A->C D 1H & 13C NMR Acquisition B->D E HRMS (ESI+) Acquisition C->E F Data Processing & Analysis D->F E->F G Compare vs. Reference Data F->G H Structure & Purity Confirmed G->H

Sources

A Comparative Guide to the In Vitro Evaluation of Novel Pyrazole Compounds Against Established Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Pyrazoles in Oncology Research

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention in oncology due to their broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of their biological activity against a multitude of cancer-related targets.[2][5] Numerous studies have demonstrated that pyrazole derivatives can induce cytotoxicity in cancer cells through various mechanisms, such as apoptosis induction, cell cycle arrest, and the inhibition of key signaling pathways essential for tumor growth and proliferation.[1][6][7][8]

This guide provides a comprehensive framework for the in vitro evaluation of new pyrazole compounds, offering a comparative analysis of their performance against established cancer cell lines. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of data to identify promising lead candidates for further preclinical development.

Strategic Selection of Cancer Cell Lines: A Critical First Step

The choice of cell lines is paramount for a meaningful in vitro evaluation. The National Cancer Institute (NCI) has established a panel of 60 human cancer cell lines, which has been instrumental in the discovery of numerous anticancer drugs.[9][10][11] For a focused study on pyrazole compounds, a selection of cell lines representing different cancer types is recommended to assess the breadth of activity.

Commonly employed cell lines for screening anticancer compounds include:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.[2][12][13][14][15][16][17][18][19][20][21][22]

  • A549: A human lung carcinoma cell line.[2][3][6][7][12][14][17][23][24]

  • HeLa: A human cervical adenocarcinoma cell line.[12][15][18][21][24][25]

  • HepG2: A human liver carcinoma cell line.[2][7][12][20]

  • PC-3: A human prostate adenocarcinoma cell line.[14][17][26]

  • MDA-MB-231: A triple-negative breast cancer cell line.[12][15][18][19][20][27]

The selection should be guided by the therapeutic indication of interest and may also include cell lines with known resistance mechanisms to standard chemotherapeutic agents to identify compounds with novel modes of action.[10]

Comparative Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating a new compound is to determine its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[21][28][29][30] The assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[29]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate the selected cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[22][28]

  • Compound Preparation: Prepare a stock solution of the pyrazole compounds (e.g., 10 mM in DMSO). From this stock, create a series of dilutions in culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of the pyrazole compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like Doxorubicin or Cisplatin).[15][18]

  • Incubation: Incubate the plates for a predetermined period, typically 24 or 48 hours.[21][23]

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[28]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[28]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[28][30]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).[28]

Data Presentation: Comparative IC₅₀ Values

The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cell population and is a key metric for comparing the potency of different compounds.

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HeLa IC₅₀ (µM)HepG2 IC₅₀ (µM)
Pyrazole-A8.512.315.110.2
Pyrazole-B5.27.89.56.4
Pyrazole-C15.620.125.418.9
Doxorubicin0.91.21.51.1

This table presents hypothetical data for illustrative purposes.

Elucidating the Mechanism of Action: Beyond Cytotoxicity

Potent cytotoxicity is a desirable attribute, but understanding the underlying mechanism of action is crucial for rational drug development. Pyrazole derivatives have been reported to exert their anticancer effects through several pathways.[2][24]

Workflow for Mechanism of Action Studies

Caption: A streamlined workflow for investigating the mechanism of action of lead pyrazole compounds.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[1] The induction of apoptosis can be assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at its IC₅₀ concentration for 24 hours.[23]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Cell Cycle Arrest

Many cytotoxic agents, including pyrazole derivatives, can halt the cell cycle at specific phases, preventing cancer cell proliferation.[6][7][31] Cell cycle distribution can be analyzed by flow cytometry after staining the cellular DNA with propidium iodide.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the pyrazole compound at its IC₅₀ concentration for 24 hours.[23][27]

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[23]

  • Staining: Wash the fixed cells with PBS and incubate with RNase A and propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7] An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

Target Identification and Pathway Analysis

The anticancer activity of pyrazole derivatives is often linked to the inhibition of specific molecular targets.[2][8][23] For instance, some pyrazoles have been shown to inhibit tubulin polymerization, while others target protein kinases like EGFR or VEGFR.[2][6][26][32][33]

Signaling_Pathway cluster_0 Pyrazole Compound cluster_1 Cellular Targets cluster_2 Cellular Outcomes Compound Pyrazole Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Kinase Protein Kinases (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Bcl2 Bcl-2 Family Proteins Compound->Bcl2 Modulation G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest Anti_Angiogenesis Inhibition of Angiogenesis Kinase->Anti_Angiogenesis Apoptosis Apoptosis Bcl2->Apoptosis G2M_Arrest->Apoptosis

Caption: Potential signaling pathways targeted by novel pyrazole compounds.

Western blotting can be employed to investigate the effect of the compounds on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., Cyclin B1, CDK1).[2][6][14][17] Furthermore, in vitro kinase assays can directly measure the inhibitory activity of the compounds against specific protein kinases.

Conclusion and Future Directions

This guide outlines a systematic approach for the in vitro evaluation of novel pyrazole compounds as potential anticancer agents. By combining cytotoxicity screening with mechanism of action studies, researchers can effectively identify and characterize promising lead candidates. The most promising compounds, exhibiting high potency and a well-defined mechanism of action, can then be advanced to more complex in vitro models, such as 3D cell cultures, and subsequently to in vivo animal studies to assess their efficacy and safety profiles.[26] The continued exploration of the vast chemical space of pyrazole derivatives holds great promise for the discovery of next-generation cancer therapeutics.

References

  • SRR Publications. Pyrazoles as anticancer agents: Recent advances.
  • PubMed.
  • PubMed. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents.
  • Bentham Science Publishers.
  • RSC Publishing. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential.
  • PubMed Central. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors.
  • RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • PMC.
  • PMC - NIH.
  • IJNRD.
  • PMC - NIH. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential.
  • Journal of Pharmacognosy and Phytochemistry. Apoptosis induction potential of bioactive pyrazole scaffold.
  • Semantic Scholar. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities.
  • MDPI. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis.
  • ResearchGate.
  • PMC.
  • PubMed Central.
  • ResearchGate. In vitro anticancer screening of synthesized compounds.
  • Taylor & Francis. Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents.
  • Novelty Journals.
  • Arabian Journal of Chemistry.
  • Semantic Scholar.
  • Benchchem. Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • PMC - NIH. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • PubMed Central.
  • Benchchem. An In-depth Technical Guide on the Discovery and Synthesis of Novel Pyrazole-Based Molecules as Potent Anticancer Agents.
  • Cytion. Screening Anticancer Drugs with NCI Lines.
  • OUCI.
  • PMC - NIH. Drug-adapted cancer cell lines as preclinical models of acquired resistance.
  • PMC - NIH. In vitro human cell line models to predict clinical response to anticancer drugs.
  • Cytion. Screening Anticancer Drugs with NCI Lines.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Crown Bioscience Blog. Cancer Cell Line Screening: A Compass for Drug Discovery.
  • PubMed. Cell sensitivity assays: the MTT assay.
  • Abcam. MTT assay protocol.
  • Biomedica. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay.

Sources

A Comparative Benchmarking Guide to the Reactivity of 4,5-diamino-1-(2-hydroxyethyl)pyrazole and Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Amino-Substituted Azoles in Medicinal Chemistry

Five-membered nitrogen-containing heterocycles, particularly pyrazoles, imidazoles, and triazoles, form the backbone of a vast array of pharmaceuticals and biologically active compounds. Their prevalence stems from their ability to engage in a variety of non-covalent interactions, such as hydrogen bonding and metal coordination, and their inherent metabolic stability. The introduction of amino substituents further enhances their utility, modulating their electronic properties and providing a handle for further functionalization.

Among these, 4,5-diamino-1-(2-hydroxyethyl)pyrazole is a compound of significant interest, particularly in the realm of drug discovery and as a key intermediate in the synthesis of more complex molecular architectures, including its use in oxidative hair dyes[1]. Its unique arrangement of vicinal amino groups on a pyrazole core, coupled with a hydroxyethyl substituent, presents a distinct reactivity profile that is crucial for chemists to understand for predictable and efficient synthesis design.

This guide provides a comprehensive technical comparison of the reactivity of this compound with other key amino-substituted five-membered heterocycles: a representative 2,4-diaminoimidazole and a 3,5-diaminotriazole. We will delve into the fundamental electronic and structural factors that govern their reactivity and present experimental frameworks for quantitatively benchmarking their performance in key chemical transformations.

Theoretical Underpinnings of Reactivity: A Comparative Analysis

The reactivity of these amino-substituted heterocycles is a delicate interplay of several factors: the inherent aromaticity of the heterocyclic core, the number and position of nitrogen atoms, and the electronic influence of the amino substituents.

Pyrazole Core: The pyrazole ring is a π-excessive aromatic system with two adjacent nitrogen atoms. This arrangement leads to a lower overall electron density compared to pyrrole, but it is still susceptible to electrophilic attack, preferentially at the C4 position where electron density is highest[2]. The two nitrogen atoms also present sites for protonation and alkylation, with the N2 "pyridine-like" nitrogen being the more basic of the two in an unsubstituted pyrazole.

Imidazole Core: Imidazole, with its 1,3-arrangement of nitrogen atoms, is generally more stable and more basic than pyrazole[3]. Electrophilic substitution typically occurs at the C5 position. The non-adjacent nitrogen atoms influence the electronic distribution differently than in pyrazoles, which can impact the nucleophilicity of the ring and its substituents.

Triazole Core: The presence of a third nitrogen atom in the triazole ring further reduces the electron density of the carbon atoms, making it generally less reactive towards electrophilic aromatic substitution than pyrazoles and imidazoles. However, the amino substituents significantly enhance the nucleophilicity of the ring and the exocyclic nitrogen atoms.

The Influence of Amino Substituents: The two amino groups on the pyrazole and imidazole rings, and the triazole ring, are strong electron-donating groups. They significantly increase the electron density of the heterocyclic ring, thereby activating it towards electrophilic attack. Furthermore, the exocyclic amino groups themselves are primary nucleophilic centers. In the case of this compound, the vicinal arrangement of the amino groups can lead to unique reactivity, including the potential for chelation and participation in cyclization reactions[4]. The 1-(2-hydroxyethyl) substituent, while primarily introduced to modify physical properties like solubility, can also have a subtle electronic effect on the pyrazole ring.

Quantitative Benchmarking of Reactivity: Experimental Data

A study on the kinetics of bromination of imidazole, pyrazole, and thiazole provides a clear hierarchy of reactivity towards electrophilic aromatic substitution[5].

HeterocycleSecond-Order Rate Constant (k) for Bromination (M⁻¹s⁻¹)Relative Reactivity
Imidazole1.2 x 10⁵2.4
Pyrazole5.0 x 10⁴1.0
Thiazole1.8 x 10³0.036

Data extracted from "Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry"[5]. The data provides a baseline for the inherent reactivity of the parent ring systems.

The significantly higher reactivity of imidazole and pyrazole compared to thiazole is evident. Imidazole is roughly twice as reactive as pyrazole in this electrophilic substitution reaction. It is important to note that the introduction of two amino groups onto the pyrazole and imidazole rings would dramatically increase their reactivity towards electrophiles, likely by several orders of magnitude. The precise enhancement would depend on the specific electrophile and reaction conditions.

Experimental Protocols for Benchmarking Reactivity

To enable researchers to directly compare the reactivity of this compound with other heterocycles, we provide the following detailed experimental protocols. These are designed as self-validating systems, with clear endpoints and analytical readouts.

Workflow for Comparative Reactivity Studies

cluster_prep Preparation cluster_exp Benchmark Experiments cluster_analysis Analysis cluster_results Results & Comparison A Synthesize/Procure Heterocycles: 1. This compound 2. 2,4-diaminoimidazole derivative 3. 3,5-diaminotriazole derivative B Competitive Acylation A->B C Electrophilic Aromatic Substitution (e.g., Bromination) A->C D Diels-Alder Reaction (if applicable) A->D E HPLC Analysis (Competitive Acylation) B->E F NMR Spectroscopy (Kinetic Monitoring) C->F D->F H Determine Relative Rate Constants E->H I Compare Product Ratios E->I F->H F->I G LC-MS for Product ID G->H G->I J Generate Reactivity Profile H->J I->J

Figure 1: General workflow for benchmarking heterocycle reactivity.

Competitive Acylation: Assessing Nucleophilicity of the Amino Groups

This experiment directly compares the nucleophilicity of the exocyclic amino groups of the different heterocycles by allowing them to compete for a limited amount of an acylating agent.

Protocol:

  • Stock Solution Preparation:

    • Prepare 0.1 M stock solutions of this compound, the 2,4-diaminoimidazole derivative, and the 3,5-diaminotriazole derivative in a suitable aprotic solvent (e.g., acetonitrile or THF).

    • Prepare a 0.05 M solution of the acylating agent (e.g., acetic anhydride or benzoyl chloride) in the same solvent.

  • Reaction Setup:

    • In a clean, dry vial, combine 1.0 mL of the this compound stock solution and 1.0 mL of the stock solution of the heterocycle to be compared.

    • Add a suitable non-nucleophilic base (e.g., 1.1 equivalents of diisopropylethylamine) to scavenge the acid byproduct.

    • Initiate the reaction by adding 1.0 mL of the acylating agent stock solution (0.5 equivalents relative to the total amount of amino heterocycles).

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring and Analysis:

    • HPLC Method:

      • At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and quench it by diluting with the mobile phase.

      • Analyze the quenched samples by reverse-phase HPLC with UV detection.

      • Develop an HPLC method that resolves the starting materials and the acylated products.

      • Quantify the formation of each acylated product by integrating the corresponding peak area and using a calibration curve.

      • The ratio of the acylated products at various time points will provide a measure of the relative reactivity of the two heterocycles.

    • ¹H NMR Method:

      • The reaction can be carried out directly in an NMR tube.

      • Acquire ¹H NMR spectra at regular intervals.

      • Monitor the disappearance of the starting material signals and the appearance of the product signals.

      • The relative rates of formation of the acylated products can be determined by integrating characteristic signals of each product over time[6].

Rationale: This experiment provides a direct measure of the relative nucleophilicity of the most reactive sites on the heterocycles under identical conditions. The choice of acylating agent can be varied to probe steric and electronic effects.

cluster_prep Preparation cluster_reaction Competitive Reaction cluster_analysis Analysis cluster_result Result A Prepare Stock Solutions: Heterocycle A (0.1 M) Heterocycle B (0.1 M) Acylating Agent (0.05 M) B Combine Equimolar Heterocycles A and B A->B C Add 0.5 eq. Acylating Agent B->C D Quench Aliquots at Time Intervals C->D F Monitor in situ by ¹H NMR C->F E Analyze by HPLC-UV D->E G Determine Ratio of Acylated Products E->G F->G

Figure 2: Workflow for the competitive acylation experiment.

Electrophilic Aromatic Substitution: Kinetic Analysis

This experiment aims to determine the rate of an electrophilic aromatic substitution reaction on each heterocycle individually to assess the reactivity of the aromatic core.

Protocol:

  • Reaction Setup:

    • In a thermostated reaction vessel, dissolve a known concentration of the heterocycle (e.g., 0.05 M) in a suitable solvent.

    • Initiate the reaction by adding a known concentration of the electrophile (e.g., N-bromosuccinimide for bromination).

    • Maintain constant stirring and temperature throughout the reaction.

  • Kinetic Monitoring by ¹H NMR:

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a scavenger for the electrophile).

    • Prepare the samples for ¹H NMR analysis.

    • Acquire ¹H NMR spectra and determine the concentration of the starting material and product by integrating their characteristic signals relative to an internal standard.

    • Plot the concentration of the starting material versus time and fit the data to the appropriate rate law to determine the rate constant[7].

Rationale: This experiment provides quantitative kinetic data on the susceptibility of the heterocyclic ring to electrophilic attack. The amino groups are expected to be highly activating, and this experiment will quantify that activation.

Diels-Alder Cycloaddition: Probing Diene Reactivity

While pyrazoles themselves are not typically used as dienes in Diels-Alder reactions, certain activated or strained derivatives can participate in these cycloadditions[5]. This experiment would explore the potential of this compound to act as a diene, a reaction that is highly sensitive to the electronic properties and conformation of the diene.

Protocol:

  • Reaction Setup:

    • In an NMR tube, dissolve the heterocycle (e.g., 0.1 M) and a reactive dienophile (e.g., maleic anhydride or a strained alkyne, 0.1 M) in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

    • Place the NMR tube in the spectrometer, which is pre-heated to the desired reaction temperature.

  • Kinetic Monitoring by ¹H NMR:

    • Acquire ¹H NMR spectra at regular time intervals.

    • Monitor the disappearance of the starting material signals and the appearance of the cycloaddition product signals.

    • Determine the rate constant by following the change in concentration of the reactants over time.

Rationale: This experiment probes a different facet of reactivity, namely the ability of the heterocyclic system to participate in a pericyclic reaction. The success and rate of this reaction would provide valuable information about the electronic structure and conformational flexibility of the diaminopyrazole.

Conclusion and Future Directions

This guide provides a framework for the systematic benchmarking of the reactivity of this compound against other medicinally relevant amino-substituted heterocycles. The proposed experimental protocols, leveraging common analytical techniques such as HPLC and NMR, offer a robust and quantitative approach to understanding the nuances of their chemical behavior.

The data generated from these studies will be invaluable for researchers in drug discovery and process development, enabling more informed decisions in the design of synthetic routes and the prediction of reaction outcomes. Further studies could expand the range of electrophiles and dienophiles to build a more comprehensive reactivity profile and could also include computational modeling to correlate experimental findings with theoretical reactivity indices.

References

  • IMSERC. Kinetics / reaction monitoring. [Link]

  • Rainey, K. M., et al. (2022). Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. Journal of Magnetic Resonance Open, 12-13, 100077. [Link]

  • Kini, A. K., et al. (2011). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of Chemistry, 3(2). [Link]

  • University of York. Kinetic Profiling by NMR. [Link]

  • G, A. et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 864286. [Link]

  • Hansen, M. R., et al. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules, 25(11), 2603. [Link]

  • Chermette, H. (1999). Chemical reactivity indexes in density functional theory. Journal of Computational Chemistry, 20(1), 129-154. [Link]

  • LibreTexts. 11.7: Heterocyclic Amines. (2021). [Link]

  • MDPI. Diels–Alder Cycloaddition Reactions in Sustainable Media. [Link]

  • Deshmukh, V. G., et al. (2011). Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. Chinese Journal of Chemistry, 29(7), 1451-1459. [Link]

  • Sepuxianyun. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). [Link]

  • Ilies, M., et al. (2010). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of Medicinal Chemistry, 53(10), 4266-4276. [Link]

  • Ghashang, M., et al. (2025). Mechanistic Study of 6-Amino-3-Methyl-4-Phenyl-1,4-Dihydropyrano [2,3-c]Pyrazole-5-Carbonitrile Synthesis: A Computational Chemistry Approach. Current Organic Synthesis, 22(1). [Link]

  • Agilent. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Ashenhurst, J. Electrophilic Aromatic Substitution Mechanism. (2017). [Link]

  • Ashenhurst, J. Diels-Alder Reaction: Kinetic and Thermodynamic Control. (2018). [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Abboud, J.-L. M., et al. (2015). Basicity of NH and N-Methyl-1,2,3-triazoles in the Gas Phase, in Solution, and in the Solid State − An Experimental and Theoretical Study. The Journal of Organic Chemistry, 80(12), 6423-6430. [Link]

  • Al-Harthi, S. (2025). Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. Journal of Molecular Structure, 1319, 138761. [Link]

  • Quora. Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?. [Link]

  • RSC Publishing. 1,3-Dipolar cycloaddition reactions of diazoalkanes. Part II. Kinetics of the thermal and photochemical formation of pyrazole from diazopropene. [Link]

  • RSC Publishing. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXIV. The hydrogen-exchange rates of methylpyrazoles. [Link]

  • Scribd. Complete Electrophilic Substitution Reactions Pyrazole. [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]

  • Dalal Institute. Aromatic Electrophilic Substitution. [Link]

  • MDPI. New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Evaluation. [Link]

  • Johnson, W. C., et al. (2022). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. International Journal of Toxicology, 41(1_suppl), 69S-79S. [Link]

  • MDPI. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. [Link]

  • Wolfe, J. P., et al. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 12(20), 4544-4547. [Link]

  • Organic Chemistry Tutor. How to Use the pKa Table = Stop Being Confused!!!. (2023). [Link]

  • Elguero, J., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 10(5), 55. [Link]

  • Chermette, H. (1999). Chemical reactivity indexes in density functional theory. Journal of Computational Chemistry, 20(1), 129-154. [Link]

  • PubChem. pKa (acid-base dissociation constant) as determined by potentiometric titration. [Link]

  • Scientific Reports. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. [Link]

  • ResearchGate. Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. [Link]

  • MDPI. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. [Link]

  • GSRS. This compound SULFATE. [Link]

  • NIST. CCCBDB list of experimental proton affinities. [Link]

  • RSC Publishing. The first computational study for the oxidative aromatization of pyrazolines and 1,4-dihydropyridines using 1,2,4-triazolinediones. [Link]

  • ACS Publications. The pKa Values of Some 2-Aminomidazolium Ions. [Link]

  • ResearchGate. (PDF) Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). [Link]

  • NIH. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. [Link]

  • Cosmetic Ingredient Review. Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. [Link]

  • NIH. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. [Link]

  • ResearchGate. List of molecules and experimental pKa values used for Table 2 The.... [Link]

  • NIH. Nonenzymatic synthesis of 5-aminoimidazole ribonucleoside and recognition of its facile rearrangement. [Link]

  • Ashenhurst, J. The pKa Table Is Your Friend. (2010). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole and its common salt form, the sulfate salt (CAS No. 155601-30-2). Adherence to these procedures is critical not only for regulatory compliance but for the fundamental principles of laboratory safety and environmental stewardship.

The procedures outlined below are synthesized from authoritative safety data sheets and general chemical waste management principles, designed to provide a self-validating system for handling this specific pyrazole derivative.

Hazard Profile and Immediate Considerations

This compound is an aromatic amine derivative. Aromatic amines as a class are known for potential health and environmental hazards, necessitating careful handling.[1][2][3] The primary hazards associated with its sulfate salt are summarized below. Understanding these risks is the foundation of its safe management.

Table 1: Hazard Summary for this compound Sulfate

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Rationale
Skin Irritation (Category 2)GHS07H315: Causes skin irritation.[4]Prolonged contact can lead to inflammation and irritation. Proper glove use is mandatory.
Serious Eye Damage / Eye Irritation (Category 1/2A)GHS05H318/H319: Causes serious eye damage/irritation.[4][5]The chemical can cause significant injury upon contact with eye tissue. Chemical goggles are essential.
Skin Sensitization (Category 1)GHS07H317: May cause an allergic skin reaction.[5][6]Repeated exposure may lead to an allergic response. All skin contact should be avoided.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemGHS07H335: May cause respiratory irritation.[4]Inhalation of dusts can irritate the respiratory tract. Work should be conducted in a well-ventilated area or fume hood.
Hazardous to the Aquatic Environment, Long-term Hazard (Category 2)GHS09H411: Toxic to aquatic life with long lasting effects.[5][6]This is a critical consideration for disposal. The compound must not enter drains or waterways as it can harm aquatic organisms.[1]

Immediate Actions: Spill Response Protocol

Spills are preventable, but a clear response plan is a cornerstone of laboratory safety.[7] In the event of a spill of this compound, follow these steps immediately:

  • Evacuate and Alert : Ensure personnel in the immediate area are aware of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and alert your institution's Environmental Health and Safety (EHS) office.

  • Don Appropriate PPE : Before addressing the spill, at a minimum, wear a lab coat, chemical-resistant gloves (inspected before use), and tightly fitting safety goggles.[5][6] If dust is generated, respiratory protection (e.g., a P95 or P1 particle respirator) is required.[5]

  • Contain the Spill : Prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, avoid raising dust.[5]

  • Collect the Material : Carefully sweep or scoop the spilled material and absorbent into a designated, sealable waste container.[5][8] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.

  • Decontaminate the Area : Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials : All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container along with the spilled chemical.[5]

  • Wash Hands : Wash hands and any exposed skin thoroughly after the cleanup is complete.

Core Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[8] It must not be disposed of in regular trash or down the drain.[8][9]

Step 1: Waste Identification and Segregation

  • Causality : Proper identification is a primary requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[10] this compound must be classified as hazardous chemical waste due to its irritant, sensitizing, and aquatic toxicity properties.

  • Procedure : Designate this chemical for disposal in your laboratory's hazardous waste stream. It should be segregated from other waste types to prevent dangerous reactions.[11] Specifically, store it away from strong oxidizing agents.[6]

Step 2: Containerization

  • Causality : The container must be compatible with the chemical to prevent leaks or reactions.[11][12] A secure, sealed container prevents the release of vapors or dust.

  • Procedure :

    • Select a robust, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are a suitable choice.

    • Ensure the container is clean and dry before adding waste.

    • For unused or surplus chemical, leave it in its original container if possible.[13]

    • Do not overfill the container; leave at least one inch of headroom to allow for expansion.[11]

Step 3: Labeling

  • Causality : Accurate labeling is mandated by OSHA and the EPA to ensure safe handling and proper disposal by waste management personnel.[9][14] It communicates the hazards to everyone who may come into contact with the container.

  • Procedure :

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[9]

    • The label must clearly state the words "Hazardous Waste".[9]

    • Write the full chemical name: "this compound" (or its sulfate salt as appropriate). Do not use abbreviations or chemical formulas.[9]

    • List all components and their approximate percentages if it is a mixture.[11]

    • Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., Irritant, Environmental Hazard).[9]

    • Include the date of waste generation and the name of the principal investigator or laboratory contact.[9]

Step 4: Storage and Collection

  • Causality : Safe storage minimizes the risk of spills, reactions, and exposure to personnel.[12] Federal and local regulations limit the amount of time hazardous waste can be stored in the lab.

  • Procedure :

    • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA).[11]

    • The SAA must be under the direct control of laboratory personnel and located at or near the point of generation.[12]

    • Ensure the SAA is away from sources of ignition and incompatible materials.[8]

    • Use secondary containment (e.g., a larger bin or tray) to capture any potential leaks from the primary container.[15]

    • Arrange for pickup by your institution's licensed hazardous waste disposal service. Do not attempt to transport the waste off-site yourself.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Waste Generation (Unused chemical or contaminated material) haz_id Step 1: Identify as Hazardous Waste - Irritant - Eye Damage Risk - Aquatic Toxin start->haz_id container Step 2: Select Compatible Container (e.g., Labeled HDPE bottle) haz_id->container labeling Step 3: Affix Hazardous Waste Label - Full Chemical Name - Hazards Identified - Date and PI Name container->labeling storage Step 4: Store in Satellite Accumulation Area - Secondary Containment - Segregated from Incompatibles labeling->storage pickup Arrange for Pickup by Licensed Hazardous Waste Contractor storage->pickup end Proper Disposal at Approved Facility pickup->end

Caption: Disposal workflow for this compound.

By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations, and protect the environment from the long-lasting effects of chemical waste.

References

  • ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Capot Chemical. (2008). MSDS of this compound sulfate. Retrieved from [Link]

  • Scribd. (n.d.). HC004A Amines Aromatic 1. Retrieved from [Link]

  • Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. ORS. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Hazardous Waste Experts. (2018). How OSHA Workplace Rules Affect Hazardous Waste Management. Retrieved from [Link]

  • University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management. Retrieved from [Link]

  • Environmental Health and Safety, University of South Carolina. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

Sources

Navigating the Safe Handling of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond the mere provision of a product. This guide provides an in-depth operational plan for the safe handling and disposal of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate (CAS No: 155601-30-2), a compound frequently utilized in research and development, particularly in the formulation of oxidative hair dyes.[1][2] Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a secure laboratory environment.

Understanding the Hazard Profile

This compound sulfate is classified with several key hazards that dictate the necessary safety precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[3] Furthermore, it is identified as a skin sensitizer, meaning it can elicit an allergic reaction upon repeated contact, and is toxic to aquatic life with long-lasting effects.[4][5] A comprehensive understanding of these risks is the foundational step in implementing effective safety protocols.

Hazard Identification Summary:

Hazard StatementGHS ClassificationSignal WordPictogram(s)
H315: Causes skin irritationSkin Irritation (Category 2)WarningGHS07
H317: May cause an allergic skin reactionSkin Sensitization (Category 1)DangerGHS05, GHS07, GHS09
H318: Causes serious eye damageSerious Eye Damage (Category 1)DangerGHS05, GHS07, GHS09
H319: Causes serious eye irritationEye Irritation (Category 2A)Warning
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory systemWarning
H411: Toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 2)GHS05, GHS07, GHS09

Note: Classifications may vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) provided with the product.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE are non-negotiable when handling this compound sulfate. The level of PPE required is dictated by the potential for exposure. The following table outlines the minimum recommended PPE for various laboratory operations.

OperationMinimum Required PPERationale
Weighing and Transferring Solid - Chemical splash-resistant safety goggles with side protection or a full-face shield.- Nitrile gloves (minimum thickness of 0.2 mm).- Laboratory coat.- Closed-toe footwear.- For larger quantities or in the absence of localized exhaust ventilation, a NIOSH-approved particulate respirator (e.g., N95) is recommended.The primary risks during this stage are the generation of airborne dust, which can be inhaled or come into contact with the eyes and skin. A full-face shield offers superior protection against splashes and airborne particles. A respirator mitigates the risk of respiratory tract irritation.[3][4]
Solution Preparation and Handling - Chemical splash-resistant safety goggles with side protection.- Nitrile gloves (minimum thickness of 0.2 mm).- Laboratory coat.- Closed-toe footwear.The risk of dust inhalation is reduced when the compound is in solution. However, the risk of skin and eye contact from splashes remains significant.
Waste Disposal - Chemical splash-resistant safety goggles with side protection.- Nitrile gloves (minimum thickness of 0.2 mm).- Laboratory coat.- Closed-toe footwear.Handling waste materials carries the same risks of skin and eye contact as solution preparation.
Operational Plan: From Receipt to Disposal

A systematic approach to handling this chemical is essential for minimizing risk. The following workflow provides a step-by-step guide for safe laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE prep_weigh Weigh Solid in a Ventilated Enclosure prep_start->prep_weigh prep_dissolve Dissolve in a Fume Hood prep_weigh->prep_dissolve handle_transfer Transfer Solution Using Appropriate Glassware prep_dissolve->handle_transfer handle_reaction Perform Experiment in a Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose

Caption: Standard Operating Procedure for Handling this compound sulfate.

Procedural Guidance: A Step-by-Step Approach

1. Engineering Controls and Precautionary Measures:

  • Ventilation: Always handle the solid form of this compound sulfate in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize inhalation of dust particles.[3][4]

  • Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]

2. Handling Protocol:

  • Don PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.

  • Weighing: Carefully weigh the required amount of the solid compound in a ventilated enclosure. Use a spatula for transfers and avoid creating dust.

  • Dissolving: In a chemical fume hood, slowly add the weighed solid to the desired solvent. Stir gently to dissolve.

  • Transfers: When transferring solutions, use appropriate and properly labeled glassware.

3. Emergency Procedures:

  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[3] If skin irritation or a rash occurs, seek medical advice.[6]

  • Eye Contact: If the chemical enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]

  • Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a suitable, labeled container for disposal. Do not allow the product to enter drains.[3][4]

4. Storage and Disposal Plan:

  • Storage: Store this compound sulfate in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[3][6]

  • Disposal: All waste containing this chemical must be treated as hazardous waste.

    • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, gloves), in a clearly labeled, sealed container.

    • Liquid Waste: Collect all liquid waste in a labeled, sealed, and appropriate hazardous waste container.

    • Disposal Route: All waste must be disposed of through a licensed professional waste disposal service.[4] Adhere to all federal, state, and local regulations for hazardous waste disposal.[3] Do not dispose of down the drain.[4]

Trustworthiness and Self-Validating Systems

The protocols outlined in this guide are designed to be a self-validating system. Adherence to these procedures inherently minimizes exposure and mitigates risk. Regular training on these procedures, coupled with routine checks of safety equipment (e.g., fume hood certification, eye wash station functionality), ensures the ongoing integrity of this safety system. By understanding the "why" behind each step—the direct link between a hazard and a protective measure—laboratory personnel are better equipped to work safely and responsibly.

References

  • Capot Chemical Co., Ltd. (2008, October 28). MSDS of this compound sulfate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11673148, this compound sulfate. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Sicherheitsdatenblatt: 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole sulfate. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Burnett, C. L., & Heldreth, B. (2015). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. Retrieved from [Link]

  • Google Patents. (n.d.). EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.